(2-Chloropropoxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloropropoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRAIWUUCBYXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340489 | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53491-30-8 | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53491-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Chloropropoxy)benzene
This guide provides a comprehensive overview of the synthesis of (2-Chloropropoxy)benzene, a key intermediate in various chemical and pharmaceutical applications. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, including the underlying mechanistic principles, detailed experimental protocols, and critical considerations for process optimization and control.
Introduction: The Significance of this compound
This compound, also known as 1-phenoxy-2-chloropropane, is an aromatic ether that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive chlorine atom and a stable phenoxy group, allows for a variety of subsequent chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This guide focuses on the most prevalent and efficient method for its synthesis: the Williamson ether synthesis.
Mechanistic Overview: The Williamson Ether Synthesis
The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core principle involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[2]
In the context of this compound synthesis, the key steps are:
-
Deprotonation of Phenol: Phenol is a weak acid and is deprotonated by a suitable base to form the more nucleophilic phenoxide ion. The choice of base is critical and can range from strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to weaker bases like potassium carbonate (K₂CO₃), depending on the reaction conditions.[3]
-
Nucleophilic Attack: The resulting sodium or potassium phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of an appropriate alkyl halide. For the synthesis of this compound, 1,2-dichloropropane is a common and effective alkylating agent. The phenoxide ion attacks the secondary carbon of 1,2-dichloropropane, leading to the displacement of a chloride ion and the formation of the desired ether linkage.
Controlling Regioselectivity: O-alkylation vs. C-alkylation
A critical consideration in the alkylation of phenols is the competition between O-alkylation (formation of an ether) and C-alkylation (formation of a carbon-carbon bond at the ortho or para position of the aromatic ring).[4] The choice of solvent and reaction conditions plays a significant role in directing the reaction towards the desired O-alkylation product. Aprotic polar solvents, such as acetonitrile or dimethylformamide (DMF), are known to favor SN2 reactions and, consequently, O-alkylation.[5] Protic solvents, on the other hand, can solvate the phenoxide ion, reducing its nucleophilicity and potentially leading to a higher proportion of C-alkylation.[5]
The Role of Phase-Transfer Catalysis
To enhance reaction rates and improve yields, particularly in industrial settings, phase-transfer catalysis (PTC) is often employed.[6] This technique is especially useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of the base and an organic solution of the phenol and alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the alkyl halide. This allows the reaction to proceed under milder conditions and often with improved efficiency.
Detailed Synthesis Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Williamson ether synthesis using phenol and 1,2-dichloropropane under phase-transfer catalysis conditions.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| Phenol | C₆H₅OH | 94.11 | 1.0 eq | Starting Material |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 1.5 eq | Alkylating Agent |
| Sodium Hydroxide | NaOH | 40.00 | 1.2 eq | Base |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 0.05 eq | Phase-Transfer Catalyst |
| Toluene | C₇H₈ | 92.14 | - | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying Agent |
Experimental Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenol (1.0 eq) and toluene.
-
Base and Catalyst Addition: To this solution, add a 50% (w/v) aqueous solution of sodium hydroxide (1.2 eq) and tetrabutylammonium bromide (0.05 eq).
-
Addition of Alkylating Agent: Begin vigorous stirring and heat the mixture to 70-80°C. Slowly add 1,2-dichloropropane (1.5 eq) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Maintain the reaction temperature and continue vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (phenol) is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Visualization of the Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molar Mass | 170.63 g/mol [7] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220-225 °C (at atmospheric pressure) |
Spectroscopic Data
-
¹H NMR (CDCl₃, 500 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the methine (CH), methylene (CH₂), and methyl (CH₃) protons of the 2-chloropropoxy group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (CDCl₃, 125 MHz): The carbon NMR spectrum will display distinct peaks for the carbons of the benzene ring and the three carbons of the 2-chloropropoxy side chain.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C-H bonds (aromatic and aliphatic), and the C-Cl bond.
Potential Side Reactions and Optimization
The primary side reaction of concern is the competing C-alkylation of the phenol ring.[4] To minimize this and maximize the yield of the desired O-alkylated product, the following factors should be carefully controlled:
-
Choice of Solvent: As previously discussed, aprotic polar solvents are preferred.
-
Temperature: While higher temperatures can increase the reaction rate, they may also favor the thermodynamically more stable C-alkylated products. Therefore, the reaction temperature should be optimized to achieve a reasonable reaction rate while minimizing side product formation.
-
Base Concentration: The concentration of the base should be sufficient to ensure complete deprotonation of the phenol without promoting unwanted side reactions.
Another potential side reaction is the further reaction of the product with the phenoxide ion, leading to the formation of a diether by-product. Using a slight excess of the dihaloalkane can help to mitigate this.
Conclusion
The Williamson ether synthesis provides a reliable and efficient pathway for the production of this compound. By carefully selecting the reaction conditions, including the base, solvent, and the use of a phase-transfer catalyst, high yields of the desired O-alkylated product can be achieved. Proper control of reaction parameters is crucial to minimize side reactions and ensure the purity of the final product. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231365, (2-Chloropropyl)benzene.
- Royal Society of Chemistry. (n.d.). Supporting Information for....
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
- MiraCosta College. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Márquez, A. M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 441-453.
- Edubirdie. (n.d.). Williamson Ether Synthesis.
- Gyan Sanchay. (n.d.). Phenol reaction.
- Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol.
- ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124-137.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Infinity Learn. (2024, December 28). Phenol Reactions in One Shot | Class 12 Chemistry | NEET 2025 Preparation [Video]. YouTube.
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An In-depth Technical Guide to (2-Chloropropoxy)benzene for Advanced Research
This guide serves as a comprehensive technical resource on (2-Chloropropoxy)benzene, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, and reactivity, grounded in established chemical principles. The structure herein is tailored to logically present the scientific narrative of this compound, emphasizing causality and practical application.
Core Molecular Identity and Physicochemical Profile
This compound, a halogenated aromatic ether, possesses a unique combination of reactive sites—a secondary alkyl chloride and an activated aromatic ring—making it a versatile intermediate in organic synthesis. Its fundamental properties are crucial for designing reaction conditions and predicting its behavior in various chemical environments.
Identifiers and Molecular Structure
-
IUPAC Name: 2-chloropropoxybenzene[1]
-
Synonyms: 1-Phenoxy-2-chloropropane, 2-Chloropropyl Phenyl Ether[1]
-
CAS Number: 53491-30-8[1]
-
Molecular Formula: C₉H₁₁ClO[1]
-
Canonical SMILES: CC(COC1=CC=CC=C1)Cl[1]
-
InChI Key: LTRAIWUUCBYXHZ-UHFFFAOYSA-N[1]
Physicochemical Properties
The majority of publicly available physical property data for this compound is computationally derived. These values provide useful estimates for experimental design but should be confirmed empirically where precise values are critical.
| Property | Value | Source |
| Molecular Weight | 170.63 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 170.0498427 Da | PubChem (Computed)[1] |
| XLogP3 (Octanol/Water Partition Coefficient) | 3.2 | PubChem (Computed)[1] |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis provides an empirical confirmation of the molecular structure. The expected spectral features of this compound are derived from its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (C₆H₅): Signals will appear in the downfield region (~6.8-7.4 ppm), exhibiting complex splitting patterns (multiplets) characteristic of a monosubstituted benzene ring.[2]
-
Methine Proton (-CH(Cl)-): A multiplet is expected around 4.3-4.6 ppm, shifted downfield due to the deshielding effects of the adjacent chlorine and oxygen atoms.
-
Methylene Protons (-O-CH₂-): These protons will appear as a doublet of doublets around 4.1-4.3 ppm, coupled to the methine proton.
-
Methyl Protons (-CH₃): A doublet will be observed in the upfield region (~1.6-1.8 ppm), coupled to the single methine proton, consistent with the n+1 rule.[3]
-
-
¹³C NMR: The carbon spectrum will corroborate the structure.
-
Aromatic Carbons: Four signals are expected in the ~114-160 ppm range. The ipso-carbon attached to the oxygen will be the most downfield (~158 ppm).
-
Aliphatic Carbons: The carbon bearing the chlorine (-CHCl) will resonate around 55-60 ppm, the methylene carbon (-OCH₂-) around 70-75 ppm, and the methyl carbon (-CH₃) in the upfield region around 20-25 ppm.[1]
-
Infrared (IR) Spectroscopy
Available FTIR data provides key vibrational information.[1]
-
Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[4][5]
-
Aliphatic C-H Stretch: Strong absorptions will be present just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[4]
-
Aromatic C=C Bending: Characteristic medium-intensity peaks appear in the 1450-1600 cm⁻¹ region.[5]
-
C-O-C (Ether) Stretch: A strong, characteristic absorption band is expected in the 1200-1260 cm⁻¹ (aryl-alkyl ether) range.
-
C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region, which can sometimes be difficult to distinguish within the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 170. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺• peak will be observed.[1][6][7]
-
Key Fragmentation Pathways:
-
Loss of Cl•: Fragmentation of the C-Cl bond would yield an ion at m/z 135.
-
Phenoxy Ion: The base peak in the spectrum is often the phenoxy radical cation [C₆H₅O]⁺• at m/z 94, resulting from cleavage of the C-O bond.[1]
-
Phenyl Cation: Loss of the entire chloropropoxy side chain can lead to the phenyl cation [C₆H₅]⁺ at m/z 77.[6]
-
Synthesis Protocol: The Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis, an Sₙ2 reaction between a phenoxide and an appropriate alkyl halide.[8][9][10][11] Given the secondary nature of the target chloride, the choice of reagents is critical to favor substitution over elimination. The synthesis from phenol and 1,2-dichloropropane is a logical and cost-effective route.
Causality of Reagent Choice
-
Phenol: Serves as the precursor to the nucleophile. Its acidity allows for easy deprotonation.
-
Sodium Hydroxide (NaOH): A strong base used to deprotonate phenol, forming the highly nucleophilic sodium phenoxide in situ.
-
1,2-Dichloropropane: The electrophile. The primary chloride is less reactive in Sₙ2 reactions than the secondary one under these conditions, but using it as the substrate allows the phenoxide to attack the secondary carbon. However, to favor the desired product, reaction conditions must be carefully controlled. A more controlled approach would involve reacting sodium phenoxide with 1,2-epoxypropane followed by ring-opening with a chloride source, but the direct alkylation is often employed. For this guide, we focus on the direct alkylation approach.
-
Solvent (e.g., DMF or DMSO): A polar aprotic solvent is chosen to solvate the cation (Na⁺) while leaving the phenoxide nucleophile highly reactive, thus accelerating the Sₙ2 reaction.[12]
Step-by-Step Experimental Protocol
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Phenoxide Formation: Charge the flask with phenol (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF). Slowly add sodium hydroxide (1.1 eq) pellets or a concentrated aqueous solution while stirring under a nitrogen atmosphere. The mixture may warm up. Stir at room temperature for 30-60 minutes to ensure complete formation of sodium phenoxide.
-
Alkylation: Add 1,2-dichloropropane (1.2-1.5 eq) dropwise to the stirred solution of sodium phenoxide.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature, monitoring the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Dual reactivity pathways of this compound.
Applications in Drug Development
While specific, large-scale applications of this compound in marketed drugs are not widely documented, its structure is emblematic of key intermediates in medicinal chemistry. Its true value lies in its role as a versatile building block. By leveraging its dual reactivity, medicinal chemists can efficiently synthesize libraries of compounds for structure-activity relationship (SAR) studies. For instance, the phenoxy moiety is present in many biologically active molecules, and the chloropropyl handle allows for the facile attachment of various pharmacophores or solubilizing groups.
Safety and Handling
No specific, comprehensive safety data sheet (SDS) for this compound is readily available. Therefore, handling must be guided by an assessment of its constituent parts: a chlorinated hydrocarbon and an aromatic ether.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. Chlorinated organic compounds can be toxic and may pose long-term health risks. Ethers can form explosive peroxides upon prolonged exposure to air and light; while less of a concern for aromatic ethers than for alkyl ethers, this possibility should not be dismissed.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Introduction: A Profile of a Versatile Intermediate
An In-Depth Technical Guide to (2-Chloropropoxy)benzene (CAS: 53491-30-8) for Advanced Research and Development
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explore the causality behind its synthesis, reactivity, and potential applications, ensuring a deep, actionable understanding of its chemical nature.
This compound, identified by CAS Number 53491-30-8, is an aromatic ether distinguished by a benzene ring linked to a chloropropoxy group.[1] Its molecular structure presents two key regions for chemical modification: the reactive chloro-substituted alkyl chain and the aromatic phenyl ring. This duality makes it a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. Understanding the interplay of these functional groups is paramount to leveraging this compound's full synthetic potential.
Section 1: Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical is a thorough characterization of its physical and spectroscopic properties. These data serve as the benchmark for identity confirmation and purity assessment throughout any synthetic workflow.
Core Properties
A summary of the essential physicochemical properties of this compound is presented below. These computed values provide a baseline for experimental design, such as selecting appropriate solvent systems or predicting chromatographic behavior.
| Property | Value | Source |
| CAS Number | 53491-30-8 | PubChem[1] |
| Molecular Formula | C₉H₁₁ClO | PubChem[1] |
| Molecular Weight | 170.63 g/mol | PubChem[1] |
| IUPAC Name | 2-chloropropoxybenzene | PubChem[1] |
| Synonyms | 1-Phenoxy-2-chloropropane, 2-Chloropropyl Phenyl Ether | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Exact Mass | 170.0498427 Da | PubChem[1] |
Spectroscopic Signature
Spectroscopic analysis provides an empirical fingerprint for the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals for the aromatic protons on the benzene ring, the diastereotopic protons of the -CH₂- group, the methine proton (-CH-), and the methyl protons (-CH₃). ¹³C NMR spectroscopy provides confirmation of the nine distinct carbon environments within the molecule.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong C-O-C ether stretching bands and C-H stretching from both the aromatic and aliphatic portions of the molecule. The C-Cl stretch will also be present, typically in the fingerprint region.[1]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. Fragmentation patterns will correspond to the cleavage of the ether bond and loss of the chloropropyl side chain.[2]
Section 2: Synthesis and Mechanistic Considerations
The most direct and widely applicable method for synthesizing this compound is the Williamson ether synthesis, a robust SN2 reaction.[3][4] This method is favored for its reliability and versatility in creating both symmetrical and asymmetrical ethers.[5]
The Williamson Ether Synthesis: A Self-Validating Protocol
The synthesis proceeds by the nucleophilic attack of a phenoxide ion on a suitable three-carbon electrophile. The choice of reactants is critical; to ensure the reaction follows an SN2 pathway and minimizes side reactions like elimination (E2), the alkyl halide should be primary or secondary.[4][5]
Protocol:
-
Phenoxide Formation (Nucleophile Generation):
-
To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).[6]
-
Causality: A strong base is required to deprotonate the weakly acidic phenol (pKa ≈ 10) to generate the more potent nucleophile, sodium phenoxide. Polar aprotic solvents are chosen because they solvate the cation (Na⁺ or K⁺) but not the nucleophilic anion, enhancing its reactivity.[6] NaH is an irreversible base, driving the reaction to completion, while K₂CO₃ is a milder, safer alternative suitable for many applications.[6]
-
Stir the mixture at room temperature for 30-60 minutes until gas evolution (if using NaH) ceases or the phenol is fully dissolved and deprotonated.
-
-
Nucleophilic Substitution (SN2 Reaction):
-
To the freshly prepared phenoxide solution, add 1,2-dichloropropane (1.2 eq.) dropwise at room temperature.
-
Causality: 1,2-dichloropropane provides the electrophilic carbon center. The phenoxide will preferentially attack the primary carbon (C1) over the secondary carbon (C2) due to reduced steric hindrance, although some reaction at the secondary position can occur, leading to the isomeric product 1-chloro-2-phenoxypropane. Using a slight excess of the dichloride ensures complete consumption of the valuable phenoxide.
-
Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by pouring it into cold water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Mechanistic Visualization
The core of this synthesis is the SN2 reaction, characterized by the backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: SN2 mechanism for the synthesis of this compound.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual reactivity, allowing for sequential or orthogonal functionalization.
Reactions at the Chloropropyl Side-Chain
The secondary chloride is a competent leaving group, making the side-chain susceptible to nucleophilic substitution. This pathway is fundamental for introducing nitrogen, sulfur, or other heteroatoms.[7]
Caption: Synthetic pathways via nucleophilic substitution on the side-chain.
This reactivity is particularly useful in drug discovery for scaffold decoration, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies. For example, reaction with a primary or secondary amine under basic conditions can yield amino-ether structures, which are prevalent in pharmacologically active molecules.[7]
Reactions on the Aromatic Ring
The benzene ring is subject to electrophilic aromatic substitution (EAS). The alkoxy group is a classic example of an ortho, para-directing activator.[8]
-
Causality of Directing Effects: The oxygen atom's lone pairs can be donated into the aromatic π-system through resonance. This donation stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. This resonance stabilization lowers the activation energy for substitution at these positions compared to the meta position. While oxygen is highly electronegative and exerts a deactivating inductive effect, the resonance effect is dominant in determining the position of substitution.[9][10]
Representative Protocol (Nitration):
-
Cool a solution of this compound (1.0 eq.) in concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid (HNO₃) and concentrated H₂SO₄) dropwise, keeping the internal temperature below 10°C.
-
Causality: H₂SO₄ protonates HNO₃ to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile that attacks the electron-rich benzene ring.[10]
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice and extract the product with an appropriate solvent.
-
The resulting mixture of ortho- and para-nitro isomers can be separated by column chromatography.
Caption: Resonance stabilization of arenium ions in EAS.
Section 4: Analytical Methodologies and Quality Control
For applications in drug development, rigorous quality control is non-negotiable. The purity of any intermediate directly impacts the quality and safety of the final active pharmaceutical ingredient (API).
-
Purity Assessment : Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the preferred method for assessing purity and identifying volatile impurities or reaction byproducts, such as isomers or residual starting materials.[2][11]
-
Identity Confirmation : A combination of NMR, IR, and MS should be used to unequivocally confirm the structure of the material, matching the data against a qualified reference standard.[1]
-
Benzene Contamination : Given that the molecule is a benzene derivative, it is critical to consider potential contamination with benzene, a known human carcinogen.[12] The FDA has issued guidance on limiting benzene in drug products to 2 ppm unless otherwise justified.[12] Manufacturers using this intermediate should have analytical methods in place capable of detecting and quantifying trace levels of benzene.[13]
Section 5: Safety, Handling, and Disposal
This compound and its isomers require careful handling. While a specific safety data sheet (SDS) is the ultimate authority, general precautions for chlorinated aromatic compounds should be followed.[14]
| Hazard Aspect | Precautionary Measures |
| Contact Hazard | Causes skin and eye irritation. May cause severe burns with prolonged contact.[15][16] Wear appropriate PPE: nitrile gloves, safety goggles, and a lab coat. |
| Inhalation Hazard | Vapors may cause respiratory tract irritation.[16][17] Handle in a well-ventilated area or a chemical fume hood. |
| Fire Hazard | Combustible liquid.[16] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, foam).[15] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[18] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[19] |
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Seek immediate medical attention for all routes of exposure.[17]
Conclusion
This compound is more than a simple catalog chemical; it is a strategically designed intermediate offering multiple avenues for synthetic elaboration. Its value lies in the predictable and controllable reactivity of its two distinct functional domains: the alkyl chloride and the activated aromatic ring. For the medicinal chemist, it represents a versatile starting point for generating novel molecular entities. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the key to unlocking its full potential in the research and development landscape.
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An In-depth Technical Guide to the Molecular Structure Elucidation of (2-Chloropropoxy)benzene
This guide provides a comprehensive technical overview for the elucidation of the molecular structure of (2-Chloropropoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of synthetic chemistry and analytical spectroscopy to confirm the compound's identity and structure with a high degree of confidence.
Introduction: The Significance of this compound
This compound is an aromatic ether containing a chiral center, making it a valuable building block in organic synthesis. Its structure, comprising a phenoxy group attached to a chloropropyl chain, offers multiple reactive sites, rendering it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates. The precise confirmation of its molecular structure is paramount for ensuring the purity, efficacy, and safety of any downstream applications. This guide will detail the logical workflow for its synthesis and structural verification.
Synthesis of this compound via Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet effective SN2 reaction involves the nucleophilic attack of a phenoxide ion on an appropriate alkyl halide.[1][2][3]
Mechanistic Rationale
The reaction proceeds in two conceptual steps. First, a base is used to deprotonate phenol, forming the more nucleophilic sodium phenoxide. Subsequently, the phenoxide attacks the electrophilic carbon of 1,2-dichloropropane. For the synthesis of this compound, the choice of the alkylating agent is critical. While 1-bromo-2-chloropropane could also be used, 1,2-dichloropropane is a common and cost-effective starting material. The reaction is regioselective, with the phenoxide preferentially attacking the less hindered primary carbon of an analogous reagent like 1-bromo-2-chloropropane, or in the case of 1,2-dichloropropane, one of the two chlorinated carbons. Given the secondary nature of the target chloride, direct synthesis from phenol and 1,2-dichloropropane is a feasible approach.
dot
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures.[4]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1,2-Dichloropropane
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in DMF. Add sodium hydroxide (1.1 eq) portion-wise while stirring. Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the sodium phenoxide.
-
Alkylation: To the cooled solution of sodium phenoxide, add 1,2-dichloropropane (1.2 eq) dropwise. Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Orthogonal Spectroscopic Verification
To unambiguously confirm the molecular structure of the synthesized product, a multi-pronged analytical approach employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy is essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that provides information on both the purity of the sample and the molecular weight of the compound, along with characteristic fragmentation patterns that aid in structural elucidation.[5]
3.1.1. Experimental Protocol
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a mass selective detector.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a dilute solution of the sample in dichloromethane, splitless injection.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.
3.1.2. Data Interpretation: Mass Spectrum Analysis
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ with approximately one-third the intensity of [M]⁺).
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.63 g/mol [6] |
| [M]⁺ (m/z) | 170 |
| [M+2]⁺ (m/z) | 172 |
Fragmentation Pathways:
The fragmentation of this compound under electron ionization is predicted to follow several key pathways characteristic of aromatic ethers.[7]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the formation of a stabilized phenoxy radical and a chloropropyl cation.
-
Benzylic-type Cleavage: Although not a true benzylic position, cleavage of the bond between the oxygen and the propyl chain can generate a phenoxy cation (m/z 93) or a phenol radical cation (m/z 94) through hydrogen rearrangement.
-
Loss of Chloropropyl Radical: A significant fragment is expected at m/z 94, corresponding to the phenol radical cation, formed by the loss of the chloropropyl radical.
-
Loss of HCl: Elimination of HCl from the molecular ion can lead to a fragment at m/z 134.
dot
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6]
3.2.1. Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
3.2.2. Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different proton environments and their connectivity.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (ortho) | 6.90 - 7.00 | d | ~8.0 |
| Aromatic-H (meta) | 7.25 - 7.35 | t | ~8.0 |
| Aromatic-H (para) | 6.85 - 6.95 | t | ~7.5 |
| -O-CH₂- | 4.00 - 4.20 | m | - |
| -CH(Cl)- | 4.30 - 4.50 | m | - |
| -CH₃ | 1.60 - 1.70 | d | ~6.5 |
The aromatic protons will likely appear as a complex multiplet due to second-order effects and overlapping signals. The diastereotopic protons of the -O-CH₂- group will further complicate the spectrum.
3.2.3. Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 157 - 159 |
| Aromatic C-H (ortho) | 114 - 116 |
| Aromatic C-H (meta) | 129 - 131 |
| Aromatic C-H (para) | 120 - 122 |
| -O-CH₂- | 70 - 72 |
| -CH(Cl)- | 55 - 57 |
| -CH₃ | 22 - 24 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[6]
3.3.1. Experimental Protocol
-
Sample Preparation: A neat liquid sample is placed between two NaCl or KBr plates.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
3.3.2. Data Interpretation: FTIR Spectrum
Table 4: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2980-2850 | Aliphatic C-H stretch |
| 1600, 1490 | Aromatic C=C stretch |
| 1240 | Aryl-O-C asymmetric stretch[8] |
| 1050 | C-O stretch |
| 750, 690 | C-H out-of-plane bend (monosubstituted benzene)[9] |
| 700-600 | C-Cl stretch |
dot
Caption: Overall workflow for the synthesis and structural elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that integrates organic synthesis with a suite of powerful analytical techniques. The Williamson ether synthesis provides a reliable route to the target molecule. Subsequent analysis by GC-MS confirms the molecular weight and provides key fragmentation data, while ¹H and ¹³C NMR spectroscopy delineates the precise carbon-hydrogen framework. Finally, FTIR spectroscopy corroborates the presence of the key functional groups. The congruence of data from these orthogonal methods provides irrefutable evidence for the molecular structure of this compound, ensuring its suitability for further applications in research and development.
References
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- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- BYJU'S. Williamson Ether Synthesis.
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- Esteb, J. J., Magers, J. R., McNulty, L., Morgan, P., & Wilson, A. M. (2009). A Simple SN2 Reaction for the Undergraduate Laboratory.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
- LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- LibreTexts Chemistry. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
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- Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
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- Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans.
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A Spectroscopic Guide to (2-Chloropropoxy)benzene: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectral data for (2-Chloropropoxy)benzene, a key intermediate in various chemical syntheses. A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development to ensure compound identity, purity, and to elucidate its structural characteristics. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but a detailed interpretation grounded in the principles of chemical structure and reactivity.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of an aromatic ring, an ether linkage, and an alkyl halide. This amalgamation of functional groups gives rise to a distinct and interpretable set of signals in various spectroscopic techniques. The strategic placement of the chlorine atom on the second carbon of the propoxy chain introduces chirality, a factor that can be critical in pharmaceutical applications.
Below is a diagram illustrating the molecular structure and the numbering convention used for the subsequent spectral analysis.
Caption: ¹H NMR logical relationships in this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 158.0 | Ar-C (C-O) |
| 129.5 | Ar-C (meta) |
| 121.2 | Ar-C (para) |
| 114.7 | Ar-C (ortho) |
| 70.0 | C H₂-O |
| 55.0 | C H-Cl |
| 21.0 | C H₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: The carbon attached to the ether oxygen (C-O) is the most deshielded aromatic carbon, appearing around δ 158.0 ppm. The other aromatic carbons appear in the expected region of δ 114-130 ppm.
-
Propoxy Chain Carbons:
-
The carbon of the methylene group adjacent to the oxygen (C H₂-O) resonates at approximately δ 70.0 ppm.
-
The carbon bearing the chlorine atom (C H-Cl) is found at around δ 55.0 ppm.
-
The methyl carbon (C H₃) is the most shielded carbon, appearing at approximately δ 21.0 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.
Experimental Protocol: IR Data Acquisition
The IR spectrum of this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
IR Spectral Data and Interpretation
The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring, the ether linkage, and the C-Cl bond. [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1490 | Strong | Aromatic C=C Bending |
| 1240 | Strong | Aryl-O-C Asymmetric Stretch |
| 1040 | Strong | C-O Stretch |
| 750 - 690 | Strong | C-Cl Stretch and Aromatic C-H Bending |
Interpretation of the IR Spectrum:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the aliphatic propoxy chain.
-
Aromatic C=C Bending: The strong peaks at 1600 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.
-
Ether Linkage: The strong, prominent band at 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether. The C-O stretch of the alkyl portion is observed around 1040 cm⁻¹.
-
C-Cl Stretch: The absorption in the 750-690 cm⁻¹ region can be attributed to the C-Cl stretching vibration. This region also contains the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, vaporized, and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Mass Spectral Data and Interpretation
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. [1]
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 170/172 | Moderate | [M]⁺ (Molecular Ion) |
| 107 | High | [C₆H₅OCH₂]⁺ |
| 94 | Base Peak | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
| 63 | Moderate | [C₃H₄Cl]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The molecular ion peak appears at m/z 170, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. The presence of a smaller peak at m/z 172 (the M+2 peak) in an approximate 3:1 ratio is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
-
Major Fragmentation Pathways:
-
Loss of a chloromethyl radical (•CH₂Cl): A common fragmentation for ethers is cleavage of the C-C bond beta to the oxygen, leading to the formation of a stable oxonium ion. In this case, cleavage of the C7-C8 bond would lead to the fragment at m/z 107.
-
McLafferty Rearrangement: The base peak at m/z 94 is likely due to a McLafferty-type rearrangement, where a gamma-hydrogen is transferred to the oxygen atom with subsequent cleavage of the O-C7 bond to form the stable phenol radical cation.
-
Loss of the propoxy chain: Cleavage of the O-C1 bond can lead to the formation of the phenyl cation at m/z 77.
-
Formation of the chloropropenyl cation: Cleavage of the O-C7 bond can also result in the formation of the chloropropenyl cation at m/z 63.
-
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A Senior Application Scientist's Guide to the Solubility of (2-Chloropropoxy)benzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Crucial Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, organic synthesis, and materials science, the solubility of a compound is a critical physicochemical property that dictates its utility and application. For a molecule like (2-Chloropropoxy)benzene, a versatile intermediate, a thorough understanding of its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. This guide provides an in-depth technical exploration of the solubility of this compound, offering both theoretical insights and practical methodologies to empower researchers in their scientific endeavors.
Physicochemical Profile of this compound
This compound, with the chemical formula C₉H₁₁ClO, is an aromatic ether.[1] Its molecular structure, featuring a benzene ring, an ether linkage, and a chlorinated alkyl chain, governs its interactions with solvents. The presence of the phenyl and chloropropyl groups imparts a significant degree of lipophilicity, while the ether oxygen introduces a site for potential polar interactions.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.63 g/mol | [1] |
| Appearance | Typically a liquid | Inferred from similar structures |
| Water Solubility | Expected to be low to insoluble | [2] (General principle for similar structures) |
The Science of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" is a foundational principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The solubility of this compound in a given organic solvent is determined by a combination of factors:
-
Van der Waals Forces: These are weak, non-specific attractions that are present between all molecules. The large, nonpolar benzene ring and the alkyl chain of this compound will primarily interact with solvents through these forces.
-
Dipole-Dipole Interactions: The chloro group and the ether linkage introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: this compound itself does not possess a hydrogen bond donor. However, the ether oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.
Predicted Solubility of this compound in Common Organic Solvents
-
Chlorobenzene (C₆H₅Cl): This molecule represents the aromatic chlorinated aspect of our target compound. It is readily soluble in most organic solvents such as ethanol, ether, chloroform, and benzene, but insoluble in water.[4][5]
-
Anisole (C₆H₅OCH₃): Anisole models the phenyl ether portion. It is soluble in organic solvents like acetone, ether, benzene, and chloroform, with low solubility in water.[6][7]
-
2-Chloropropane (C₃H₇Cl): This compound reflects the chlorinated alkyl chain. It is soluble in organic solvents like ethanol and ether but only slightly soluble in water.[2][8]
Based on these analogs, this compound is expected to be miscible or highly soluble in a wide range of common organic solvents.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene, Benzene | High | The nonpolar benzene ring and alkyl chain of this compound will have strong van der Waals interactions with these solvents. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can engage in dipole-dipole interactions with the polar C-Cl and C-O bonds of the solute. |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | High | In addition to dipole-dipole interactions, the ether oxygen of this compound can act as a hydrogen bond acceptor with the hydroxyl group of these solvents. |
Experimental Determination of Solubility: A Validated Protocol
For precise quantitative data, experimental determination of solubility is essential. The following is a robust, self-validating protocol for determining the solubility of a liquid solute like this compound in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Solvent: Ensure the solvent is pure and degassed if necessary for the analytical method.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of a distinct undissolved phase ensures that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial phase separation. For a more complete separation, centrifuge the vials at a moderate speed.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Be cautious not to disturb the undissolved solute phase.
-
Filtration: Attach a syringe filter to the syringe and filter the extracted solution into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved micro-droplets.
-
Quantification: Accurately determine the concentration of this compound in the filtered saturated solution using a pre-validated HPLC or GC method. This typically involves creating a calibration curve with standards of known concentrations.
-
Calculation: The solubility can be expressed in various units, such as g/L, mg/mL, or molarity.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Safety and Handling Considerations
This compound, like many chlorinated organic compounds, should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, a strong scientific basis exists to predict its high solubility in a wide array of common organic solvents. This guide provides the theoretical framework for these predictions and a detailed, robust experimental protocol for researchers to determine precise solubility values. A comprehensive understanding of its solubility is a critical enabler for the effective application of this compound in research and development.
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Laboratory synthesis of (2-Chloropropoxy)benzene from phenol
An In-Depth Technical Guide to the Laboratory Synthesis of (2-Chloropropoxy)benzene from Phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth exploration of the laboratory synthesis of this compound, a valuable chemical intermediate. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, from reaction mechanism to purification and characterization. It is designed for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into experimental choices, safety protocols, and analytical validation. The content is grounded in authoritative sources to ensure scientific integrity and practical applicability in a modern research setting.
Introduction and Strategic Overview
This compound is an aromatic ether characterized by a benzene ring linked to a chloropropyl group via an oxygen atom. Its structure offers multiple reactive sites, making it a potentially useful building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
The most logical and efficient pathway for the synthesis of this compound is the Williamson ether synthesis . This venerable reaction, first developed in 1850, remains one of the most reliable methods for preparing both symmetrical and asymmetrical ethers.[1] The strategy involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1][2] In this specific application, phenol serves as the alcohol precursor, which is deprotonated to the highly nucleophilic phenoxide ion. This ion then displaces a chloride from 1,2-dichloropropane in a classic bimolecular nucleophilic substitution (SN2) reaction.[3]
This guide will detail this synthesis from reagent selection and reaction setup through to product purification and analytical confirmation.
The Core Reaction: Williamson Ether Synthesis Mechanism
The synthesis proceeds via a two-step mechanism that is fundamental to the Williamson ether synthesis. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Deprotonation of Phenol Phenol is weakly acidic due to the resonance stabilization of its conjugate base, the phenoxide ion. However, it is not sufficiently nucleophilic to efficiently attack an alkyl halide directly.[4] Therefore, a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to quantitatively deprotonate the phenol, generating the sodium or potassium phenoxide salt.[5] This salt is significantly more nucleophilic, priming it for the subsequent substitution reaction.
Step 2: SN2 Nucleophilic Attack The phenoxide ion acts as the nucleophile, attacking the primary carbon of 1,2-dichloropropane. The reaction follows an SN2 pathway, where the nucleophile attacks the carbon atom bearing the leaving group (chloride) from the backside.[1] This concerted mechanism, where the C-O bond forms as the C-Cl bond breaks, is favored for primary and secondary alkyl halides.[3][6] The use of a primary carbon on the electrophile minimizes steric hindrance, which is a critical factor for a successful SN2 reaction.[6]
Sources
An In-depth Technical Guide to the Reaction Mechanism for the Formation of (2-Chloropropoxy)benzene
This guide provides a comprehensive exploration of the synthesis of (2-Chloropropoxy)benzene, a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and drug development professionals, this document delves into the core reaction mechanism, offers a detailed experimental protocol, and discusses the critical aspects of regioselectivity, potential side reactions, and product characterization.
Introduction: The Williamson Ether Synthesis as the Foundational Mechanism
The formation of this compound from phenol and 1,2-dichloropropane is a classic example of the Williamson ether synthesis.[1] This robust and widely utilized method involves the reaction of an alkoxide with a primary or secondary alkyl halide to form an ether.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of organic chemistry.[3]
The overall transformation can be represented as follows:
This guide will dissect this reaction, providing not just the procedural steps, but the underlying chemical principles that govern its outcome.
The Core Reaction Mechanism: A Step-by-Step Analysis
The synthesis of this compound unfolds in two primary stages: the formation of the nucleophile and the subsequent nucleophilic attack.
Step 1: In Situ Generation of the Phenoxide Nucleophile
The reaction is initiated by the deprotonation of phenol using a suitable base, typically an alkali metal hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), or a carbonate base like potassium carbonate (K₂CO₃).[4] This acid-base reaction generates the sodium or potassium phenoxide ion in situ.
dot graph "Phenoxide_Formation" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#F1F3F4"; Phenol [label="Phenol (C₆H₅OH)"]; Base [label="Base (e.g., NaOH)"]; } subgraph "cluster_products" { label = "Products"; bgcolor="#F1F3F4"; Phenoxide [label="Phenoxide Ion (C₆H₅O⁻)"]; Water [label="Water (H₂O)"]; Cation [label="Cation (e.g., Na⁺)"]; } Phenol -> Phenoxide [label=" Deprotonation"]; Base -> Water; } caption: "Figure 1: Formation of the Phenoxide Nucleophile."
The phenoxide ion is a potent nucleophile due to the high electron density on the oxygen atom. This enhanced nucleophilicity is crucial for the subsequent SN2 reaction.
Step 2: The SN2 Attack and Ether Formation
The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of 1,2-dichloropropane. This is a concerted, one-step process characteristic of an SN2 reaction, where the bond between the nucleophile and the carbon forms simultaneously with the breaking of the bond between the carbon and the leaving group (a chloride ion).[1]
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#F1F3F4"; Phenoxide [label="Phenoxide Ion (C₆H₅O⁻)"]; Dichloropropane [label="1,2-Dichloropropane"]; } subgraph "cluster_transition_state" { label = "Transition State"; bgcolor="#FBBC05"; TS [label="[C₆H₅O---CH(CH₃)---Cl]⁻"]; } subgraph "cluster_products" { label = "Products"; bgcolor="#F1F3F4"; Product [label="this compound"]; Chloride [label="Chloride Ion (Cl⁻)"]; } Phenoxide -> TS [label=" Backside Attack"]; Dichloropropane -> TS; TS -> Product; TS -> Chloride [label=" Leaving Group Departure"]; } caption: "Figure 2: The SN2 Mechanism for the Formation of this compound."
The backside attack on the stereocenter (if applicable) leads to an inversion of configuration, a hallmark of the SN2 mechanism.
Regioselectivity: The Preferential Attack at the Secondary Carbon
A critical aspect of this synthesis is the regioselectivity of the phenoxide attack on the unsymmetrical 1,2-dichloropropane. The nucleophile can, in principle, attack either the primary carbon (C1) or the secondary carbon (C2).
The observed major product is this compound, indicating a preferential attack at the secondary carbon (C2). This regioselectivity is governed by a combination of electronic and steric factors.[5][6]
-
Electronic Effects: The secondary carbon is directly attached to a chlorine atom and a methyl group. The electron-donating nature of the methyl group can slightly stabilize the partial positive charge that develops on the carbon atom in the transition state, making it a more favorable site for nucleophilic attack compared to the primary carbon, which is only attached to one chlorine and two hydrogens.
-
Steric Effects: While the secondary carbon is more sterically hindered than the primary carbon, the phenoxide ion, although a reasonably strong nucleophile, is not excessively bulky. In many SN2 reactions, electronic factors can outweigh moderate steric hindrance.[7]
It is important to note that the reaction conditions, such as the choice of solvent and temperature, can influence the regioselectivity.
Potential Side Reactions and Byproducts
While the Williamson ether synthesis is generally efficient, several side reactions can occur, leading to the formation of byproducts and a reduction in the yield of the desired ether.
E2 Elimination
The phenoxide ion is not only a nucleophile but also a reasonably strong base. This basicity can lead to a competing E2 (bimolecular elimination) reaction, particularly with secondary alkyl halides like 1,2-dichloropropane.[8] In this pathway, the phenoxide abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of an alkene.
dot graph "E2_Elimination" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#F1F3F4"; Phenoxide [label="Phenoxide Ion (C₆H₅O⁻)"]; Dichloropropane [label="1,2-Dichloropropane"]; } subgraph "cluster_products" { label = "Products"; bgcolor="#F1F3F4"; Alkene [label="Allyl Chloride or 1-Chloropropene"]; Phenol [label="Phenol (C₆H₅OH)"]; Chloride [label="Chloride Ion (Cl⁻)"]; } Phenoxide -> Alkene [label=" Proton Abstraction"]; Dichloropropane -> Alkene; Phenoxide -> Phenol; Dichloropropane -> Chloride; } caption: "Figure 3: Competing E2 Elimination Reaction."
To minimize this side reaction, it is crucial to control the reaction temperature and choose appropriate solvents. Polar aprotic solvents, such as DMF or DMSO, are known to favor SN2 reactions over E2 elimination.[4]
C-Alkylation of Phenol
Phenoxide is an ambident nucleophile, meaning it can react at two different positions: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions.[9]
While O-alkylation is generally favored under most conditions for the Williamson ether synthesis, the choice of solvent can influence the C-alkylation/O-alkylation ratio.[9] Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and promoting C-alkylation.[9] Conversely, polar aprotic solvents, which do not engage in hydrogen bonding with the phenoxide, favor O-alkylation.[9]
Dialkylation
Given the presence of two chlorine atoms in 1,2-dichloropropane and the potential for the product, this compound, to still possess a reactive site, there is a possibility of a second substitution reaction occurring, leading to the formation of a diether byproduct. This is more likely to occur if an excess of the phenoxide is used.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenol | 94.11 | 9.41 g | 0.10 |
| 1,2-Dichloropropane | 112.99 | 12.43 g (11.0 mL) | 0.11 |
| Sodium Hydroxide | 40.00 | 4.40 g | 0.11 |
| Toluene | 92.14 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Safety Precautions
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Suspected of causing genetic defects. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1,2-Dichloropropane: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. May cause cancer. Handle in a fume hood and avoid sources of ignition.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, wearing appropriate PPE.
-
Toluene and Diethyl Ether: Highly flammable liquids. Use in a well-ventilated area away from open flames.
Reaction Setup and Procedure
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Figure 4: Experimental Workflow for the Synthesis of this compound."
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4.40 g (0.11 mol) of sodium hydroxide in 20 mL of water.
-
To the stirred solution, add 9.41 g (0.10 mol) of phenol. Stir until the phenol has completely dissolved to form a solution of sodium phenoxide.
-
Add 100 mL of toluene to the reaction flask.
-
From the dropping funnel, add 12.43 g (11.0 mL, 0.11 mol) of 1,2-dichloropropane dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 85-90 °C) and maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
Work-up and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 50 mL of water.
-
Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution and then with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons. The approximate chemical shifts (δ) are as follows:
-
Aromatic protons: 6.8-7.3 ppm (multiplet, 5H)
-
Methine proton (-OCH-) : ~4.5 ppm (multiplet, 1H)
-
Methylene protons (-CH₂Cl) : ~3.8 ppm (multiplet, 2H)
-
Methyl protons (-CH₃) : ~1.4 ppm (doublet, 3H)
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments in the molecule.[10] The approximate chemical shifts (δ) are:
-
Aromatic carbons: 115-160 ppm
-
Carbon attached to oxygen (-OCH-) : ~75 ppm
-
Carbon attached to chlorine (-CH₂Cl) : ~55 ppm
-
Methyl carbon (-CH₃) : ~20 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional groups.[11][12][13]
-
C-O-C stretch (aryl alkyl ether): Two strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[11]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the 600-800 cm⁻¹ region.
The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the consumption of the starting phenol.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the product and to gain further structural information from the fragmentation pattern. The molecular ion peak (M⁺) for C₉H₁₁ClO would be observed at m/z = 170 (for ³⁵Cl) and 172 (for ³⁷Cl) in a roughly 3:1 ratio.
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a practical and illustrative example of a classic SN2 reaction. A thorough understanding of the reaction mechanism, including the factors that influence regioselectivity and the potential for side reactions, is paramount for optimizing the reaction conditions to achieve a high yield and purity of the desired product. The experimental protocol and characterization data provided in this guide offer a solid foundation for researchers and scientists working with this important chemical intermediate. Careful attention to safety precautions is essential when handling the hazardous materials involved in this synthesis.
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Unlocking New Chemical Space: A Technical Guide to the Potential Research Applications of (2-Chloropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Building Block
(2-Chloropropoxy)benzene is an aromatic ether characterized by a benzene ring linked to a chloropropoxy group.[1][2] While not as extensively documented as some other chemical intermediates, its unique structural features—a reactive secondary chloro group, a flexible propoxy linker, and a stable phenyl ring—position it as a compelling, yet underexplored, building block for novel chemical synthesis. This guide aims to illuminate the potential research applications of this compound, providing a technical roadmap for its use in pharmaceutical discovery, agrochemical development, and material science. By leveraging established reaction methodologies and drawing parallels with structurally related compounds, we will explore how this molecule can be a key to unlocking new chemical entities.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a molecule's physical and chemical properties is paramount for its successful application in research. The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C9H11ClO | PubChem[1] |
| Molecular Weight | 170.63 g/mol | PubChem[1] |
| CAS Number | 53491-30-8 | PubChem[1] |
| Appearance | Colorless Liquid (predicted) | --- |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| LogP | 3.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
The moderate lipophilicity, indicated by the LogP value, suggests that this compound and its derivatives could possess favorable pharmacokinetic properties for biological applications. The presence of a single hydrogen bond acceptor and three rotatable bonds provides a degree of conformational flexibility, which can be advantageous in designing molecules that interact with biological targets.
Synthesis of this compound: A Proposed Pathway
While specific industrial synthesis routes for this compound are not widely published, a plausible and efficient laboratory-scale synthesis can be proposed based on the Williamson ether synthesis. This method involves the reaction of a phenoxide with an appropriate alkyl halide.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Deprotonation of Phenol:
-
To a stirred solution of phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
-
Nucleophilic Substitution:
-
To the resulting sodium phenoxide solution, add 1,2-dichloropropane (1.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Potential Research Applications: A Gateway to Novel Molecules
The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential applications in various fields of research.
Pharmaceutical Research: Scaffolding for Drug Discovery
The phenoxypropoxy moiety is a common structural motif in a number of biologically active compounds. The reactive chlorine atom in this compound provides a handle for further functionalization, making it an attractive starting material for the synthesis of novel pharmaceutical agents.
Many beta-blockers, used in the treatment of cardiovascular diseases, contain a propanolamine side chain attached to an aromatic ring. This compound can serve as a precursor for the synthesis of novel beta-blocker analogs by reacting it with various amines.
Figure 2: General scheme for the synthesis of beta-blocker analogs.
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq), isopropylamine (2.0 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
-
Reaction Conditions:
-
Heat the mixture to reflux (approximately 82 °C) and stir for 24-48 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired propranolol analog.
-
While the chlorine on the propyl chain is the more reactive site for nucleophilic substitution, the benzene ring can be functionalized prior to or after modification of the side chain. For instance, introducing a halogen (e.g., bromine) onto the benzene ring would allow for subsequent cross-coupling reactions to build molecular complexity. Although direct applications of this compound in these reactions are not documented, the principles are well-established for similar haloaromatic compounds.[3]
Agrochemical Research: Building Blocks for Herbicides and Fungicides
Many commercial herbicides and fungicides are based on aryloxyalkanoic acids and related structures. The phenoxypropoxy scaffold of this compound is a valuable starting point for the synthesis of novel agrochemicals.
Aryloxy-phenoxy-propionate herbicides are a class of compounds that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses. This compound can be used to synthesize analogs of these herbicides.
Figure 3: Synthetic route to aryloxy-phenoxy-propionate herbicide analogs.
-
Ether Synthesis:
-
Combine this compound (1.0 eq), 4-hydroxyphenoxypropionic acid ethyl ester (1.0 eq), and potassium carbonate (1.5 eq) in DMF.
-
Heat the mixture to 100 °C for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction, pour into water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain the desired fenoxaprop-P-ethyl analog.
-
Material Science: Monomers for Novel Polymers
The difunctional nature of this compound (a reactive chloro group and an aromatic ring that can be further functionalized) makes it a potential monomer for the synthesis of novel polymers with unique properties. For example, after conversion of the chloro group to a more reactive functional group (e.g., an azide or an alkyne), it could be used in "click" polymerization reactions.
Conclusion: A Call for Exploration
This compound represents a largely untapped resource for chemical innovation. Its straightforward synthesis and versatile reactivity make it an ideal candidate for exploration in diverse research areas. This guide has outlined several potential applications, complete with detailed, actionable protocols, to serve as a starting point for researchers looking to expand their chemical toolbox. The true potential of this compound will undoubtedly be revealed through the ingenuity and curiosity of the scientific community.
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- PubChem. (n.d.). (2-Chloropropyl)benzene.
- NIST. (n.d.). Benzene, (2-chloropropyl)-.
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(2-Chloropropoxy)benzene material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for (2-Chloropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Laboratory Safety
In the landscape of chemical research and pharmaceutical development, a comprehensive understanding of the materials we handle is the bedrock of both innovation and safety. This compound, a substituted aromatic ether, presents a unique profile of properties that necessitate a detailed and nuanced approach to its management in a laboratory setting. This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide a deeper, more integrated understanding of this compound. As scientists, our goal is not merely to follow safety protocols but to comprehend the rationale behind them, enabling us to anticipate risks and work with confidence. This document is structured to provide that foundational knowledge, blending established safety principles with the specific physicochemical characteristics of this compound.
Section 1: Chemical Identity and Physicochemical Profile
A precise identification of a chemical substance is the first step in a thorough safety assessment. Misidentification, particularly with isomers or related compounds, can lead to incorrect handling procedures and unforeseen risks.
This compound is identified by the following key descriptors:
-
IUPAC Name: 2-chloropropoxybenzene[1]
-
Synonyms: 1-Phenoxy-2-chloropropane, 2-Chloropropyl Phenyl Ether[2]
-
CAS Number: 53491-30-8[1]
-
Molecular Formula: C₉H₁₁ClO[1]
-
Molecular Weight: 170.63 g/mol [1]
The molecular structure is fundamental to its reactivity and physical properties.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The behavior of a chemical under various laboratory conditions is predicted by its physical and chemical properties. This data is essential for designing experiments, understanding storage requirements, and planning emergency responses.
| Property | Value | Source |
| Molecular Weight | 170.63 g/mol | PubChem[1] |
| Density | 1.11 g/cm³ | LookChem[2] |
| Boiling Point | 95 °C @ 5 mmHg | LookChem[2] |
| Flash Point | 98.4 °C | LookChem[2] |
| Vapor Pressure | 0.0976 mmHg @ 25 °C | LookChem[2] |
| Refractive Index | 1.506 | LookChem[2] |
| LogP (Octanol/Water) | 2.69 - 3.2 | LookChem, PubChem[1][2] |
| Storage Temperature | Room Temperature, Sealed in Dry | LookChem[2] |
Section 2: Hazard Identification and Toxicological Insights
Authoritative Note: The toxicological properties of this compound have not been thoroughly investigated. The following hazard assessment is based on the chemical's structure, which includes a chlorinated alkyl chain and an aromatic ether, and on data from structurally analogous compounds. A cautious and conservative approach is therefore mandatory.
Based on related compounds like (2-Chloroprop-2-yl)benzene, this substance should be treated as potentially hazardous.[3]
-
Signal Word: Warning/Danger (Assumed)
-
Potential Hazard Statements:
-
May cause skin irritation/burns. (Analogous to H314/H315)[3]
-
May cause serious eye irritation/damage. (Analogous to H318/H319)[3]
-
May cause respiratory irritation. (Analogous to H335)[3]
-
Combustible liquid. (Analogous to H227)[3]
-
Harmful if swallowed.
-
May be harmful to aquatic life. (Analogous to H412)
-
Primary Routes of Exposure & Symptoms:
-
Inhalation: Vapors may irritate the respiratory tract. Inhalation of high concentrations could lead to symptoms similar to solvent exposure, such as dizziness, headache, and nausea.[3]
-
Skin Contact: Expected to be a primary route of exposure. May cause irritation, redness, or, with prolonged contact, more severe burns.
-
Eye Contact: May cause serious irritation or chemical burns, potentially leading to eye damage.[3]
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.
Caption: Hazard Identification and Corresponding PPE Workflow.
Section 3: Emergency Procedures and First-Aid Protocols
Rapid and correct response to an exposure incident is critical to minimizing harm. The following protocols are based on standard laboratory practice for corrosive and irritating organic chemicals.
Caption: Decision Logic for Emergency First-Aid Response.
Step-by-Step First-Aid Measures:
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Immediately flush the eyes with a gentle but steady stream of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids to ensure thorough rinsing.[3][5]
-
If contact lenses are present and can be easily removed, do so. Continue rinsing.
-
Obtain immediate medical attention from an ophthalmologist or emergency services.[3]
-
-
Ingestion:
Section 4: Handling, Storage, and Engineering Controls
Proactive measures are the most effective form of safety. Proper handling and storage prevent most laboratory accidents.
Safe Handling Protocols:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to keep airborne concentrations low.[6]
-
Avoid Contact: Wear appropriate personal protective equipment (PPE) at all times. Avoid breathing vapors, mist, or gas.[3]
-
Ignition Sources: Although it has a high flash point, keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[3] Use non-sparking tools for transfers.[3]
-
Grounding: For larger quantities, ensure containers and receiving equipment are properly grounded and bonded to prevent static electricity discharge.[3][7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[3][8]
Storage Conditions:
-
Container: Store in a tightly closed, original container in a cool, dry place.[6][8]
-
Location: The storage area must be well-ventilated and secure.[6][8]
-
Temperature: Store at room temperature, away from direct sunlight and heat sources.[2]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3] These materials can cause vigorous, exothermic reactions.
Exposure Controls and Personal Protection:
-
Engineering Controls: A chemical fume hood is the primary engineering control. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3][6]
-
Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should also be worn for splash protection.[3][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use. Wear a flame-retardant lab coat.[3]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
Section 5: Fire and Accidental Release Response
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). Water spray can be used to cool fire-exposed containers.[3]
-
Specific Hazards: The compound is a combustible liquid.[3] Thermal decomposition during a fire can generate highly toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3] Containers may rupture violently if heated.[3]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[3][6]
Accidental Release Measures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate & Isolate: Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or shovel the absorbent material into a suitable, labeled container for chemical waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[3]
Section 6: Stability, Reactivity, and Disposal
-
Reactivity: Generally stable under normal storage conditions.
-
Chemical Stability: The product is stable at normal handling and storage temperatures.[3]
-
Conditions to Avoid: Exposure to heat, flames, sparks, and incompatible materials.[3]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[3]
-
Hazardous Decomposition Products: Under fire conditions, will produce carbon oxides and hydrogen chloride.[3]
Waste Disposal Protocol:
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Consult Regulations: All disposal practices must comply with federal, state, and local environmental regulations.
-
Professional Disposal: Engage a licensed professional waste disposal service.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Incineration: A common disposal method for this type of organic waste is through a chemical incinerator equipped with an afterburner and a scrubber to neutralize hazardous decomposition products like HCl.[3]
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- Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%. Cole-Parmer. [Link]
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Comprehensive literature review of (2-Chloropropoxy)benzene
An In-depth Technical Guide to (2-Chloropropoxy)benzene
Abstract: This technical guide provides a comprehensive literature review of this compound (CAS No: 53491-30-8), a bifunctional aromatic ether. It is intended for an audience of researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, primary synthetic routes, and characteristic chemical reactivity of the molecule. We will explore its potential as a versatile intermediate in organic synthesis, propose robust analytical methodologies for its characterization, and discuss its toxicological profile based on established data for structurally related compounds. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory and development applications.
Introduction and Molecular Overview
This compound is an organic compound that merges the structural features of an aromatic ether and a secondary alkyl halide. Its molecular framework consists of a benzene ring linked via an ether oxygen to a three-carbon propyl chain, which is chlorinated at the second position. This unique combination of a phenoxy group and a reactive chlorine atom makes it a potentially valuable intermediate in multi-step organic syntheses, allowing for sequential or targeted reactions at two distinct sites. The ether linkage is generally stable, while the secondary chloride provides a reactive handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups. Understanding the synthesis, properties, and reactivity of this molecule is crucial for leveraging its full potential in the design and development of novel chemical entities.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions. The key physicochemical data for this compound are summarized below.
Tabulated Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-chloropropoxybenzene | [1] |
| Synonyms | 1-Phenoxy-2-chloropropane | [1] |
| CAS Number | 53491-30-8 | [1] |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.63 g/mol | [1] |
| Density | 1.11 g/cm³ | [2] |
| Boiling Point | 95°C at 5 mmHg | [2] |
| Flash Point | 98.4°C | [2] |
| XLogP3 | 3.2 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Complexity | 99.7 | [1][2] |
Molecular Structure
The structure of this compound is foundational to its reactivity. The diagram below illustrates the connectivity of the atoms.
Caption: Molecular structure of this compound.
Synthesis and Manufacturing
The most direct and widely applicable method for synthesizing aryl ethers like this compound is the Williamson ether synthesis.[3][4] This reaction remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[4][5]
Primary Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4] The general mechanism involves the attack of an alkoxide ion (a deprotonated alcohol) on a primary alkyl halide or other electrophile with a good leaving group.[4][5]
For the synthesis of this compound, the logical disconnection is between the ether oxygen and the propyl chain. This retrosynthetic analysis suggests two primary reactants:
-
The Nucleophile: Sodium phenoxide, generated by deprotonating phenol with a suitable base.
-
The Electrophile: A propyl halide with a leaving group at the 1-position and a chlorine atom at the 2-position, such as 1,2-dichloropropane.
The choice of a primary halide as the electrophile is critical. Because this is an Sₙ2 reaction, primary alkyl halides are strongly preferred to minimize the competing E2 elimination reaction, which becomes significant with secondary and predominant with tertiary alkyl halides.[3][6]
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis for aryl ethers.[6]
Materials:
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
1,2-Dichloropropane
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether or other extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Generation of the Nucleophile: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenol in DMF. Add an equimolar amount of a strong base like sodium hydroxide. Stir the mixture at room temperature until the phenol is fully deprotonated to form sodium phenoxide. The reaction is often accompanied by the formation of water.
-
Nucleophilic Attack: To the solution of sodium phenoxide, add 1,2-dichloropropane (typically in slight excess). The primary chloride at the 1-position is more susceptible to Sₙ2 attack than the secondary chloride at the 2-position, leading to the desired regioselectivity.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material. Using a polar aprotic solvent like DMF accelerates Sₙ2 reactions.[7]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether. The organic layer contains the desired product.
-
Washing: Wash the organic layer sequentially with water, dilute NaOH solution (to remove any unreacted phenol), and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.[8]
Chemical Reactivity and Mechanistic Pathways
The bifunctional nature of this compound allows for a range of chemical transformations.
Nucleophilic Substitution at the Propoxy Chain
The secondary chloride on the propyl chain is a reactive site for nucleophilic substitution. This allows for the introduction of various functional groups, making it a useful synthetic intermediate.[8]
Mechanism: The reaction proceeds via a standard Sₙ2 mechanism where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group.
Caption: General mechanism for nucleophilic substitution at the C2 position.
Causality: This reaction is a cornerstone of its utility. For instance, reaction with an amine (R₂NH) would yield an amino-ether, while reaction with a thiol (RSH) would produce a thioether.[8] These transformations are fundamental in building more complex molecules, particularly in pharmaceutical chemistry where such scaffolds are common.
Electrophilic Aromatic Substitution
The benzene ring can undergo electrophilic aromatic substitution. The (2-chloropropoxy) group is an ortho-, para-directing activator due to the lone pairs on the ether oxygen, which can be donated to the ring to stabilize the carbocation intermediate (arenium ion).
Common reactions include:
-
Nitration: Using HNO₃/H₂SO₄ to introduce a nitro group, primarily at the para position due to sterics.
-
Halogenation: Using Br₂/FeBr₃ or Cl₂/AlCl₃ to add a halogen to the ring.[9]
-
Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups, though the ether oxygen can sometimes coordinate with the Lewis acid catalyst, complicating the reaction.
The choice of reaction sequence—modifying the side chain first versus the ring—is a key strategic decision in a multi-step synthesis.[10]
Applications as a Synthetic Intermediate
While direct applications of this compound are not widely documented, its structure is analogous to key intermediates in the synthesis of biologically active molecules.[8] Its value lies in its role as a bifunctional building block.
The molecule can be conceptualized as a "scaffold" from which more complex structures can be elaborated. For example, the chlorine can be displaced by a nucleophile, and the aromatic ring can be functionalized via electrophilic substitution, providing two independent vectors for molecular growth.
Caption: this compound as a divergent synthetic building block.
This divergent approach is highly valuable in constructing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Analytical Methodologies
Proper characterization is essential to confirm the identity and purity of synthesized this compound. A combination of chromatographic and spectroscopic methods is recommended.
Proposed Analytical Workflow
A standard workflow for the analysis would involve initial separation by Gas Chromatography (GC) followed by identification using Mass Spectrometry (MS) and structural confirmation with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Caption: Recommended analytical workflow for compound characterization.
Expert Insights:
-
GC-MS: This is the gold standard for separating volatile organic compounds and confirming molecular weight.[11][12] The fragmentation pattern in the mass spectrum would be characteristic, likely showing loss of a chloropropyl group or fragments thereof.
-
NMR Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the diastereotopic -OCH₂- protons, the -CHCl- proton, and the terminal -CH₃ group. ¹³C NMR would confirm the number of unique carbon environments.
-
IR Spectroscopy: An IR spectrum would show characteristic C-O-C stretching frequencies for the ether linkage (around 1250 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and C-Cl stretching vibrations (around 600-800 cm⁻¹).[1]
Safety and Toxicology
No specific, comprehensive toxicological profile for this compound is readily available. Therefore, a conservative hazard assessment must be inferred from its structural components: an aromatic ether and a chlorinated alkane.
Inferred Hazards:
-
Skin/Eye Irritation: Like many organic solvents and alkyl halides, it is expected to be an irritant to the skin and eyes. The hazard statement H315 (Causes skin irritation) is associated with related compounds.
-
Inhalation: Harmful if inhaled. Volatile organic compounds can cause respiratory tract irritation.[2] The hazard statement H332 (Harmful if inhaled) is relevant.
-
Chronic Exposure: The benzene ring is a structural alert. While the ether linkage generally reduces the toxicity compared to benzene itself, chronic exposure to any benzene derivative should be minimized. Benzene is a known human carcinogen and can cause damage to organs through prolonged exposure.[13][14]
-
Environmental: Many chlorinated organic compounds are toxic to aquatic life and persist in the environment.[15]
Recommended Handling Precautions
| Precaution Category | Recommended Action | Rationale / Source |
| Engineering Controls | Work in a well-ventilated fume hood. | To minimize inhalation exposure.[13] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | To prevent skin and eye contact.[13][16] |
| Fire Safety | Keep away from heat, sparks, and open flames. Use non-sparking tools. | The compound is likely combustible (Flash Point: 98.4°C).[2][16] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | To prevent release of vapors and degradation.[2] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination. |
Conclusion
This compound is a valuable, bifunctional molecule whose utility is primarily realized as a synthetic intermediate. Its preparation is straightforward via the Williamson ether synthesis, a robust and well-understood reaction. The compound's true potential is unlocked through the strategic manipulation of its two reactive sites: the secondary chloride on the propyl chain and the activated aromatic ring. This allows for the divergent synthesis of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While a comprehensive toxicological profile is lacking, a cautious approach to handling, based on the known hazards of its constituent functional groups, is mandatory. The analytical methods outlined provide a clear pathway for its unambiguous characterization, ensuring quality and purity in research and development settings.
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Physical properties of (2-Chloropropoxy)benzene (boiling point, density)
An In-depth Technical Guide to the Physical Properties of (2-Chloropropoxy)benzene
Introduction
This compound, identified by CAS number 53491-30-8, is a halogenated aromatic ether.[1][2] Its molecular structure, consisting of a benzene ring linked to a chloropropyl group via an ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors.[1] For professionals in drug development and chemical synthesis, a thorough understanding of its fundamental physical properties is paramount for process optimization, purification, and ensuring reaction safety and efficiency.
This technical guide provides a focused examination of two core physical properties of this compound: its boiling point and density. We will present the available data, detail the rigorous experimental methodologies for their determination, and explain the scientific principles that underpin these protocols, ensuring a self-validating and reliable approach for researchers.
Core Physical Properties
The physical characteristics of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, these properties are crucial for handling, purification via distillation, and for use as a solvent or reagent. The key quantitative data are summarized below.
| Physical Property | Value | Conditions | Source(s) |
| Molecular Formula | C₉H₁₁ClO | - | [2][3] |
| Molecular Weight | 170.63 g/mol | - | [3] |
| Density | 1.11 g/cm³ | Standard Conditions (assumed) | [1][2] |
| Boiling Point | 95 °C | 5 mmHg (667 Pa) | [2] |
| 98 °C | 667 Pa (~5 mmHg) | [4] | |
| > 200 °C | Atmospheric Pressure (Estimated) | [5] |
Part 1: Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[1] This property is a critical indicator of a substance's volatility and is fundamental for purification by distillation.
Causality Behind Experimental Choices
The available data indicates that this compound has a relatively high boiling point at atmospheric pressure.[5] High-temperature distillations can be problematic for many organic compounds, leading to decomposition. Therefore, vacuum distillation (distillation at reduced pressure) is the preferred method for purification. This is reflected in the experimental data, which is reported at a pressure of approximately 5 mmHg.[2][4] By lowering the external pressure, the boiling point is significantly reduced, allowing for distillation at a lower, less destructive temperature.
For precise determination on a small scale without requiring a full distillation apparatus, the micro-reflux or capillary method is highly effective and requires only a small sample volume.
Experimental Protocol: Micro-Boiling Point Determination (Capillary Method)
This protocol provides a reliable system for determining the boiling point of a small liquid sample.
-
Apparatus Assembly :
-
Secure a small test tube containing approximately 0.5 mL of this compound to a calibrated thermometer. The thermometer bulb should be level with the liquid.
-
Take a capillary tube (sealed at one end) and place it, open-end down, into the liquid in the test tube.
-
Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil) to ensure uniform heat distribution.
-
-
Heating and Observation :
-
Begin heating the bath gently. A slow, controlled heating rate (1-2 °C per minute) is crucial as the boiling point is approached.
-
Initially, a stream of bubbles will emerge from the capillary tip. This is the trapped air expanding and being expelled.
-
As the temperature rises, the bubbling will cease and then restart. A rapid and continuous stream of bubbles from the capillary indicates that the liquid's vapor has displaced all the air and its vapor pressure is overcoming the external pressure.
-
-
Boiling Point Identification :
-
Once a continuous stream of vapor bubbles is observed, remove the heat source.
-
The bubbling will slow and eventually stop as the apparatus cools. The exact temperature at which the liquid begins to be drawn back into the capillary tube is the boiling point.[6]
-
At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
-
-
System Validation :
-
Repeat the measurement to ensure reproducibility. Consistent readings validate the result.
-
For vacuum determination, the entire apparatus would be connected to a vacuum pump and the external pressure measured with a manometer.
-
Experimental Workflow: Boiling Point Determination
Caption: Workflow for Micro-Boiling Point Determination.
Part 2: Determination of Density
Density is a measure of mass per unit volume (ρ = m/V) and is another fundamental physical constant useful for substance identification and quality control.[2] It is an intrinsic property that can indicate the purity of a sample.
Causality Behind Experimental Choices
The determination of density requires precise measurements of both mass and volume. While a graduated cylinder can be used for approximate measurements, its accuracy is limited. For research-grade data, a pipette or, more accurately, a pycnometer (density bottle) is required to measure the volume of the liquid with high precision. An electronic balance provides the necessary accuracy for mass measurement. Temperature control is critical because a liquid's volume, and thus its density, changes with temperature. Therefore, all measurements should be performed at a constant, recorded temperature.
Experimental Protocol: Density Determination
This protocol ensures an accurate and self-validating measurement of density.
-
Mass of the Empty Container :
-
Using a calibrated electronic balance, measure the mass of a clean, dry measuring container (e.g., a 10 mL graduated cylinder or a density bottle). Record this mass (m₁).[5]
-
-
Volume and Mass of the Liquid :
-
Accurately dispense a known volume of this compound into the container (e.g., 10.0 mL using a volumetric pipette). Record the exact volume (V).
-
Place the container with the liquid back on the electronic balance and record the total mass (m₂).[5]
-
-
Calculation :
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass: m_liquid = m₂ - m₁ .
-
Calculate the density using the formula: ρ = m_liquid / V .[5] The units will typically be in g/mL, which is equivalent to g/cm³.
-
-
System Validation and Precision :
-
Ensure the liquid is at a stable, recorded temperature before and during measurement.
-
Perform the measurement in triplicate to ensure the results are precise and reproducible.[7] An average of the three values should be reported.
-
Properly cleaning and drying the glassware between measurements prevents cross-contamination and mass errors.
-
References
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This guide provides a comprehensive technical overview of (2-Chloropropoxy)benzene, its isomers, and related compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, analytical separation, and potential biological relevance of this chemical scaffold. The content is structured to offer not just procedural steps but also the underlying scientific rationale to empower informed experimental design and interpretation.
Introduction: The Significance of the Phenoxypropane Scaffold
The phenoxypropane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a chlorine atom on the propoxy chain, as in this compound, creates a versatile intermediate with a reactive site amenable to further chemical modification. This strategic placement of a leaving group allows for the facile introduction of various functional groups through nucleophilic substitution, making it a valuable building block in the synthesis of compound libraries for drug discovery. Understanding the chemistry of this compound and its isomers is therefore crucial for harnessing its full potential in the development of novel therapeutics. The structure-activity relationships (SAR) of phenoxypropanolamine derivatives, for instance, have been a subject of interest in pharmacology.[1]
Isomers and Related Compounds: A Structural Overview
The molecular formula C₉H₁₁ClO can represent several isomers, each with potentially distinct chemical and biological properties. A thorough understanding of these isomeric forms is fundamental for unambiguous characterization and for elucidating structure-activity relationships.
Positional Isomers of the Propoxy Chain
The position of the chlorine atom on the propoxy chain gives rise to three primary isomers:
-
(1-Chloropropoxy)benzene: The chlorine atom is attached to the carbon adjacent to the oxygen atom.
-
This compound: The chlorine atom is on the central carbon of the propoxy chain. This is the primary focus of this guide.
-
(3-Chloropropoxy)benzene: The chlorine atom is on the terminal carbon of the propoxy chain.
Regioisomers of the Benzene Ring
Substitution of a chlorine atom on the benzene ring, with a propyl ether side chain, leads to ortho, meta, and para regioisomers, such as o-chloropropylbenzene.[2] These are structurally distinct from (chloropropoxy)benzenes where the chlorine is on the alkyl chain.
Enantiomers of this compound
Due to the chiral center at the second carbon of the propoxy chain, this compound exists as a pair of enantiomers:
-
(S)-(2-Chloropropoxy)benzene
-
(R)-(2-Chloropropoxy)benzene
The distinct spatial arrangement of these enantiomers can lead to different interactions with chiral biological targets, a critical consideration in drug development.
Synthesis of this compound and Its Isomers
The most common and efficient method for the synthesis of this compound and its isomers is the Williamson ether synthesis . This versatile Sₙ2 reaction involves the reaction of a phenoxide with an appropriate alkyl halide.[3]
General Principle of the Williamson Ether Synthesis
The reaction proceeds by the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide to form the ether linkage.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound from phenol and 1,2-dichloropropane.
Materials:
-
Phenol
-
1,2-Dichloropropane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,2-dichloropropane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Causality Behind Experimental Choices:
-
Excess Base and Alkyl Halide: Using an excess of potassium carbonate ensures complete deprotonation of the phenol. An excess of 1,2-dichloropropane helps to drive the reaction towards the desired mono-alkylated product and can also serve as a solvent.
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can protonate the phenoxide and reduce its nucleophilicity. Therefore, anhydrous solvents and reagents are crucial for optimal yield.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound and its isomers.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons, the methine proton adjacent to the chlorine, the methylene protons, and the methyl protons. The splitting patterns (e.g., doublet for the methyl group, multiplet for the methine proton) are key for structural confirmation. The electronegative chlorine atom deshields the adjacent methine proton, causing a downfield shift.[5]
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the aromatic carbons, the carbon bearing the chlorine, the methylene carbon, and the methyl carbon.
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound and information about its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) and an M+2 peak with approximately one-third the intensity (due to the ³⁷Cl isotope) would be expected.
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule. Key absorptions for this compound would include C-O-C stretching for the ether linkage, C-H stretching for the aromatic and aliphatic groups, and C-Cl stretching.
| Spectroscopic Data for a Related Compound: (2-Chloropropyl)benzene | |
| ¹³C NMR | Spectral data is available through public databases like PubChem.[6] |
| GC-MS | The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[6] |
| IR Spectra | Vapor phase IR spectra are also available for reference.[6] |
Chromatographic Separation of Isomers
The separation of the various isomers of chloropropoxybenzene is critical for their individual study and is typically achieved using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile isomers.[7] The choice of the GC column is crucial for achieving baseline separation.
Experimental Protocol: GC-MS Analysis of Chloropropoxybenzene Isomers
-
Instrumentation: Agilent 7890B GC system or equivalent, coupled with a mass selective detector.
-
Column: A capillary column with a stationary phase suitable for separating isomers, such as a Chirasil-β-Dex column (25 m x 0.25 mm ID, 0.25 µm film thickness) for enantiomeric separation or a standard non-polar column (e.g., DB-5) for positional isomers.[8]
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless injector.
-
Temperature Program: An optimized temperature ramp is essential for resolving closely eluting isomers. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.
High-Performance Liquid Chromatography (HPLC):
HPLC is particularly useful for the separation of non-volatile isomers or for preparative scale purification. For the separation of enantiomers, a chiral stationary phase (CSP) is required.[9][10]
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a diode array detector (DAD).
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Chemical Reactivity and Synthetic Applications
The chlorine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Substitution Reactions
The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, including:
-
Amines: To form phenoxypropylamines, a scaffold found in many pharmaceuticals.
-
Alkoxides: To generate more complex ethers.
-
Thiols: To produce thioethers.
-
Cyanide: To introduce a nitrile group, which can be further elaborated.
These reactions allow for the diversification of the phenoxypropane core, enabling the exploration of a broad chemical space in drug discovery programs.
Biological Activity and Toxicological Considerations
While specific biological activity and toxicity data for this compound are not extensively reported in the public domain, the broader class of phenoxypropane derivatives has been investigated for various pharmacological activities. For instance, many beta-blockers contain a phenoxypropanolamine structure.[1]
The introduction of different substituents on the phenoxypropane scaffold can significantly impact its biological profile. Structure-activity relationship (SAR) studies on related compounds have shown that modifications can influence potency and selectivity for various biological targets.[11]
Given its structure as a chlorinated organic compound, it is prudent to handle this compound with appropriate safety precautions. In vitro cytotoxicity assays are a standard preliminary step to assess the potential toxicity of new chemical entities.[12][13]
Conclusion
This compound and its isomers are valuable and versatile building blocks for organic synthesis, particularly in the context of drug discovery. A thorough understanding of their synthesis, isomeric forms, and analytical characterization is paramount for their effective utilization. The reactivity of the chloro-substituent provides a convenient handle for the introduction of diverse functionalities, allowing for the systematic exploration of structure-activity relationships. As with any novel scaffold, careful evaluation of the biological activity and toxicological profile of its derivatives is a critical component of the drug development process. This guide provides a foundational framework to support researchers in their endeavors with this promising class of compounds.
References
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- ResearchGate. (n.d.). In-vitro cytotoxic activity of some selected synthesized compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231365, (2-Chloropropyl)benzene.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18417694, 1-Chloro-2-(2-chloropropyl)benzene.
- IUCr. (2011). 1,4-Bis(3-chloropropoxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1159. [Link]
- Dolan, J. (2010). Enantiomer Separations. LCGC North America, 28(4), 294-298. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38307, Bis(2-chloroisopropyl) ether.
- University of Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
- Johnson, N. R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. [Link]
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- Journal of Chemical Research, Synopses. (n.d.). Reactivity of Bis(2-chloroethyl)ether with Different Amines.
- Lehotay, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 160–166. [Link]
- Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][12][14]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358. [Link]
- Toxicology in Vitro. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Toxicology in Vitro, 60, 229–236. [Link]
- ResearchGate. (n.d.). Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress.
- Reddit. (2022). synthesizing 1-phenoxy-2-propanol.
- Google Patents. (n.d.). US5420352A - Process for the production of 1-phenoxy-2-aminopropane.
- ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries.
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- Longdom Publishing. (n.d.). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish.
- Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry.
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- Chemosphere. (2017). Chemical oxidation of bis(2-chloroethyl) ether in the Fenton process: Kinetics, pathways and toxicity assessment.
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- Forensic Chemistry. (2020). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
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Methodological & Application
Application Notes and Protocols for the Use of (2-Chloropropoxy)benzene in Organic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of (2-Chloropropoxy)benzene. This document delves into its core reactivity, offers detailed experimental protocols, and highlights its application in pharmaceutical synthesis, with a focus on providing practical, field-proven insights.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a bifunctional organic molecule that serves as a valuable intermediate in a variety of organic synthesis protocols. Its structure, featuring a reactive chloroalkyl group tethered to a phenoxy moiety, allows for a range of chemical transformations. The presence of the chlorine atom, a good leaving group, makes the propyl chain susceptible to nucleophilic attack, while the benzene ring can potentially undergo electrophilic substitution reactions.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | [4] |
| Molecular Weight | 170.63 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 95°C / 5mmHg | [5] |
| Density | 1.11 g/cm³ | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); insoluble in water. | [1] |
| CAS Number | 53491-30-8 | [1] |
Note: The properties listed are typical values and may vary slightly.
Core Reactivity and Mechanistic Principles
The primary utility of this compound in organic synthesis stems from the reactivity of the C-Cl bond. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, making this compound an excellent substrate for introducing the 2-phenoxypropoxy group into other molecules.[1]
Williamson Ether Synthesis: A Key Application
A cornerstone of its application is the Williamson ether synthesis, a reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7][8][9][10] In this context, this compound serves as the alkyl halide, reacting with various alkoxides or phenoxides to yield more complex ethers.
The choice of a primary or secondary alkyl halide is crucial for the success of the Williamson ether synthesis to favor the Sₙ2 pathway over the competing E2 elimination, especially when using a sterically hindered base.[6][7]
Figure 1: General workflow of the Williamson ether synthesis using this compound.
Role in the Synthesis of Naftopidil
A notable application of intermediates bearing the 2-chloropropoxy moiety is in the synthesis of Naftopidil, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[11] The synthesis often involves the reaction of a naphthyloxy precursor with 1-(2-methoxyphenyl)piperazine.[12] While direct use of this compound is not explicitly detailed in the initial search results, the structurally related 2-[(1-naphthyloxy)methyl]oxirane is a key intermediate, which can be synthesized from precursors containing a chloropropoxy group.
The overall synthetic strategy for Naftopidil highlights the importance of introducing a three-carbon chain with a reactive group to a phenolic oxygen, a role that this compound and its derivatives are well-suited for. The synthesis of (R)- and (S)-Naftopidil often employs chiral building blocks to achieve high enantiomeric excess.[11]
Figure 2: Conceptual synthetic pathway towards Naftopidil, highlighting the role of a propoxy-linked intermediate.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired outcome.
Protocol for a General Williamson Ether Synthesis
This protocol describes the synthesis of an ether by reacting this compound with a generic alcohol in the presence of a strong base.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq) and anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium hydride (1.1 eq) portion-wise. d. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Ether Synthesis: a. Cool the freshly prepared alkoxide solution back to 0 °C. b. Add this compound (1.05 eq) dropwise to the solution. c. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. e. Purify the crude product by column chromatography on silica gel.
Considerations for Use as a Protecting Group
While not a conventional protecting group, the 2-propoxybenzene moiety can be considered in synthetic design. Deprotection, or cleavage of the ether linkage, can be challenging and typically requires harsh conditions such as strong acids or specific reagents. More modern methods for the deprotection of aryl ethers, including methyl, benzyl, and allyl ethers, have been developed using reagents like HPPh₂ and tBuOK under mild, metal-free conditions.[13][14] Oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has also been reported for benzyl ethers and may be adaptable.[15][16]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[17]
-
Hazards: May cause skin and eye irritation.[18] The benzene moiety suggests that care should be taken to avoid inhalation and skin contact, as benzene itself is a known carcinogen.[19][20][21]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17][19]
-
Handling: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[17] Keep away from heat, sparks, and open flames.[19][22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][22]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[18][22]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-phenoxypropoxy group via nucleophilic substitution reactions like the Williamson ether synthesis. Its application in the synthesis of complex molecules, such as intermediates for pharmaceuticals like Naftopidil, underscores its importance. A thorough understanding of its reactivity, coupled with careful experimental design and adherence to safety protocols, will enable researchers to effectively leverage this compound in their synthetic endeavors.
References
- Lokhande, P. D., et al. (2013). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. Journal of the Brazilian Chemical Society, 24(3), 406-409.
- Lokhande, P. D., et al. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)
- Lokhande, P. D., et al. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy.
- Xiao, R., & Du, P. (2015). Synthesis of (R)-and (S)-Naftopidil. Chinese Journal of Pharmaceuticals, 46(12), 1283-1287.
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- Adding Cl to Benzene: Electrophilic Substitution. (2021). YouTube.
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- A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK.
- Deprotection of silyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone. (2025).
- FDA alerts drug manufacturers to the risk of benzene contamin
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Application Notes & Protocols for (2-Chloropropoxy)benzene in Pharmaceutical Intermediate Synthesis
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
(2-Chloropropoxy)benzene is a versatile aromatic ether that serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.[1] Its chemical structure, featuring a reactive chlorine atom and a stable phenoxy group, allows for its strategic incorporation into a variety of molecular scaffolds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of this compound. Detailed protocols, safety guidelines, and quality control considerations are presented to ensure reproducible and reliable outcomes in a laboratory setting.
Introduction: The Strategic Utility of this compound
In the landscape of medicinal chemistry, the assembly of complex molecular architectures from simpler, well-defined building blocks is a fundamental strategy. This compound, with the chemical formula C₉H₁₁ClO, emerges as a valuable such building block.[3] Its utility is rooted in the reactivity of the secondary alkyl chloride, which acts as an electrophilic site for nucleophilic substitution reactions.[1] This allows for the covalent attachment of the 1-phenoxypropan-2-yl moiety to various nucleophiles, a common strategy for building the core structure of potential therapeutic agents. The ether linkage and the benzene ring are generally stable under a range of reaction conditions, offering a robust scaffold for further chemical modifications.[2]
This guide will first detail a reliable method for the synthesis of this compound from commercially available precursors. Subsequently, it will provide a protocol for a representative application—the N-alkylation of an amine—to illustrate its primary function as an alkylating agent in pharmaceutical synthesis.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 1-phenoxy-2-propanol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
1-Phenoxy-2-propanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenoxy-2-propanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture into cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless liquid.[1]
Physicochemical Properties and Characterization
The identity and purity of the synthesized this compound must be confirmed before its use as a pharmaceutical intermediate.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | [3] |
| Molecular Weight | 170.63 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Solubility | Soluble in organic solvents (ethanol, ether); insoluble in water. | [1] |
| LogP | 2.69 | [4] |
| Boiling Point | Data not available in provided search results. | |
| Density | Data not available in provided search results. |
Analytical Characterization Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, and to assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key peaks would include C-O-C stretching for the ether and C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise molecular structure and isomeric purity.
Application in Pharmaceutical Synthesis: N-Alkylation
A primary application of this compound is the alkylation of nucleophiles, such as amines, to form new carbon-nitrogen bonds. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients (APIs).
General N-Alkylation Workflow
Caption: General workflow for N-alkylation using this compound.
Protocol: Synthesis of a Tertiary Amine Intermediate
This protocol describes a representative nucleophilic substitution reaction.[1]
Materials:
-
This compound
-
A representative secondary amine (e.g., piperidine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the secondary amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 70°C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude material by silica gel column chromatography to yield the pure N-alkylated product.
Quality Control and Regulatory Considerations
The purity of any pharmaceutical intermediate is paramount. For this compound, key quality control checks should focus on:
-
Residual Starting Materials: Unreacted 1-phenoxy-2-propanol.
-
Byproducts: Potential elimination byproducts (e.g., 1-phenoxyprop-1-ene or 1-phenoxyprop-2-ene) formed if the reaction conditions are not well-controlled.
-
Residual Solvents: Solvents used in the synthesis and purification must be within acceptable limits as defined by ICH Q3C guidelines.[5][6]
Notably, regulatory bodies like the FDA have increased scrutiny on benzene contamination in drug products.[7][8][9] While benzene is not a direct reagent in the described synthesis, manufacturers must be aware of potential sources of contamination from raw materials or side reactions and may need to conduct risk assessments and confirmatory testing to ensure benzene levels are below the 2 ppm limit.[5][6]
Safety and Handling
This compound and the reagents used in its synthesis are hazardous. Adherence to good laboratory practices is essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle the chemical in a well-ventilated fume hood.[11] Avoid breathing vapors or mist.[11][12] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat and ignition sources.[11]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion
This compound is a valuable and reactive intermediate for pharmaceutical synthesis. Its ability to readily alkylate nucleophiles makes it a key component in the construction of diverse molecular frameworks. The protocols and guidelines presented here provide a solid foundation for its synthesis, characterization, and application, emphasizing the critical importance of purity, safety, and regulatory awareness in the development of new pharmaceutical agents.
References
- (2-Chloroprop-2-yl)benzene - Synquest Labs. (n.d.). SynQuest Laboratories, Inc.
- This compound - LookChem. (n.d.). LookChem.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- Buy this compound (EVT-301658) | 53491-30-8 - EvitaChem. (n.d.). EvitaChem.
- (2-Chloropropyl)benzene | C9H11Cl | CID 231365 - PubChem. (n.d.). National Center for Biotechnology Information.
- This compound | C9H11ClO | CID 565152 - PubChem. (n.d.). National Center for Biotechnology Information.
- (2-Chloroethoxy)benzene SDS, 622-86-6 Safety Data Sheets - ECHEMI. (2019, July 15). Echemi.com.
- ((2S)-2-Chloropropyl)benzene | C9H11Cl | CID 12423104 - PubChem. (n.d.). National Center for Biotechnology Information.
- SAFETY DATA SHEET. (2025, December 21).
- Analytical Methods. (n.d.).
- Benzene, (2-chloropropyl)-. (n.d.). NIST WebBook.
- ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information.
- Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts.
- Table 7-3, Analytical Methods for Determining Benzene in Environmental Samples - NCBI. (n.d.). National Center for Biotechnology Information.
- Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1) - Cheméo. (n.d.). Cheméo.
- FDA Alerts Pharmaceutical Manufacturers to Risk of Benzene in Certain Drugs. (2022, January 4). Kslaw.com.
- FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. (2025, July 24). U.S. Food and Drug Administration.
- FDA finalizes guidance to limit use of benzene in drug products | RAPS. (2024, January 2). RAPS.
- Addressing benzene contamination, FDA issues guidance for reformulating products containing certain carbomers. (2024, January 3). AgencyIQ by POLITICO.
- 2-chloropropyl benzene | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- FDA finalizes guidance over benzene carcinogen in drugs. (2024, January 5). American Pharmacists Association.
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Application Notes and Protocols: Experimental Procedure for the Williamson Ether Synthesis of (2-Chloropropoxy)benzene
Abstract
This document provides a comprehensive guide for the synthesis of (2-Chloropropoxy)benzene via the Williamson ether synthesis. Intended for an audience of researchers, scientists, and drug development professionals, this guide furnishes a detailed experimental protocol, an in-depth discussion of the reaction mechanism and regioselectivity, and thorough characterization and safety protocols. The synthesis involves the reaction of phenol with 1,2-dichloropropane in the presence of a base. This application note emphasizes the underlying chemical principles to ensure a robust and reproducible experimental design.
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely utilized and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a deprotonated alcohol (alkoxide) or phenol (phenoxide) acts as a nucleophile, attacking an electrophilic carbon bearing a suitable leaving group, typically a halide.[1]
This application note details the synthesis of this compound, a halogenated aryl ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The procedure involves the O-alkylation of phenol with 1,2-dichloropropane. The use of a di-halogenated alkylating agent introduces a layer of complexity regarding regioselectivity, which will be a key point of discussion.
Reagent and Equipment Overview
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Phenol | C₆H₅OH | 94.11 | ≥99% | Sigma-Aldrich | Corrosive, toxic |
| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | ≥98% | Sigma-Aldrich | Flammable, toxic |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Fisher Scientific | Corrosive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich | Reproductive toxin |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific | Extremely flammable |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aqueous solution | VWR | Corrosive |
| Sodium chloride (NaCl) | NaCl | 58.44 | Saturated aqueous solution (brine) | VWR | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | VWR | Drying agent |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Analytical balance
-
Fume hood
Experimental Protocol
This protocol is adapted from general procedures for Williamson ether synthesis and O-alkylation of phenols.[2]
Reaction Setup and Execution
Caption: Experimental workflow for the synthesis of this compound.
-
Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (9.41 g, 100 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add sodium hydroxide pellets (4.40 g, 110 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Add 1,2-dichloropropane (16.95 g, 150 mmol) dropwise to the reaction mixture at room temperature.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 mL of ice-water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1 M aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and saturated aqueous NaCl (brine) (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to light yellow oil.
Mechanism and Regioselectivity
The Williamson ether synthesis proceeds via an SN2 mechanism. In the first step, the acidic proton of phenol is abstracted by sodium hydroxide to form the more nucleophilic sodium phenoxide. The phenoxide ion then attacks the alkyl halide in a concerted backside attack, displacing the halide leaving group.
Caption: SN2 mechanism for the synthesis of this compound.
A critical consideration in this synthesis is the regioselectivity of the phenoxide attack on 1,2-dichloropropane. The alkyl halide possesses two electrophilic carbons: a primary (C1) and a secondary (C2) carbon, both bearing a chlorine atom.
-
Attack at the primary carbon (C1): This would lead to the formation of this compound. This pathway is generally favored in SN2 reactions due to lower steric hindrance at the primary carbon.
-
Attack at the secondary carbon (C2): This would result in the formation of (1-chloroprop-2-yloxy)benzene. This pathway is sterically more hindered.
Based on the principles of SN2 reactions, the major product is expected to be This compound , resulting from the attack at the less sterically hindered primary carbon. The choice of a polar aprotic solvent like DMF also favors the SN2 pathway.
Characterization of this compound
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
δ 7.38-7.20 (m, 2H, Ar-H)
-
δ 7.05-6.85 (m, 3H, Ar-H)
-
δ 4.39-4.12 (m, 1H, -OCH-)
-
δ 4.11-3.90 (m, 2H, -OCH₂-)
-
δ 1.61 (d, J = 6.7 Hz, 3H, -CH₃)[3]
-
-
¹³C NMR (CDCl₃):
-
δ 158.2 (Ar C-O)
-
δ 129.6 (Ar C-H)
-
δ 121.4 (Ar C-H)
-
δ 114.8 (Ar C-H)
-
δ 72.3 (-OCH₂-)
-
δ 54.9 (-CHCl-)
-
δ 21.9 (-CH₃)[4]
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=C (aromatic) | 1600, 1495 | Strong |
| C-O-C (aryl ether) | 1245 (asymmetric), 1040 (symmetric) | Strong |
| C-Cl | 800-600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ for C₉H₁₁ClO would be at m/z = 170.05, with a characteristic [M+2]⁺ peak at m/z = 172.05 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
Safety Precautions
All experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phenol: is highly corrosive and toxic. It can cause severe skin burns and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
1,2-Dichloropropane: is a flammable liquid and is harmful if swallowed or inhaled. It is a suspected carcinogen.
-
Sodium Hydroxide: is a corrosive solid that can cause severe skin and eye burns.
-
N,N-Dimethylformamide (DMF): is a reproductive toxin and can be absorbed through the skin.
-
Diethyl Ether: is extremely flammable and should be handled away from any sources of ignition.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. All chemical waste should be disposed of in accordance with institutional and local regulations.
References
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- 1-Phenoxy-2-propanol. (n.d.). PubChem.
- Williamson Ether Synthesis. (n.d.). Organic Syntheses.
- 1-Phenoxy-2-propanol. (n.d.). SpectraBase.
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- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2001). Synth. Commun., 31(18), 2865-2879. [Link]
- Reaction of sodium with DMF. (2006). Sciencemadness.org.
- Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. (2022). DTIC.
- The C-13 NMR spectrum of 1-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- Mechanism and regioselectivity for the reactions of propylene oxide with X(100)-2x1 surfaces (X = C, Si, Ge): a density functional cluster model investigation. (2006). J. Phys. Chem. B, 110(21), 10461-10466. [Link]
- Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. (2020). Purdue College of Engineering.
- Design and synthesis of single-benzene-based fluorophores with red/NIR emission for dual-function optical waveguides and photodynamic therapy. (2025). J.
- What happens when a Sodium phenoxide is treated withCH3Cl class 11 chemistry CBSE. (n.d.). Vedantu.
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Methodologies in Ether Synthesis, 78-126. [Link]
- sodium phenoxide, 139-02-6. (n.d.). The Good Scents Company.
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- 4. 1-PHENOXY-2-CHLOROPROPANE(53491-30-8) 13C NMR [m.chemicalbook.com]
Application Notes & Protocols for the Comprehensive Characterization of (2-Chloropropoxy)benzene
Abstract: This document provides a comprehensive guide with detailed protocols for the analytical characterization of (2-Chloropropoxy)benzene (CAS: 53491-30-8), a key intermediate in synthetic chemistry. The following sections detail four primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed for researchers, quality control scientists, and drug development professionals to ensure identity, purity, and structural integrity of the compound. Each protocol is presented with an explanation of the underlying scientific principles and expected outcomes, ensuring a robust and validated approach to analysis.
Introduction to this compound and its Analytical Imperatives
This compound is an ether derivative featuring a phenyl group and a chlorinated propyl chain. Its chemical structure, with a reactive chlorine atom and stable ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Given its role as a building block, verifying its identity, purity, and impurity profile is paramount to ensure the quality, safety, and efficacy of the final product.
The analytical challenge lies in employing orthogonal techniques that, in concert, provide an unambiguous characterization. This guide outlines four such methods, each interrogating different physicochemical properties of the molecule.
-
Chromatographic Methods (GC-MS, HPLC): Primarily for separation, identification, and quantification to assess purity and identify potential process-related impurities or degradants.
-
Spectroscopic Methods (NMR, FT-IR): Used for definitive structural elucidation and confirmation of the molecular framework and functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Volatile Impurity Profiling
Principle & Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound.[2][3] The gas chromatograph separates the analyte from other volatile components based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase.[4] Following separation, the mass spectrometer fragments the eluted molecules in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint for definitive identification.[4] This method is exceptionally sensitive for detecting and identifying trace-level impurities from the synthesis, such as residual solvents or starting materials.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in high-purity Dichloromethane.
-
From the stock, prepare a working sample at 10 µg/mL.
-
Vortex the solution to ensure homogeneity.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-350 amu.
-
Solvent Delay: 3 minutes.
-
-
-
System Validation:
-
Perform a blank injection (Dichloromethane) to ensure no system contamination.
-
Inject a known standard to confirm retention time and spectral fidelity before running the sample.
-
Data Interpretation
The primary peak in the total ion chromatogram (TIC) should correspond to this compound. The identity is confirmed by matching its mass spectrum against a reference or by interpreting its fragmentation pattern.
| Parameter | Expected Result | Rationale |
| Molecular Formula | C₉H₁₁ClO | Based on its structure.[5] |
| Molecular Weight | 170.63 g/mol | Sum of atomic weights.[5] |
| Molecular Ion (M⁺) | m/z 170/172 | The molecular ion peak. The presence of a peak at M+2 with ~1/3 the intensity confirms the presence of one chlorine atom. |
| Key Fragments | m/z 135 | Loss of Chlorine radical ([M-Cl]⁺). |
| m/z 94 | Phenoxy cation ([C₆H₅O]⁺). | |
| m/z 77 | Phenyl cation ([C₆H₅]⁺). |
Workflow Diagram: GC-MS Analysis
Caption: GC-MS workflow from sample preparation to data analysis.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Non-Volatile Analysis
Principle & Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates.[6] It separates compounds based on their affinity for a stationary phase (e.g., C18) while being carried by a liquid mobile phase.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. This setup uses a non-polar stationary phase and a polar mobile phase, making it perfect for retaining and separating moderately polar organic molecules. It excels at quantifying the main component and detecting non-volatile or thermally labile impurities that are not amenable to GC analysis. Detection is typically achieved using a UV detector, leveraging the chromophoric benzene ring.
Experimental Protocol: RP-HPLC Analysis
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.[8]
-
Filter and degas both mobile phases prior to use.
-
Sample Diluent: 70:30 (v/v) Acetonitrile:Water.
-
Sample Preparation: Prepare a sample solution of this compound at approximately 0.5 mg/mL in the sample diluent.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent.[9]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
Gradient Elution:
-
0-15 min: 50% B to 95% B.
-
15-18 min: Hold at 95% B.
-
18.1-22 min: Return to 50% B and equilibrate.
-
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
This ensures the system is performing with adequate precision.
-
Data Interpretation
Purity is calculated based on the relative peak area of the main component in the chromatogram. The area of the main peak is divided by the total area of all peaks (excluding solvent front and system peaks) and multiplied by 100. Any other peaks represent potential impurities.
| Parameter | Expected Result | Rationale |
| Retention Time (t_R) | Method-dependent (e.g., ~8-10 min) | Based on the compound's polarity and interaction with the C18 stationary phase. |
| Peak Shape | Symmetrical (Tailing factor < 1.5) | A good peak shape is essential for accurate integration and quantification. |
| Purity Calculation | Area % ≥ 99.0% (typical) | Standard calculation for purity assessment in chromatography. |
Workflow Diagram: HPLC Analysis
Caption: HPLC workflow for quantitative purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Principle & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural determination.[10] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[10][11] For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent).
-
Temperature: 25°C (298 K).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
Reference: Residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
Reference: CDCl₃ solvent signal at 77.16 ppm.
-
-
Data Interpretation: Predicted Spectra
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.30 | t | 2H | H-3, H-5 | Aromatic protons meta to the ether linkage. |
| ~ 6.95 | m | 3H | H-2, H-4, H-6 | Aromatic protons ortho and para to the ether. |
| ~ 4.40 | m | 1H | CH-Cl | Methine proton, deshielded by both Cl and the ether oxygen. |
| ~ 4.15 | m | 2H | O-CH₂ | Methylene protons adjacent to the ether oxygen. |
| ~ 1.65 | d | 3H | CH₃ | Methyl protons, split by the adjacent methine proton. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 158.0 | C-1 | Aromatic carbon directly attached to the ether oxygen. |
| ~ 129.5 | C-3, C-5 | Meta aromatic carbons. |
| ~ 121.5 | C-4 | Para aromatic carbon. |
| ~ 114.8 | C-2, C-6 | Ortho aromatic carbons. |
| ~ 71.0 | O-CH₂ | Methylene carbon attached to oxygen. |
| ~ 55.0 | CH-Cl | Methine carbon attached to chlorine. |
| ~ 22.0 | CH₃ | Methyl carbon. |
Logical Diagram: NMR Structural Confirmation
Caption: Logical flow for structural confirmation using NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Principle & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending).[12] This absorption pattern is unique to the molecule's structure. For this compound, FT-IR can quickly confirm the presence of the key ether linkage, the aromatic ring, and the C-Cl bond.
Experimental Protocol: ATR-FTIR
-
Sample Preparation:
-
No preparation is needed for a liquid sample.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection:
-
Clean the ATR crystal with isopropanol and allow it to dry.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place one drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Parameters:
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 8.
-
-
Data Interpretation
The resulting spectrum should be compared to a reference spectrum if available. Key absorption bands should be assigned to their corresponding functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| 1600, 1490 | C=C Stretch | Aromatic Ring |
| 1240 | C-O-C Stretch | Aryl-alkyl ether (asymmetric) |
| 1050 | C-O-C Stretch | Aryl-alkyl ether (symmetric) |
| 800-675 | C-Cl Stretch | Alkyl Halide |
Workflow Diagram: FT-IR Analysis
Caption: FT-IR workflow for functional group identification.
Summary and Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. GC-MS and HPLC provide orthogonal methods for assessing purity and identifying impurities, while NMR and FT-IR offer definitive structural confirmation. By employing the protocols detailed in this guide, researchers and quality control analysts can establish a robust analytical framework to ensure the identity, quality, and consistency of this important chemical intermediate. The combination of these methods provides a self-validating system, where the findings from one technique corroborate the others, leading to a high degree of confidence in the analytical results.
References
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- Japan Environment Agency. (n.d.). III Analytical Methods.
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- Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).
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- ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy.
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- Chemistry LibreTexts. (2020, August 18). 14.2: High-Performance Liquid Chromatography.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- NIST. (n.d.). Benzene, (2-chloropropyl)-. NIST WebBook.
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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- MDPI. (n.d.). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
- SpringerLink. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
- vscht.cz. (n.d.). High Performance Liquid Chromatography.
- PubMed. (2006, May 11). A Combined Electron Paramagnetic Resonance and Fourier Transform Infrared Study of the co(c(6)h(6))(1,2) Complexes Isolated in Neat Benzene or in Cryogenic Matrixes.
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Application Notes & Protocols: Strategic C-C Bond Formation via Reactions of (2-Chloropropoxy)benzene with Organometallic Reagents
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reactions of (2-Chloropropoxy)benzene with common classes of organometallic reagents. The focus is on nucleophilic substitution at the secondary chloride to form a new carbon-carbon bond. We explore the mechanistic rationale, comparative reactivity, and detailed experimental protocols for reactions involving Grignard reagents, organolithium reagents, and Gilman (organocuprate) reagents. This guide emphasizes the causality behind experimental choices to empower users to select the optimal reagent and conditions to maximize yield and minimize side reactions, particularly the competing E2 elimination pathway.
Introduction: The Synthetic Challenge and Opportunity
This compound is a versatile substrate featuring a secondary alkyl chloride tethered to a phenoxy group. The carbon-chlorine bond is the primary site of reactivity for nucleophilic substitution. The principal challenge in reactions with this substrate lies in its secondary nature, which makes it susceptible to both S_N2 (substitution) and E2 (elimination) pathways when treated with strong bases and nucleophiles.
The choice of organometallic reagent is therefore critical. These reagents, which feature a carbon-metal bond, are powerful nucleophiles capable of forming new C-C bonds, a cornerstone of modern organic synthesis.[1] However, their reactivity and basicity vary significantly, directly influencing the outcome of the reaction with this compound. This guide dissects these differences to provide a clear strategic framework for synthetic planning.
Comparative Analysis of Organometallic Reagents
The selection of an organometallic reagent dictates the reaction's selectivity, yield, and tolerance to other functional groups. The three classes discussed below—Grignard, organolithium, and organocuprate reagents—represent a spectrum of reactivity.
| Reagent Class | General Formula | Key Characteristics | Suitability for this compound |
| Grignard Reagents | R-MgX | Strong Nucleophile, Strong Base.[2] | Moderate. Prone to E2 elimination as a significant side reaction due to high basicity.[3][4] |
| Organolithium Reagents | R-Li | Very Strong Nucleophile, Very Strong Base.[5][6] | Low. High basicity strongly favors the E2 elimination pathway over S_N2 substitution.[7] |
| Gilman Reagents | R₂CuLi | Soft Nucleophile, Weak Base.[8][9] | High. Excellent for S_N2 reactions on secondary halides with minimal elimination.[10][11] |
Reactions with Gilman Reagents (Lithium Diorganocuprates)
Expertise & Experience: Gilman reagents are the preferred choice for the nucleophilic substitution of this compound. Their character as "soft" nucleophiles and relatively weak bases makes them highly selective for the S_N2 pathway, minimizing the formation of the undesired elimination byproduct, (2-phenoxy)prop-1-ene.[8][11] The reaction, known as the Corey-Posner, Whitesides-House synthesis, is a robust method for forming C-C bonds with alkyl halides.[12]
Reaction Mechanism
The reaction proceeds via a concerted S_N2 mechanism. The diorganocuprate species attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion in a single step. The transition state involves the simultaneous formation of the new C-C bond and breakage of the C-Cl bond.
Caption: S_N2 reaction of this compound with a Gilman reagent.
Application Protocol: Synthesis of (2-Phenylpropoxy)benzene
This protocol details the reaction using lithium diphenylcuprate (Ph₂CuLi).
Trustworthiness: This protocol incorporates best practices for handling air- and moisture-sensitive reagents to ensure reproducibility and safety. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
This compound
-
Phenyllithium (PhLi) solution in cyclohexane/ether
-
Copper(I) Iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (for extraction)
-
Magnesium sulfate (MgSO₄)
Protocol Steps:
-
Preparation of Gilman Reagent:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Copper(I) Iodide (CuI).
-
Purge the flask with nitrogen.
-
Add anhydrous THF and cool the resulting slurry to -20 °C in an appropriate cooling bath.
-
Slowly add 2.0 equivalents of Phenyllithium (PhLi) solution via syringe while maintaining the temperature below -15 °C. The solution will typically change color, indicating the formation of the Gilman reagent.[9] Stir for 30 minutes at this temperature.
-
-
Coupling Reaction:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF in a separate flame-dried flask under nitrogen.
-
Slowly add the substrate solution to the cold Gilman reagent solution via cannula or dropping funnel.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while stirring.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) to yield the desired (2-Phenylpropoxy)benzene.
-
Reactions with Grignard Reagents
Expertise & Experience: Grignard reagents (RMgX) are powerful organometallic compounds widely used in synthesis.[13] While they can achieve the desired substitution, their high basicity presents a significant challenge when reacting with secondary halides like this compound.[14] A competing E2 elimination reaction to form an alkene is a common and often major side reaction.[3]
Causality: The strong basicity of the Grignard reagent allows it to abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to elimination. This pathway is competitive with the nucleophilic attack at the C-Cl bond. To favor substitution, the reaction should be maintained at low temperatures, although elimination often remains a persistent issue.
Caption: General experimental workflow for a Grignard reaction.
Application Protocol: Synthesis of (2-Ethylpropoxy)benzene
Trustworthiness: This protocol requires strict anhydrous conditions, as Grignard reagents react readily with water.[2][15] The use of diethyl ether or THF is essential to stabilize the reagent.[14]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Ethyl bromide (EtBr)
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Protocol Steps:
-
Preparation of Grignard Reagent:
-
Place Mg turnings and a small iodine crystal in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add anhydrous diethyl ether.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise. The reaction should initiate, indicated by bubbling and disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous diethyl ether dropwise, keeping the temperature below 5 °C to minimize elimination.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic fractions, wash with brine, dry over MgSO₄, and concentrate.
-
Analyze the crude product (e.g., by GC-MS or ¹H NMR) to determine the ratio of substitution to elimination products before purification by column chromatography.
-
Reactions with Organolithium Reagents
Expertise & Experience: Organolithium reagents are among the most reactive organometallics.[7] Their extreme basicity makes them generally unsuitable for S_N2 reactions with secondary halides like this compound. The primary reaction pathway is almost exclusively E2 elimination. Therefore, their use is not recommended if the substitution product is the desired outcome. They are included here for completeness and to highlight the importance of reagent selection.
Causality: The small, highly charge-dense lithium cation and the carbanionic nature of the alkyl group result in a reagent that acts preferentially as a strong base rather than a nucleophile towards a sterically hindered secondary carbon.[5]
Conclusion and Recommendations
For the selective synthesis of C-C coupled products from this compound, the choice of organometallic reagent is paramount.
-
Recommended: Gilman reagents (R₂CuLi) are the superior choice, offering high yields of the desired S_N2 substitution product with minimal formation of the elimination byproduct due to their soft nucleophilicity and low basicity.
-
Use with Caution: Grignard reagents (RMgX) can be used, but will likely result in a mixture of substitution and elimination products. Low temperatures are crucial to modestly favor substitution.
-
Not Recommended: Organolithium reagents (RLi) are too basic and will almost exclusively yield the elimination product, (2-phenoxy)prop-1-ene.
By understanding the inherent reactivity and basicity of each reagent class, researchers can strategically design synthetic routes that maximize efficiency and product purity.
References
- Britannica. (n.d.). Gilman reagent.
- Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents.
- Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions.
- Royal Society of Chemistry. (2023, December 4). Gilman reagent toward the synthesis of natural products.
- Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
- Reddit. (2022, December 21). Grignard side reactions.
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- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- National Institutes of Health. (n.d.). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns.
- Quora. (2018, May 24). How to prepare benzene from a Grignard reagent.
- Myers, A. (n.d.). Organolithium Reagents.
- Wikipedia. (n.d.). Organolithium reagent.
- YouTube. (2020, September 9). Grignard multi-step synthesis example.
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- National Institutes of Health. (n.d.). 3-Chloro-1-lithiopropene, a Functional Organolithium Reagent, and Its Reactions with Alkylboronates To Give 3-Alkylprop-1-en-3-ols.
- MSU Chemistry. (2011, September 16). Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine2carboxaldehydes: The Effects of Protecting Groups.
- Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents.
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- YouTube. (2019, November 30). Organolithium Reagents.
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Application of (2-Chloropropoxy)benzene in the Development of New Agrochemicals: A Technical Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational chemical structures is paramount. (2-Chloropropoxy)benzene, a readily accessible aromatic ether, presents itself as a compelling starting point for the synthesis of a diverse array of potential herbicides, fungicides, and insecticides. Its structural features—a phenoxy ring common to many successful agrochemicals, a reactive chloropropyl side chain, and a chiral center—offer a rich landscape for chemical modification and optimization of biological activity. This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols to leverage this compound as a key building block in the discovery of next-generation crop protection agents. The inherent reactivity of the secondary chloride offers a prime site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups and heterocyclic moieties known to impart pesticidal properties.
Core Synthetic Strategies: From Building Block to Bioactive Candidate
The journey from this compound to a potential agrochemical product hinges on a series of well-established yet adaptable synthetic transformations. The primary routes of exploration involve nucleophilic substitution reactions at the chlorinated carbon, leveraging the lability of the chlorine atom as a leaving group.
Synthesis of Novel Aryloxyphenoxypropionate (APP) Herbicide Analogs
The aryloxyphenoxypropionate (APP) class of herbicides are renowned for their efficacy against grass weeds.[1] The core structure of these herbicides can be mimicked and diversified using this compound as a starting material. A key synthetic strategy involves a Williamson ether synthesis, where a substituted phenol is reacted with this compound to introduce a second aryloxy group. Subsequent functional group manipulations can then be employed to arrive at the target herbicide candidates.
This protocol details the synthesis of a key intermediate for the development of novel APP herbicide analogs.
Materials and Reagents:
-
This compound
-
4-Cyanophenol
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyanophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate solution and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aryloxyphenoxy ether intermediate.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.63 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 225-227 °C |
| Density | 1.11 g/cm³ |
| CAS Number | 53491-30-8 |
Synthesis of Potential Phenoxypropanolamine Fungicides
Phenoxypropanolamine derivatives have shown promise as fungicidal agents. The synthesis of these compounds from this compound can be achieved through a two-step process: conversion to the corresponding epoxide followed by nucleophilic opening with a suitable amine.
Materials and Reagents:
-
This compound
-
Sodium hydroxide
-
Methanol
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.2 eq) in methanol dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add 50 mL of diethyl ether and 30 mL of water to the residue.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude phenoxy-epoxypropane. This intermediate can often be used in the next step without further purification.
Materials and Reagents:
-
Phenoxy-epoxypropane (from Protocol 2)
-
1,2,4-Triazole
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the crude phenoxy-epoxypropane (1.0 eq) and 1,2,4-triazole (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Diagram 1: Synthetic Pathways from this compound
Caption: Synthetic routes to potential agrochemicals from this compound.
Biological Evaluation of Novel Derivatives
A critical step in the development of new agrochemicals is the thorough evaluation of their biological activity. A tiered screening approach is recommended to efficiently identify promising lead compounds.
Tier 1: Primary Screening
-
Herbicidal Activity: A whole-plant assay is employed to assess the pre- and post-emergence herbicidal activity against a panel of representative monocotyledonous (e.g., barnyardgrass, foxtail) and dicotyledonous (e.g., velvetleaf, morning glory) weeds.
-
Fungicidal Activity: An in vitro mycelial growth inhibition assay is used to determine the efficacy against a range of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).
-
Insecticidal Activity: Initial screening can be performed against common agricultural pests such as aphids, mites, and lepidopteran larvae using diet incorporation or topical application methods.
Materials and Reagents:
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cultures of target fungal pathogens
-
Sterile petri dishes
-
Cork borer
Procedure:
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten, add the test compound at various concentrations.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal growth temperature for the specific fungus.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (without test compound) reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration.
Table 2: Hypothetical Primary Screening Data for a Novel Fungicide Candidate (Compound X)
| Fungal Species | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Botrytis cinerea | 50 | 85 |
| 25 | 62 | |
| 10 | 35 | |
| Fusarium oxysporum | 50 | 78 |
| 25 | 55 | |
| 10 | 28 | |
| Rhizoctonia solani | 50 | 92 |
| 25 | 75 | |
| 10 | 48 |
Tier 2: Secondary Screening and Lead Optimization
Promising compounds identified in the primary screen should be subjected to more detailed secondary assays to determine their spectrum of activity, dose-response relationships (EC₅₀ values), and crop selectivity (for herbicides). This stage also involves the synthesis and evaluation of analogs to establish structure-activity relationships (SAR).
Diagram 2: Workflow for Agrochemical Discovery
Caption: A streamlined workflow for the discovery of new agrochemicals.
Structure-Activity Relationship (SAR) and Mode of Action Studies
Understanding how structural modifications impact biological activity is crucial for rational drug design. For the novel compounds synthesized from this compound, SAR studies should focus on:
-
Substitution on the phenoxy ring: The introduction of electron-withdrawing or electron-donating groups at various positions can significantly influence activity and selectivity.
-
The nature of the nucleophile: The choice of amine, phenol, or other nucleophile used to displace the chloride will dictate the resulting chemical class and its biological properties.
-
Stereochemistry: The chiral center in the propoxy chain can lead to enantiomers with different biological activities. Chiral separation and testing of individual enantiomers are often necessary.
For the most promising lead compounds, mode of action studies should be initiated to identify their molecular target. This can involve a variety of techniques, including enzymatic assays, transcriptomics, and proteomics.
Conclusion
This compound is a versatile and economically viable starting material for the synthesis of a wide range of potential agrochemicals. By employing established synthetic methodologies such as the Williamson ether synthesis and nucleophilic substitution reactions, researchers can access novel derivatives with herbicidal, fungicidal, and insecticidal properties. A systematic approach to synthesis and biological evaluation, coupled with detailed structure-activity relationship studies, will be instrumental in unlocking the full potential of this promising chemical scaffold in the ongoing effort to ensure global food security.
References
Sources
Application Notes and Protocols for the Chemical Derivatization of (2-Chloropropoxy)benzene for Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of (2-Chloropropoxy)benzene, a versatile scaffold for the generation of compound libraries intended for biological screening. We present detailed, validated protocols for the synthesis of a diverse range of derivatives through nucleophilic substitution at the secondary chloride, including the formation of novel ethers, amines, and thioethers. Furthermore, this guide outlines a tiered biological screening cascade to evaluate the potential herbicidal, antimicrobial, and cytotoxic activities of the synthesized compounds. The methodologies are designed to be robust and adaptable for researchers in drug discovery, agrochemical development, and chemical biology.
Introduction: this compound as a Privileged Scaffold
This compound is an aromatic ether with a reactive secondary alkyl chloride. While the biological activity of this specific molecule is not extensively documented, its structural motifs are present in compounds with known biological activities. The phenoxy moiety is a key component of phenoxy herbicides, which act as synthetic auxins, disrupting plant growth.[1][2][3][4] Additionally, the ether linkage is a common feature in many pharmacologically active molecules, including antimicrobial and anticancer agents.[5][6][7]
The true potential of this compound lies in its utility as a chemical scaffold. The presence of the reactive chlorine atom allows for straightforward nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.[8] This chemical tractability makes it an ideal starting point for the creation of a diverse library of novel compounds for high-throughput biological screening. This guide provides the necessary protocols to synthesize, purify, characterize, and screen a library of this compound derivatives.
Chemical Derivatization Strategies
The primary route for the derivatization of this compound is through S(_N)2 nucleophilic substitution, where the chlorine atom is displaced by a suitable nucleophile. This allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
General Workflow for Derivatization and Screening
The overall process for generating and screening a library of this compound derivatives can be visualized as a multi-step workflow.
Figure 1: A generalized workflow for the synthesis, characterization, and biological screening of a this compound derivative library.
Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol describes the reaction of this compound with various phenols and alkoxides to generate a library of new ether derivatives. The Williamson ether synthesis is a reliable S(_N)2 reaction for this purpose.[4][9]
Materials:
-
This compound
-
Substituted phenols or alcohols (see Table 1 for examples)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flasks, magnetic stir bars, reflux condenser, nitrogen inlet
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol or alcohol (1.0 eq) and anhydrous DMF (5 mL per mmol of phenol/alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Nucleophilic Substitution: Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH(_4)Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of Amine Derivatives
This protocol details the synthesis of secondary and tertiary amine derivatives by reacting this compound with primary or secondary amines.[10][11][12]
Materials:
-
This compound
-
Primary or secondary amines (see Table 1 for examples)
-
Potassium carbonate (K(_2)CO(_3)) or Triethylamine (TEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.2 eq) and this compound (1.0 eq) in acetonitrile or DMF.
-
Base Addition: Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at 60-80 °C for 12-48 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO(_3) and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of Thioether Derivatives
This protocol describes the synthesis of thioethers by reacting this compound with thiols.[7][8]
Materials:
-
This compound
-
Thiols (aliphatic or aromatic) (see Table 1 for examples)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K(_2)CO(_3))
-
Ethanol or DMF
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol or DMF. Add powdered NaOH (1.2 eq) or K(_2)CO(_3) (2.0 eq) and stir at room temperature for 30 minutes to form the thiolate.
-
Nucleophilic Substitution: Add this compound (1.0 eq) to the thiolate solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-18 hours, monitoring by TLC.
-
Workup and Purification: Follow the workup, extraction, and purification steps outlined in Protocol 1.
Library of Potential Nucleophiles
To generate a diverse chemical library, a variety of nucleophiles with different electronic and steric properties should be employed.
| Nucleophile Class | Examples | Resulting Functional Group |
| Phenols | 4-Methoxyphenol, 4-Nitrophenol, 2-Naphthol, 4-Hydroxybenzaldehyde | Aryl Ether |
| Alcohols | Benzyl alcohol, Ethanol, Isopropanol | Alkyl Ether |
| Primary Amines | Aniline, Benzylamine, Cyclohexylamine, Morpholine | Secondary Amine |
| Secondary Amines | N-Methylaniline, Piperidine, Dibenzylamine | Tertiary Amine |
| Thiols | Thiophenol, Benzyl mercaptan, 4-Methoxythiophenol | Thioether |
Table 1: A selection of representative nucleophiles for the derivatization of this compound.
Characterization of Derivatives
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and C NMR should be used to confirm the covalent structure of the derivatives. -
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the synthesized molecules.
Biological Screening Protocols
A tiered approach to biological screening is recommended to efficiently identify active compounds.
Figure 2: A tiered approach for the biological screening of the synthesized compound library.
Protocol 4: Herbicidal Activity - Seed Germination Assay
This primary screen assesses the effect of the compounds on the germination of a model plant species.[13][14]
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)
-
96-well microplates or Petri dishes
-
Filter paper
-
Test compounds dissolved in DMSO
-
Sterile water
-
Positive control (e.g., 2,4-Dichlorophenoxyacetic acid)
-
Negative control (DMSO vehicle)
Procedure:
-
Plate Preparation: Place a sterile filter paper disc in each well of a 96-well plate or a Petri dish.
-
Compound Addition: Add the test compounds to the wells to achieve a final concentration (e.g., 100 µM). Include positive and negative controls.
-
Seed Plating: Place a defined number of seeds (e.g., 10-20) in each well.
-
Incubation: Add a small amount of sterile water to each well to moisten the filter paper. Seal the plates and incubate in a controlled environment (e.g., 22 °C with a 16h/8h light/dark cycle).
-
Data Collection: After 3-5 days, count the number of germinated seeds in each well.
-
Analysis: Calculate the percentage of germination inhibition for each compound compared to the negative control.
Protocol 5: Antimicrobial Activity - Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of the compounds against a panel of bacteria and fungi.[15]
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
96-well microplates
-
Test compounds in DMSO
-
Positive controls (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Negative control (DMSO vehicle)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Inoculation: Add the microbial inoculum to each well containing the test compounds.
-
Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 6: Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][5]
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC(_50) value (the concentration of compound that inhibits cell growth by 50%).
Safety Precautions
This compound and its derivatives should be handled with appropriate safety precautions.[16]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of a diverse library of compounds derived from this compound. This systematic approach will enable researchers to explore the chemical space around this scaffold and potentially identify novel lead compounds for applications in medicine and agriculture.
References
- Phenoxy herbicide - Wikipedia. (n.d.).
- The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part. (2020). Molecules, 25(21), 5243. [Link]
- The Phenoxy Herbicides. (1975). Weed Science, 23(3), 253-263. [Link]
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia, 3(3), 988-1002. [Link]
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Antimicrobial Chemotherapy, 77(10), 2686-2693. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). CLSI. [Link]
- This compound. (n.d.). LookChem.
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023).
- Amines. (n.d.). Chemrevise.
- Nucleophilic Substitution with Amines. (2020, June 25). YouTube.
- Petri plate botanical seed germination protocol. (n.d.). USDA ARS.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual. [Link]
- Nucleophilic Substitution with amines. (2021, March 2). YouTube.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- The Williamson Ether Synthesis. (n.d.).
- Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Benzyl thioether formation merging copper catalysis. (2019). RSC Advances, 9(45), 26053-26057. [Link]
- A Rapid and Simple Bioassay Method for Herbicide Detection. (2009). Journal of the Mississippi Academy of Sciences, 54(2), 74-80. [Link]
- Conducting a Bioassay For Herbicide Residues. (2016, October 11).
- Seed Germination and Root Elongation Toxicity Tests in Hazardous Waste Site Evaluation: Methods Development and Applications. (1990).
- Seed Germination inhibition test for pregnancy detection in Malnad Gidda Cows. (2012). Veterinary World, 5(11), 681-683. [Link]
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- 4. clyte.tech [clyte.tech]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
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- 12. Basic Techniques to Assess Seed Germination Responses to Abiotic Stress in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. lookchem.com [lookchem.com]
Application Notes and Protocols for the Chromatographic Purification of Crude (2-Chloropropoxy)benzene
Abstract
This technical guide provides a comprehensive, field-proven protocol for the chromatographic purification of crude (2-Chloropropoxy)benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the underlying scientific principles governing the separation process. We will delve into the logic behind experimental choices, ensuring a robust and reproducible purification strategy. This guide details the use of Thin-Layer Chromatography (TLC) for method development, followed by a detailed protocol for flash column chromatography, a widely accessible and efficient purification technique. Additionally, considerations for scaling up to preparative High-Performance Liquid Chromatography (HPLC) are discussed for achieving the highest purity required in pharmaceutical applications.
Introduction: The Rationale for Purification
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, commonly achieved through the Williamson ether synthesis, involves the reaction of phenol with a chloropropanol derivative.[1][2] This reaction, while generally efficient, can result in a crude product mixture containing unreacted starting materials, potential side-products, and isomers. For applications in drug development and other highly regulated fields, the isolation of this compound in high purity is not merely a recommendation but a stringent requirement.
The primary impurities in a typical synthesis of this compound from phenol and 1-chloro-2-propanol include:
-
Unreacted Phenol: A polar, acidic starting material.
-
Unreacted 1-chloro-2-propanol: A polar alcohol.
-
Di-substituted products: Such as 1,3-diphenoxypropane, which is significantly less polar than the starting materials.
-
Isomeric products: Depending on the starting materials, isomeric ethers may be formed.
The successful separation of this compound from these impurities hinges on the differences in their physicochemical properties, primarily polarity. This document will guide you through a systematic approach to exploit these differences for effective purification.
Foundational Principles: The Science of Separation
The purification strategy outlined here is based on normal-phase adsorption chromatography . In this technique, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase (a solvent or solvent mixture).[3] The separation is governed by the principle of differential adsorption and solubility.[3]
-
Polar compounds , such as the unreacted phenol and 1-chloro-2-propanol, will have a strong affinity for the polar silica gel.[4] They will adsorb more strongly to the stationary phase and, consequently, move more slowly through the column.
-
Nonpolar or less polar compounds , like the desired this compound and potential nonpolar byproducts, will have a weaker interaction with the silica gel and will be more readily eluted by the mobile phase, thus moving faster through the column.[4]
The key to a successful separation is to find a mobile phase with the optimal polarity to create a significant difference in the migration rates of the target compound and its impurities.
Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective method to screen various mobile phases and predict the outcome of a column separation.[5]
Materials for TLC
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
UV lamp for visualization
Step-by-Step TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate (approximately 1 cm from the bottom).
-
Developing: Place a small amount of the chosen solvent system (mobile phase) in the developing chamber. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).
-
Analysis and Optimization: Calculate the Retention Factor (Rf) for each spot.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The ideal solvent system for flash chromatography will give the target compound, this compound, an Rf value between 0.25 and 0.4 .[5] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from more polar and less polar impurities.
Recommended Starting Solvent Systems for TLC
Based on the expected polarities of the components, here are some recommended starting solvent systems to screen:
-
Hexane:Ethyl Acetate (9:1 v/v): A good starting point for moderately polar compounds.
-
Hexane:Ethyl Acetate (8:2 v/v): If the target compound has a low Rf in the 9:1 mixture, increase the polarity.
-
Hexane:Dichloromethane (1:1 v/v): An alternative solvent system to explore different selectivity.
Adjust the ratio of the solvents to achieve the target Rf value. If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If the spots remain at the baseline (low Rf), increase the polarity (increase the proportion of ethyl acetate or dichloromethane).
Detailed Protocol: Flash Column Chromatography
Once an optimal solvent system has been identified via TLC, you can proceed with the preparative purification using flash column chromatography.
Materials for Flash Column Chromatography
-
Glass chromatography column with a stopcock
-
Silica gel (for flash chromatography, 40-63 µm particle size)
-
Sand (purified)
-
Cotton or glass wool
-
Eluent (the optimized solvent system from TLC)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Flash Column Chromatography Protocol
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a small layer of sand (approx. 1 cm) over the plug.
-
Fill the column with the chosen eluent.
-
In a separate beaker, create a slurry of silica gel in the eluent.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.
-
Drain the eluent until the level is just at the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the concentrated sample solution evenly onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica gel, draining the eluent until the sample is fully loaded.
-
Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica bed.
-
-
Elution and Fraction Collection:
-
Gently fill the column with the eluent.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in separate tubes or flasks. The volume of each fraction will depend on the size of the column.
-
Continuously monitor the separation by collecting small aliquots from the eluting fractions and spotting them on a TLC plate.
-
-
Analysis of Fractions:
-
Develop the TLC plates of the collected fractions using the same eluent.
-
Identify the fractions containing the pure this compound (those showing a single spot at the target Rf).
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Physicochemical Properties of Key Compounds
The success of the chromatographic separation is directly related to the differing physicochemical properties of the components in the crude mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₉H₁₁ClO | 170.63 | ~220-230 (estimated) | Moderately Polar |
| Phenol | C₆H₆O | 94.11 | 181.7[6] | High (due to -OH group)[7] |
| 1-Chloro-2-propanol | C₃H₇ClO | 94.54 | 126-127[8] | High (due to -OH group)[8] |
Advanced Purification: Preparative HPLC
For applications demanding the highest purity, such as in the final steps of active pharmaceutical ingredient (API) synthesis, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9]
Principles of Preparative HPLC
Preparative HPLC operates on the same principles as flash chromatography but utilizes smaller particle size stationary phases and high-pressure pumps to achieve superior resolution and efficiency.[10] The method development on TLC is still a valuable starting point for preparative HPLC, though further optimization on an analytical HPLC system is recommended before scaling up.
General Considerations for Preparative HPLC
-
Stationary Phase: A C18 reversed-phase column is often a good starting point for moderately polar compounds, using a mobile phase of water and acetonitrile or methanol. Normal-phase preparative HPLC with a silica column can also be employed, directly translating the conditions from flash chromatography.
-
Mobile Phase: The mobile phase composition will need to be finely tuned to achieve baseline separation of the target compound from any closely eluting impurities.
-
Loading: The amount of crude material that can be loaded onto a preparative HPLC column is significantly less than for flash chromatography and is dependent on the column dimensions and the resolution of the separation.
-
Fraction Collection: Automated fraction collectors are typically used to collect the eluting peaks with high precision.
Visualizing the Workflow
Diagram 1: TLC-Guided Purification Workflow
Caption: Workflow for TLC method development and subsequent flash chromatography purification.
Conclusion and Trustworthiness of the Protocol
The protocol described herein provides a robust and scientifically sound methodology for the purification of crude this compound. By first optimizing the separation on a small scale using TLC, researchers can confidently proceed to a larger scale flash chromatography purification with a high probability of success. The principles of differential polarity and adsorption are central to this protocol, and understanding these concepts allows for logical troubleshooting and adaptation to similar purification challenges. For applications requiring the utmost purity, the principles outlined here form the foundation for developing a preparative HPLC method. This self-validating system, starting with analytical TLC, ensures an efficient and effective purification workflow.
References
- BYJU'S. (n.d.). Physical and Chemical Properties of Phenol.
- Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol.
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- Vedantu. (n.d.). Key Physical and Chemical Properties of Phenol.
- Allen. (n.d.). Phenol | Properties, Preparation, Uses & Safety Information.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-2-propanol. PubChem Compound Database.
- ChemBK. (2024, April 10). 1-Chloro-2-methyl-2-propanol.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- alwsci. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography?.
- Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
- wisdomlib. (2024, December 23). Normal-phase HPLC: Significance and symbolism.
- Unknown. (n.d.). 5. Thin Layer Chromatography.
- Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- University of Colorado Boulder. (n.d.). CHEM 344 Thin Layer Chromatography.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7.
- Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 8. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenol | Properties, Preparation, Uses & Safety Information [allen.in]
- 10. chem-casts.com [chem-casts.com]
Application Notes & Protocols: The (2-Chloropropoxy)benzene Scaffold in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to Synthesis, Derivatization, and Biological Evaluation
In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. The (2-Chloropropoxy)benzene moiety, while not as extensively documented as some classical pharmacophores, presents a compelling and versatile scaffold for medicinal chemists. Its unique combination of a reactive chloropropyl side chain and a modifiable benzene ring offers a rich platform for generating diverse chemical libraries with potential applications across various disease areas, including oncology, inflammation, and infectious diseases.
This guide provides an in-depth exploration of the this compound scaffold. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental designs. We will delve into the synthetic utility of this scaffold, propose detailed protocols for its derivatization, and outline methodologies for the biological evaluation of its analogs.
The Strategic Value of the this compound Scaffold
The therapeutic potential of a scaffold is dictated by its structural features and chemical reactivity. The this compound core is characterized by two key functional components: the chloropropoxy chain and the phenyl ether group.
-
The Chloropropoxy Chain: The secondary chloride on the propyl chain is a versatile synthetic handle. It is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This site is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
-
The Phenyl Ether Moiety: The benzene ring can be functionalized through electrophilic aromatic substitution. The ether linkage is generally stable under many reaction conditions, providing a robust core for further chemical modifications. The phenoxy group itself can participate in crucial interactions with biological targets.
The strategic combination of these features allows for a systematic exploration of chemical space, a cornerstone of modern lead optimization.
Synthetic Pathways: Derivatization of the Core Scaffold
The generation of a chemically diverse library from the this compound scaffold hinges on the strategic application of well-established synthetic transformations. Below are protocols for key derivatization reactions, grounded in established methodologies for analogous compounds.
Protocol 2.1: Nucleophilic Substitution at the C2-Position
This protocol details the substitution of the chlorine atom with various nucleophiles, such as amines, thiols, and azides, to introduce diverse functionalities.
Rationale: This is a fundamental transformation to explore the structure-activity relationship (SAR) related to the side chain. The introduction of different functional groups can impact target binding, solubility, and metabolic stability.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add the desired nucleophile (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60 to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired substituted analog.
Data Presentation: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product | Potential Therapeutic Application |
| Morpholine | 2-(Morpholinopropoxy)benzene | Anticancer, Anti-inflammatory |
| Sodium Azide | 2-(Azidopropoxy)benzene | Precursor for triazole synthesis (Click Chemistry) |
| Thiophenol | 2-(Phenylthiopropoxy)benzene | Antimicrobial |
Protocol 2.2: Palladium-Catalyzed Cross-Coupling Reactions on the Benzene Ring
For analogs where the benzene ring of the this compound scaffold is pre-functionalized with a halogen (e.g., 4-Bromo-(2-chloropropoxy)benzene), palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. A plausible application of a related compound, 1-Chloro-2-(2-methylpropoxy)benzene, is its use in Suzuki-Miyaura cross-coupling reactions to form substituted biphenyl compounds[1].
Rationale: Reactions like Suzuki and Buchwald-Hartwig amination allow for the introduction of aryl, heteroaryl, and amine substituents on the benzene ring, significantly expanding the chemical diversity and allowing for the exploration of new binding pockets in biological targets.
Step-by-Step Protocol (Suzuki Coupling):
-
Reaction Setup: In a dried round-bottom flask, combine the halogenated this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq)[1].
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon)[1].
-
Solvent and Catalyst: Add degassed solvents (e.g., a mixture of toluene and water, 4:1 v/v) and the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)[1].
-
Reaction Conditions: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS[1].
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel[1].
Visualization of Synthetic Workflow
Caption: Synthetic derivatization of the this compound scaffold.
Biological Evaluation: Screening for Therapeutic Activity
The synthesized library of this compound analogs should be screened against a panel of biological assays to identify potential therapeutic applications. Based on the activities of structurally related scaffolds, the following areas are of high interest.
Anticancer Activity
Many scaffolds containing ether linkages and halogenated aromatic rings have demonstrated cytotoxic effects against cancer cell lines.[2][3][4]
Protocol 3.1.1: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for anticancer drug discovery.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound analogs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Anti-inflammatory Activity
Aromatic ether-containing scaffolds have been investigated as potential anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[5][6][7]
Protocol 3.2.1: In Vitro COX Inhibition Assay
Rationale: This assay determines the ability of the compounds to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Visualization of Biological Screening Workflow
Caption: Workflow for biological evaluation of this compound analogs.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority, and novel scaffolds are continuously being explored.[8][9]
Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.
Step-by-Step Protocol:
-
Bacterial Strain Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Analysis
A systematic SAR analysis is crucial for optimizing lead compounds. For the this compound scaffold, key considerations include:
-
Nature of the C2-substituent: How do changes in the size, polarity, and hydrogen bonding capacity of the substituent at the C2 position of the propoxy chain affect biological activity?
-
Substitution pattern on the benzene ring: Does the position and electronic nature of substituents on the benzene ring influence potency and selectivity? For instance, structure-activity relationship studies on other scaffolds have shown that the nature and position of substituents on a benzene ring are critical for activity[10].
-
Overall physicochemical properties: How do modifications affect key drug-like properties such as lipophilicity (LogP), solubility, and molecular weight?
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of analogs based on this scaffold. Future work should focus on a comprehensive exploration of the chemical space around this core, guided by iterative cycles of design, synthesis, and biological testing. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
References
- PubChem. This compound. National Center for Biotechnology Information.
- National Institutes of Health (NIH). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds.
- PubChem. (2-Chloropropyl)benzene. National Center for Biotechnology Information.
- PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- PubMed Central. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation.
- MDPI. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs.
- PubMed. A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.
- PubMed. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation.
- PubMed. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- PubMed Central. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics.
- National Institutes of Health (NIH). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.
- PubMed. Antibacterials with Novel Chemical Scaffolds in Clinical Development.
- MDPI. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.
- PubChem. ((R)-2-Chloro-propyl)-benzene. National Center for Biotechnology Information.
- MDPI. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.
- Research With Rutgers. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
- PubMed. Concise synthesis of 2-benzazepine derivatives and their biological activity.
- PubMed. Synthesis and biological evaluation of some new 2-pyrazolines bearing benzene sulfonamide moiety as potential anti-inflammatory and anti-cancer agents.
- PubMed Central. Benzene with Alkyl Chains Is a Universal Scaffold for Multivalent Virucidal Antivirals.
- PubMed Central. Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs.
- ResearchGate. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents.
- PubMed. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2.
- PubMed. New p-di-(2-aminopropyl)-benzene derivatives.
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- 10. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (2-Chloropropoxy)benzene
Introduction: Unlocking the Potential of Aryl Ethers in Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] While aryl halides have traditionally been the workhorse electrophiles in these transformations, the use of more readily available and often more stable aryl ethers as coupling partners has garnered significant interest. The activation of the typically inert C–O bond in aryl ethers presents a formidable challenge, yet recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have opened new avenues for their utilization in reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[4][5]
This guide provides a comprehensive overview and detailed protocols for leveraging (2-Chloropropoxy)benzene as a substrate in palladium-catalyzed cross-coupling reactions. As a functionalized aryl ether, this compound offers a versatile scaffold for the introduction of amine and aryl moieties, leading to the synthesis of valuable intermediates for the pharmaceutical and materials science sectors. We will delve into the mechanistic underpinnings of these reactions, provide guidance on the selection of catalysts and reagents, and present detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
The Challenge and Triumph of C–O Bond Activation
The activation of the strong carbon-oxygen bond in aryl ethers is energetically more demanding than the activation of carbon-halogen bonds. This has historically limited their application in cross-coupling chemistry. The key to overcoming this hurdle lies in the design of the palladium catalyst system. The seminal work of Professors Stephen Buchwald and John Hartwig has demonstrated that highly electron-rich and sterically hindered phosphine ligands are crucial for facilitating the oxidative addition of the aryl ether C–O bond to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle.[4][5][6] These ligands stabilize the electron-rich palladium center and promote the cleavage of the C–O bond.
Featured Reaction: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds.[7][8][9] When applied to this compound, it allows for the direct synthesis of N-aryl amines, which are prevalent motifs in a wide range of biologically active compounds.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination of an aryl ether is depicted below. The catalytic cycle involves the oxidative addition of the C–O bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a representative procedure for the palladium-catalyzed amination of this compound with morpholine. The conditions are based on established methods for the coupling of aryl ethers and may require optimization for specific applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere |
| Morpholine | ≥99% | Commercially Available | Distill before use |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| XPhos | ≥98% | Commercially Available | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Strong base, handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | Degas before use |
| Diethyl ether | Anhydrous | Commercially Available | For workup |
| Saturated aq. NaCl (Brine) | Lab Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Schlenk tube or vial with screw cap | |||
| Magnetic stir bar | |||
| Inert atmosphere (Argon or Nitrogen) |
Step-by-Step Procedure
Caption: General experimental workflow for Buchwald-Hartwig amination.
-
Catalyst Preparation (in a glovebox or under a stream of inert gas):
-
To a dry Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube with a septum or screw cap.
-
-
Reaction Setup:
-
Remove the Schlenk tube from the glovebox and place it under a positive pressure of argon or nitrogen.
-
Add anhydrous, degassed toluene (2 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
-
Add this compound (1.0 mmol, 1.0 equiv) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-propoxy)phenylmorpholine derivative.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Application in Suzuki-Miyaura Coupling
While the C-O bond of this compound can be activated for C-N bond formation, its application in Suzuki-Miyaura C-C bond formation is also conceivable, though potentially more challenging. The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or pseudohalide.[11][12][13] For aryl ethers, this transformation is less common than Buchwald-Hartwig amination due to the higher energy barrier for C-O oxidative addition in the context of transmetalation with an organoboron species.
Considerations for Suzuki-Miyaura Coupling of this compound
Should a researcher wish to explore the Suzuki-Miyaura coupling of this compound, the following points should be considered:
-
Catalyst System: A highly active catalyst system, likely employing a very electron-rich and bulky biarylphosphine ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand, would be necessary.
-
Base: A strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is typically required to facilitate the transmetalation step.[14]
-
Reaction Conditions: Higher reaction temperatures and longer reaction times may be needed compared to the amination reaction.
A representative protocol would follow a similar setup to the Buchwald-Hartwig amination, substituting the amine with an arylboronic acid and using a suitable base like K₃PO₄.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a pre-catalyst or allow for sufficient pre-catalyst formation time. |
| Insufficiently active ligand | Screen more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos). | |
| Ineffective base | For amination, ensure NaOtBu is fresh and handled under inert conditions. For Suzuki, try a different base (e.g., Cs₂CO₃). | |
| Side Product Formation | Hydrodechlorination of the side chain | This may occur under harsh conditions. Try lowering the reaction temperature or using a milder base. |
| Homocoupling of the boronic acid (Suzuki) | Use a slight excess of the aryl ether and ensure slow addition of the boronic acid. |
Conclusion
This compound serves as a viable and interesting substrate for palladium-catalyzed cross-coupling reactions, particularly for C-N bond formation via the Buchwald-Hartwig amination. The key to success lies in the judicious selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the synthetic utility of this and other functionalized aryl ethers, paving the way for the efficient construction of complex molecules for a variety of applications. Further optimization of reaction conditions may be necessary to achieve optimal results for specific substrate combinations.
References
- Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(5), 1261-1269. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- Shekhar, S., Ryberg, P., Hartwig, J. F., & Buchwald, S. L. (2006). A new catalyst system for the synthesis of alkyl aryl ethers. Journal of the American Chemical Society, 128(11), 3584-3591.
- Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(45), 15914-15917.
- Total Organic Chemistry. (2025).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Organic Syntheses. (n.d.).
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- ChemHelp ASAP. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]
- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie-Chemical Monthly, 153(1), 79-91. [Link]
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250. [Link]
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- Ghamari Kargar, S., et al. (2022). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
- Okuro, K., Furuune, M., & Miura, M. (1993). Palladium-catalyzed coupling of arylamines and 2-bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry, 58(26), 7606-7607. [Link]
- Lakshman, M. K., & Gunda, P. (2003). Palladium-catalyzed synthesis of carcinogenic polycyclic aromatic hydrocarbon epoxide-nucleoside adducts: the first amination of a chloro nucleoside. Organic letters, 5(1), 39-42. [Link]
- Albano, G. (2021). Palladium-catalyzed cross-dehydrogenative coupling of (hetero) arenes. New Journal of Chemistry, 45(3), 1235-1257. [Link]
- Wang, Y., et al. (2021). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 12(23), 8061-8067. [Link]
- Kalek, M., et al. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 145(33), 18497-18505. [Link]
- Magano, J. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ChemInform, 40(36). [Link]
- Jayakannan, M., & van der Veen, S. (2002). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers. Macromolecules, 35(21), 7845-7854. [Link]
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Application Note & Protocol: Quantitative Analysis of (2-Chloropropoxy)benzene in Reaction Mixtures using GC-MS
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of (2-Chloropropoxy)benzene in complex reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a crucial intermediate in various synthetic pathways, and its accurate quantification is paramount for reaction monitoring, yield optimization, and quality control in pharmaceutical and chemical manufacturing. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in scientific principles and aligned with industry standards for analytical method validation.
Introduction: The Rationale for Precise Quantification
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the formation and consumption of intermediates like this compound must be meticulously monitored. In-process control (IPC) of such intermediates is not merely a procedural step but a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" for the analysis of volatile and semi-volatile compounds due to its exceptional separating power and definitive identification capabilities[1]. This note provides a scientifically sound and validated protocol to leverage the full potential of GC-MS for the quantitative determination of this compound.
Foundational Principles: Why GC-MS?
The choice of GC-MS for this application is underpinned by the physicochemical properties of this compound (C9H11ClO, Molar Mass: 170.63 g/mol )[2]. Its volatility makes it amenable to gas chromatography, where it can be efficiently separated from other reaction components based on its boiling point and interaction with the stationary phase of the GC column[3]. The mass spectrometer then provides unambiguous identification and quantification by ionizing the eluted compound and separating the resulting ions based on their mass-to-charge ratio (m/z)[3].
The Logic of the Analytical Workflow
The entire analytical process, from sample acquisition to final report, is a self-validating system. Each step is designed to minimize error and ensure the integrity of the final quantitative result.
Caption: Overall workflow for the quantitative analysis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reliability of the results.
Reagents and Materials
-
This compound analytical standard (≥99.5% purity)
-
Internal Standard (IS): (e.g., 1-bromo-4-fluorobenzene or a suitable deuterated analog)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (GC grade, ≥99.9%)
-
Reaction mixture sample
-
Glassware: Class A volumetric flasks, pipettes
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa[3][4]
-
Syringe filters: 0.22 µm PTFE
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: A non-polar or mid-polar capillary column is recommended for the analysis of halogenated ethers. An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent is a suitable choice[4][5].
Preparation of Standard Solutions
The accuracy of the quantification is directly dependent on the quality of the calibration curve.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL Class A volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the analyte in the reaction mixture. A typical range would be 1-100 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).
Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free of interfering matrix components.
-
Initial Dilution: Accurately pipette a known volume of the reaction mixture (e.g., 100 µL) into a volumetric flask (e.g., 10 mL).
-
Solvent Addition and IS Spiking: Add the chosen solvent and a fixed amount of the internal standard stock solution. Dilute to the mark with the solvent. The dilution factor should be chosen to bring the analyte concentration into the middle of the calibration range.
-
Homogenization and Filtration: Mix the solution thoroughly. Filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean GC vial to remove any particulate matter that could damage the GC system[3][6].
GC-MS Instrumental Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and reaction matrix.
| Parameter | Setting | Rationale |
| GC Inlet | Split/Splitless, 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Split Ratio | 20:1 (adjustable) | Prevents column overloading while ensuring sufficient analyte reaches the detector for quantification. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min) | Allows for focusing of the analytes at the head of the column. |
| Ramp: 15 °C/min to 280 °C | Provides good separation of components with varying boiling points. | |
| Hold: 5 min at 280 °C | Ensures elution of any less volatile components from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI), 230 °C | Standard ionization technique for volatile organic compounds. |
| Quadrupole | 150 °C | Maintains ion trajectory and prevents contamination. |
| Acquisition Mode | Scan (m/z 40-400) and SIM | Full scan for qualitative analysis and peak identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy[7]. |
| SIM Ions | To be determined from the mass spectrum of the analyte standard. Select at least two to three characteristic ions for quantification and confirmation. |
Method Validation: Ensuring Trustworthiness and Reliability
A quantitative method is only as good as its validation. The protocol must be rigorously tested to demonstrate its fitness for purpose, following guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2)[8][9][10][11].
Caption: Key parameters for analytical method validation according to ICH Q2(R2).
Validation Protocol
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank solvent, placebo (reaction matrix without analyte), and spiked placebo. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Analyze calibration standards at a minimum of five concentration levels in triplicate. Plot the peak area ratio (analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The range is established by the linearity study. | The method should be accurate and precise within this range[10]. |
| Accuracy | Analyze samples of the reaction matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of low-concentration standards. | LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1. The LOQ must be quantifiable with acceptable accuracy and precision. |
| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate ±1 °C/min, carrier gas flow ±0.1 mL/min) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters. |
Data Analysis and Interpretation
-
Peak Identification: Confirm the identity of the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
-
Integration: Integrate the peak areas of the analyte and the internal standard.
-
Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the prepared sample.
-
Final Calculation: Account for the initial dilution factor to determine the concentration of the analyte in the original reaction mixture.
Potential Challenges and Troubleshooting
-
Matrix Interference: Complex reaction mixtures can contain components that co-elute with the analyte[12]. If this occurs, optimization of the GC oven temperature program or selection of a different column polarity may be necessary[13].
-
Analyte Instability: If the analyte is thermally labile, a lower injector temperature or a faster oven ramp rate might be required.
-
Contamination: Ensure all glassware and vials are scrupulously clean to avoid extraneous peaks in the chromatogram. Avoid the use of plastic vials and parafilm[4].
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in reaction mixtures using GC-MS. By adhering to the detailed steps for sample preparation, instrumental analysis, and method validation, researchers and drug development professionals can achieve accurate, reliable, and reproducible results. This level of analytical rigor is essential for effective process control, ensuring the quality and consistency of synthesized chemical entities.
References
- Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24).
- Sample Preparation Guidelines for GC-MS.
- Sample preparation GC-MS - SCION Instruments.
- Innovations Transforming Sample Preparation Techniques for GC-MS Analysis - Drawell.
- GC-MS Sample Preparation | Thermo Fisher Scientific - CL.
- Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry - PubMed. (2013, October 4).
- A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples - NIH.
- Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather - ResearchGate. (2025, August 8).
- Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method - PubMed. (2017, December 13).
- This compound | C9H11ClO | CID 565152 - PubChem.
- Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1) - Cheméo.
- (2-Chloropropyl)benzene | C9H11Cl | CID 231365 - PubChem - NIH.
- The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples.
- Benzene, (2-chloropropyl)- - the NIST WebBook.
- A Review on GC-MS and Method Development and Validation - Impactfactor.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ((2S)-2-Chloropropyl)benzene | C9H11Cl | CID 12423104 - PubChem.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Quantitative analysis of benzene by selected ion monitoring/gas chromatography/mass spectrometry - PubMed.
- Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography - Agilent. (2022, September 22).
- Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique - ResearchGate.
- Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS - Institute of Environmental Assessment and Water Research (IDAEA-CSIC).
- How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs.
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Application Notes and Protocols for the Scale-Up Synthesis of (2-Chloropropoxy)benzene
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the procedure for scaling up the synthesis of (2-Chloropropoxy)benzene, a key intermediate in various chemical and pharmaceutical applications. Moving from a laboratory-scale reaction to a larger production volume presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process safety.[1] This document provides a robust framework for a successful scale-up, beginning with a well-defined laboratory protocol based on the Williamson ether synthesis, followed by a thorough analysis of the critical parameters for scaling up, process safety, and product characterization. Our approach emphasizes not just the procedural steps but the underlying chemical principles to empower researchers to troubleshoot and optimize the synthesis for their specific needs.
Introduction: The Strategic Importance of this compound
This compound is an aromatic ether that serves as a valuable building block in the synthesis of a wide range of organic molecules. Its utility spans from the development of novel pharmaceuticals to the creation of specialized polymers and agrochemicals. The reliable and scalable synthesis of this intermediate is therefore of paramount importance to the chemical and pharmaceutical industries.
The most common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[2] In this specific application, a phenoxide ion, generated from the deprotonation of phenol, attacks the electrophilic carbon of 1-chloro-2-propanol. While straightforward in principle, scaling up this reaction necessitates a deep understanding of potential side reactions, heat and mass transfer limitations, and the implementation of robust safety protocols.
This guide is structured to provide a holistic view of the scale-up process, from the foundational laboratory procedure to the intricacies of industrial-scale production.
Reaction Mechanism and Key Considerations
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is initiated by the deprotonation of phenol with a suitable base to form the highly nucleophilic phenoxide ion. This is followed by the backside attack of the phenoxide ion on the carbon atom bearing the chlorine atom in 1-chloro-2-propanol, leading to the formation of the ether linkage and the displacement of the chloride ion.
Key Reaction:
Phenol + 1-Chloro-2-propanol --(Base)--> this compound + Salt + Water
Potential Side Reactions:
When scaling up the Williamson ether synthesis, it is crucial to be aware of potential side reactions that can impact yield and purity:
-
Elimination Reaction: The alkylating agent, 1-chloro-2-propanol, can undergo a base-catalyzed elimination reaction to form an alkene, especially at higher temperatures.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of undesired byproducts.[3]
Careful control of reaction temperature and the choice of base and solvent are critical to minimize these side reactions.
Laboratory-Scale Synthesis Protocol
This protocol outlines a reliable method for the synthesis of this compound on a laboratory scale, which serves as the foundation for the subsequent scale-up.
Materials and Equipment
| Reagent | Grade | Supplier | Notes |
| Phenol | Reagent Grade, ≥99% | Standard Supplier | Toxic and corrosive. Handle with extreme care. |
| 1-Chloro-2-propanol | Reagent Grade, ≥98% | Standard Supplier | Flammable and toxic. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Supplier | Acts as the base. |
| Acetone | ACS Grade | Standard Supplier | Solvent for the reaction. |
| Diethyl Ether | ACS Grade | Standard Supplier | For extraction. |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying. |
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone to create a stirrable slurry.
-
Reagent Addition: While stirring, add 1-chloro-2-propanol (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
To the resulting residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with 1 M sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation. The boiling point of the structurally similar (2-chloropropyl)benzene is reported as 211.1 °C at 760 mmHg, so a significantly lower temperature will be required under vacuum.[4]
-
Scale-Up Considerations and Protocol
Transitioning from the laboratory bench to a pilot plant or industrial scale introduces complexities that are not apparent at a smaller scale.[1] The following section addresses these challenges and provides a framework for a successful scale-up.
Key Challenges in Scaling Up
| Challenge | Explanation and Mitigation Strategies |
| Heat Transfer | The Williamson ether synthesis is typically exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[1] This can lead to localized overheating, promoting side reactions and creating safety hazards. Mitigation: Use a jacketed reactor with a reliable temperature control system. Implement a controlled rate of addition for the reagents to manage the heat evolution. |
| Mass Transfer and Mixing | Inefficient mixing in a large reactor can lead to localized high concentrations of reactants, which can also favor side reactions.[1] Mitigation: Select an appropriate agitator (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity throughout the reaction mixture. Baffles within the reactor can also improve mixing efficiency. |
| Reagent Addition | The order and rate of reagent addition become more critical at scale. Mitigation: A controlled, subsurface addition of 1-chloro-2-propanol is recommended to ensure it reacts quickly with the phenoxide and to minimize potential side reactions in the headspace. |
| Work-up and Purification | Handling large volumes of solvents and performing extractions and distillations at scale requires specialized equipment and procedures. Mitigation: Utilize appropriately sized extraction vessels and consider continuous distillation setups for purification to improve efficiency and consistency. |
| Phase Transfer Catalysis (PTC) | For industrial-scale synthesis, using a phase transfer catalyst such as a quaternary ammonium salt can be highly beneficial. PTC can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, often allowing for the use of less hazardous and more economical solvent systems like toluene/water.[5] |
Scaled-Up Synthesis Protocol
This protocol is designed for a pilot-plant scale synthesis in a jacketed glass-lined reactor.
Materials and Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel or pump for controlled reagent addition.
-
Appropriate storage and transfer vessels for raw materials and product.
-
Vacuum distillation unit suitable for the intended scale.
Procedure:
-
Reactor Charging: Charge the reactor with phenol, powdered potassium carbonate, and a suitable solvent (e.g., acetone or a higher boiling point solvent like methyl isobutyl ketone for better temperature control).
-
Inert Atmosphere: Purge the reactor with an inert gas such as nitrogen.
-
Heating and Phenoxide Formation: Start agitation and heat the mixture to the desired reaction temperature (e.g., 60-80 °C). Allow sufficient time for the formation of the potassium phenoxide.
-
Controlled Addition: Begin the controlled addition of 1-chloro-2-propanol via a subsurface addition line. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at the set temperature and monitor the progress by in-process controls (e.g., GC analysis of samples).
-
Work-up:
-
Cool the reactor contents.
-
Filter the inorganic salts.
-
Transfer the filtrate to an extraction vessel.
-
Perform aqueous washes as described in the laboratory protocol, scaling the volumes appropriately.
-
-
Solvent Removal and Purification:
-
Remove the bulk of the solvent by distillation.
-
Transfer the crude product to a vacuum distillation unit and purify under reduced pressure.
-
Process Safety
A thorough understanding and implementation of safety protocols are non-negotiable when scaling up chemical synthesis.
-
Phenol: Phenol is highly toxic and corrosive and can cause severe skin burns.[1] It can be fatal if swallowed or absorbed through the skin. Always handle phenol in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a face shield, and a lab coat.[1] An emergency shower and eyewash station must be readily accessible.
-
1-Chloro-2-propanol: This compound is a flammable liquid and is harmful if inhaled, swallowed, or in contact with skin.[6][7] It can cause skin and eye irritation.[6][7] Handle in a well-ventilated area away from ignition sources.[1][6][7] Wear appropriate PPE.
-
Reaction Hazards: The reaction is exothermic and can generate pressure if not properly controlled. Ensure the reactor is equipped with a pressure relief system.
Product Characterization
Confirming the identity and purity of the final product is a critical step.
Analytical Techniques
| Technique | Expected Results for this compound |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the methine proton adjacent to the chlorine and oxygen, the methylene protons, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the chloropropoxy group. |
| FTIR | The infrared spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the aromatic ring and the aliphatic chain, and the C-Cl bond. Aromatic C-H stretching is typically observed in the 3100-3000 cm⁻¹ region, and C-H in-plane bending around 1035 cm⁻¹.[8] |
| GC-MS | Gas Chromatography-Mass Spectrometry can be used to determine the purity of the product and confirm its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound is 170.63 g/mol .[9] |
Workflow for Product Analysis
Caption: General workflow for the analytical characterization of this compound.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by an appropriate analytical technique. Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. |
| Side reactions (e.g., elimination). | Lower the reaction temperature. Ensure controlled addition of the alkyl halide. | |
| Product Contamination | Unreacted phenol. | Perform a thorough wash with a dilute sodium hydroxide solution during the work-up. |
| C-alkylation byproducts. | Optimize reaction conditions (temperature, solvent) to favor O-alkylation. Purification by vacuum distillation should separate these isomers. |
Conclusion
The successful scale-up of the synthesis of this compound via the Williamson ether synthesis is an achievable goal with careful planning and execution. This guide provides a comprehensive framework, from a detailed laboratory protocol to critical considerations for large-scale production. By understanding the underlying chemical principles, potential challenges, and safety requirements, researchers and drug development professionals can confidently and efficiently produce this important chemical intermediate. The protocols and insights provided herein are intended to serve as a valuable resource for optimizing this synthesis for a variety of applications.
References
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Chemos GmbH&Co.KG. (2023, July 19).
- MDPI. (2025, November 11).
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- MDPI. (2025, November 11).
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
- ResearchGate. (n.d.).
- Williamson Ether Synthesis. (n.d.). Experiment 12 – The Williamson Ether Synthesis. [Link]
- Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. [Link]
- ResearchGate. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. [Link]
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?[Link]
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). (2-Chloropropyl)benzene. [Link]
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1). [Link]
- The Royal Society of Chemistry. (n.d.).
- Williamson Ether Synthesis. (2020, October 20). YouTube. [Link]
- PubChem. (n.d.). This compound. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). 1H- and 13C-NMR Spectroscopy. [Link]
- PMC. (n.d.). Pyrolysis Reactions of (2-Chloroethyl)benzene. [Link]
- ResearchGate. (n.d.). FT-IR spectra of pure liquid benzene (a) and plasma-polymerized benzene (b)
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Novel Chromane Scaffolds from (2-Chloropropoxy)benzene via Intramolecular Friedel-Crafts Cyclization
For: Researchers, medicinal chemists, and drug development professionals.
Abstract
This document provides a detailed guide to the synthesis of chromane derivatives, a vital heterocyclic scaffold in medicinal chemistry, using (2-Chloropropoxy)benzene as a readily accessible starting material. We delve into the strategic application of the intramolecular Friedel-Crafts alkylation, a robust and efficient method for constructing the core benzopyran ring system. This note elucidates the underlying reaction mechanism, provides a comprehensive, step-by-step experimental protocol, and discusses critical parameters for reaction optimization. The causality behind experimental choices, from Lewis acid selection to reaction conditions, is explained to empower researchers to adapt and troubleshoot the synthesis for their specific molecular targets.
Introduction: The Significance of Chromanes and the Utility of this compound
Heterocyclic compounds form the bedrock of modern pharmacology. Among them, the chromane (3,4-dihydro-2H-1-benzopyran) motif is a privileged scaffold found in a wide array of natural products and synthetic bioactive molecules.[1] Notable pharmaceuticals incorporating the chromane core include the anti-hypertensive agent cromakalim and the β-blocker nebivolol, highlighting its therapeutic relevance.[1]
The synthesis of substituted chromanes is therefore a subject of intense interest. Traditional methods often involve multi-step sequences starting from phenols.[1][2] This application note focuses on a convergent and efficient strategy: the intramolecular cyclization of this compound. This approach leverages a classic yet powerful reaction—the Friedel-Crafts alkylation—to form the crucial C4-C4a bond and close the dihydropyran ring in a single, strategic step.[1][3]
This compound is an ideal precursor due to the strategic placement of a reactive alkyl chloride electrophile tethered to an aromatic nucleophile via a flexible ether linkage. This pre-organization facilitates an intramolecular reaction, which is kinetically and thermodynamically favored for forming stable 6-membered rings.[3][4]
Core Synthetic Strategy: Intramolecular Friedel-Crafts Alkylation
The cornerstone of this synthetic approach is the Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation.[5][6][7] This reaction proceeds via an electrophilic aromatic substitution mechanism.
Mechanism Causality:
-
Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the 2-chloropropoxy side chain.[5][8] This polarization weakens the C-Cl bond, generating a secondary carbocation or a highly electrophilic carbocation-like complex.[5][9] The formation of this electrophilic center is the critical initiation step.
-
Intramolecular Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the carbocation. The ether linkage positions the electrophile favorably, promoting cyclization at the ortho position to form a six-membered ring, resulting in a resonance-stabilized intermediate known as an arenium ion.[8]
-
Rearomatization: A base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final chromane product.[3][5] The Lewis acid catalyst is regenerated in this step.
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Caption: Mechanism of Intramolecular Friedel-Crafts Cyclization.
Experimental Protocol: Synthesis of 4-Methylchromane
This protocol details the synthesis of 4-methylchromane, a representative product from the cyclization of this compound.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | Store under inert gas |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Commercial Source | Highly hygroscopic; handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Use a dry, inert solvent. |
| Hydrochloric Acid (HCl) | 1 M aq. | N/A | For quenching |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | N/A | For neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying |
| Diethyl Ether | Reagent Grade | N/A | For extraction |
| Silica Gel | 230-400 mesh | N/A | For column chromatography |
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator.
3.2. Step-by-Step Procedure
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// Edges Setup -> Cool; Cool -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Purify; }
Caption: Step-by-step workflow for 4-Methylchromane synthesis.
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Immediately add 100 mL of anhydrous dichloromethane (DCM).
-
Expertise Note: Anhydrous conditions are paramount. Moisture will react violently with AlCl₃, deactivating the catalyst and generating HCl gas, which can lead to unwanted side reactions. Using an inert atmosphere prevents premature quenching.
-
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Expertise Note: The reaction is exothermic. Initial cooling controls the reaction rate, preventing potential polymerization or charring of the starting material and minimizing the formation of side products.
-
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (disappearance of starting material), carefully and slowly pour the reaction mixture into a separate beaker containing 150 g of crushed ice and 50 mL of 1 M HCl.
-
Trustworthiness Note: This quenching step must be performed slowly in a well-ventilated fume hood. It is highly exothermic and will decompose the aluminum chloride complex, liberating the product and generating HCl gas.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Expertise Note: The bicarbonate wash neutralizes any remaining acidic residue, preventing product degradation during concentration.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford pure 4-methylchromane.
3.3. Expected Results and Characterization
| Product | Yield | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Methylchromane | 75-85% | Colorless Oil | 6.8-7.2 (m, 4H), 4.2-4.4 (m, 2H), 3.1 (m, 1H), 2.0 (m, 2H), 1.3 (d, 3H) | 154.5, 129.8, 127.3, 121.5, 120.4, 116.8, 65.1, 31.2, 28.9, 22.5 |
Optimization and Troubleshooting
-
Low Yield: The primary cause of low yield is often moisture contamination. Ensure all glassware is rigorously dried and reagents are anhydrous. Another cause can be polyalkylation, especially if the aromatic ring has electron-donating substituents.[7][9] Using a large excess of the solvent can sometimes minimize intermolecular side reactions.
-
Isomer Formation: If the starting benzene ring is substituted, a mixture of regioisomers may form. The directing effects of the existing substituents will govern the position of the cyclization.
-
Alternative Lewis Acids: While AlCl₃ is effective, other Lewis acids like FeCl₃, BF₃·Et₂O, or solid acid catalysts (e.g., zeolites) can also be used.[3][6] The choice of catalyst can influence reaction rate and selectivity; weaker Lewis acids may require higher temperatures but can sometimes offer better selectivity and milder conditions.[10][11]
Conclusion
The intramolecular Friedel-Crafts cyclization of this compound is a powerful and direct method for synthesizing the 4-methylchromane scaffold. The protocol is robust, high-yielding, and relies on well-established chemical principles. By understanding the mechanism and the critical role of anhydrous conditions, researchers can confidently apply this strategy to generate a variety of chromane derivatives for applications in drug discovery and materials science.
References
- Title: Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL:[Link]
- Title: Friedel–Crafts reaction Source: Wikipedia URL:[Link]
- Title: FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLIC
- Title: Reaction Mechanism of Friedel Crafts alkyl
- Title: Friedel-Crafts Alkylation Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes Source: ChemRxiv URL:[Link]
- Title: Synthesis of chromans and flavanes Source: Organic Chemistry Portal URL:[Link]
- Title: Synthesis of Chromans via Pd-Catalyzed Alkene Carboetherification Reactions Source: The Royal Society of Chemistry URL:[Link]
- Title: Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer Source: National Institutes of Health (PMC) URL:[Link]
- Title: Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
- Title: Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)
- Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL:[Link]
- Title: Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities Source: N
- Title: 3-Aryl/hetaryl-2-cyanoacryloyl chlorides: Synthesis and Reactions with Binucleophiles Targeting Heterocycles Source: ResearchG
- Title: Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent Source: ResearchG
- Title: 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL:[Link]
- Title: Synthesis of arylpropylamines; from allyl chloride Source: PubMed URL:[Link]
- Title: Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound Source: N
- Title: Synthesis and Properties of 3Alkyl(aryl)
- Title: Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes Source: PubMed Central URL:[Link]
- Title: Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols Source: N
- Title: Friedel-Crafts Reactions Source: Chemistry LibreTexts URL:[Link]
- Title: Regiocontrol of Radical Cyclization by Lewis Acids.
- Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution Source: YouTube URL:[Link]
- Title: synthesis of some heterocyclic compounds via cyclization of imidoyl chloride Source: ResearchG
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chromane synthesis [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mt.com [mt.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Friedel-Crafts Alkylation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 10. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of (2-Chloropropoxy)benzene
Welcome to the technical support center for the synthesis of (2-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to help you optimize your reaction outcomes.
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][3] While straightforward in principle, several factors can lead to diminished yields. This guide provides a structured, question-and-answer approach to troubleshoot these specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Reagent Quality and Stoichiometry
Q1: My reaction is sluggish or fails to initiate. Could my phenol be the issue?
Answer: Yes, the quality and state of your phenol are critical. Phenol is hygroscopic and can absorb atmospheric moisture. Water will react with the strong base intended to deprotonate the phenol, consuming it and preventing the formation of the necessary phenoxide nucleophile.
-
Causality: The first step of the Williamson synthesis is the quantitative deprotonation of the alcohol (phenol in this case) to form an alkoxide (phenoxide).[4] If water is present, the base will react preferentially with water, which is more acidic than phenol in some contexts, leaving the phenol unreacted.
-
Troubleshooting Steps:
-
Check Purity: Use phenol from a freshly opened bottle or a properly stored container. Discolored (pink or brown) phenol indicates oxidation and should be purified by distillation or recrystallization before use.
-
Dry Reagents: Ensure your phenol is anhydrous. If moisture is suspected, dry it by melting and storing over a desiccant like 4Å molecular sieves or by azeotropic distillation with toluene.
-
Q2: I am observing a significant amount of unreacted phenol. Is my choice or amount of base incorrect?
Answer: This is a very common issue and points directly to incomplete deprotonation of the phenol. The choice and stoichiometry of the base are paramount.
-
Expertise & Experience: While weaker bases like potassium carbonate (K₂CO₃) can be effective, particularly at elevated temperatures or with phase-transfer catalysis, they may not be sufficient for complete deprotonation, leading to an equilibrium that leaves substantial starting material.[5] Stronger bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are often more effective.[4]
-
Causality: The pKa of phenol is approximately 10. For deprotonation to be essentially irreversible and complete, the conjugate acid of the base used should have a pKa significantly higher than 10.
-
NaH: Sodium hydride is an excellent, non-reversible base for this purpose. The byproduct is hydrogen gas, which simply bubbles out of the reaction, driving the equilibrium forward.[4]
-
NaOH/KOH: These are cost-effective and strong enough, but the byproduct is water, which can interfere with the SN2 reaction, especially in aprotic solvents.
-
-
Troubleshooting Steps:
-
Use a Stoichiometric Excess: Employ 1.1 to 1.5 equivalents of a strong base like NaH or NaOH to ensure complete conversion to the sodium phenoxide.
-
Pre-form the Phenoxide: For maximal efficiency, consider pre-forming the phenoxide. Stir the phenol and base (e.g., NaH) in the solvent for 30-60 minutes at room temperature or with gentle heating until gas evolution ceases before adding the alkylating agent.
-
Q3: What are the potential issues with my alkylating agent, 1,2-dichloropropane?
Answer: The alkylating agent, 1,2-dichloropropane, presents specific challenges. The key issue is that it is a secondary alkyl halide.
-
Causality: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][3] Secondary alkyl halides, like 1,2-dichloropropane, are significantly more prone to undergoing a competing elimination (E2) reaction, especially in the presence of a strong, sterically unhindered base like a phenoxide.[6] This elimination reaction produces propene and consumes your reagents without forming the desired ether.
-
Troubleshooting Steps:
-
Control Temperature: Keep the reaction temperature as low as reasonably possible to favor the SN2 pathway over the E2 pathway. Elimination reactions have a higher activation energy and are more favored at higher temperatures. Typical conditions range from 50 to 100 °C.[2]
-
Consider an Alternative Reagent: If elimination is a persistent problem, consider using an alkylating agent with a better leaving group that allows for milder reaction conditions, such as 2-chloropropyl tosylate.
-
Part 2: Reaction Conditions and Side Products
Q4: My yield is low, and I've isolated an isomeric byproduct. What is happening?
Answer: You are likely observing C-alkylation, a classic competing reaction pathway in the alkylation of phenols.[7]
-
Mechanistic Insight: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (primarily the ortho and para positions).
-
Expertise & Experience: The outcome is heavily influenced by the solvent and counter-ion.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are excellent for SN2 reactions.[6] They solvate the cation (e.g., Na⁺) effectively, leaving a "naked," highly reactive phenoxide anion. This enhances the nucleophilicity of the oxygen atom, favoring O-alkylation.
-
Polar Protic Solvents (Ethanol, Water): These solvents can hydrogen-bond with the oxygen atom of the phenoxide, making it less nucleophilic. This can sometimes increase the relative amount of C-alkylation.
-
-
Troubleshooting Steps:
-
Optimize Solvent Choice: Switch to a polar aprotic solvent like DMF or acetonitrile to maximize O-alkylation.[2]
-
Use a Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., toluene/water with NaOH), a PTC like tetrabutylammonium bromide (TBAB) can be highly effective.[10][11][12] The PTC escorts the phenoxide ion from the aqueous phase into the organic phase, where it is highly reactive and favors O-alkylation.[11]
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired O-alkylation pathway and the competing C-alkylation side reaction.
Caption: Desired SN2 pathway for O-alkylation.
Caption: Competing C-alkylation side reaction pathway.
Part 3: Work-up and Purification
Q5: I seem to lose a significant amount of product during the aqueous work-up. What can I do?
Answer: Product loss during extraction is often due to emulsion formation or incomplete extraction. The presence of unreacted phenoxide can act as a surfactant, stabilizing emulsions.
-
Troubleshooting Steps:
-
Neutralize Completely: Before extraction, ensure the reaction mixture is neutralized. If a strong base was used, carefully add dilute acid (e.g., 1M HCl) to a neutral pH. This protonates any remaining phenoxide, converting it back to phenol, which is less likely to cause emulsions.
-
Use Brine: During the extraction, wash the organic layer with a saturated sodium chloride solution (brine). Brine increases the ionic strength of the aqueous phase, which helps to break up emulsions and decreases the solubility of your organic product in the aqueous layer.[10]
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Data Summary & Protocols
Table 1: Troubleshooting Synthesis of this compound
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion | 1. Incomplete deprotonation of phenol. 2. Inactive alkylating agent. 3. Reaction temperature too low. | 1. Use a stronger base (e.g., NaH) or an excess of NaOH/KOH. Ensure anhydrous conditions. 2. Check the purity of 1,2-dichloropropane. 3. Gradually increase reaction temperature (e.g., to 60-80 °C). |
| Significant side products | 1. E2 elimination due to secondary halide. 2. C-alkylation of the phenoxide. | 1. Maintain the lowest effective temperature. 2. Use a polar aprotic solvent (DMF, Acetonitrile). Consider using a phase-transfer catalyst. |
| Product loss during work-up | 1. Emulsion formation. 2. Product is partially water-soluble. | 1. Neutralize the reaction mixture before extraction. Wash the organic layer with brine. 2. Perform multiple extractions with the organic solvent. |
| Final product is impure | 1. Contamination with unreacted phenol. 2. Presence of C-alkylated isomers. | 1. Wash the organic extract with a dilute NaOH solution to remove acidic phenol. 2. Purify via column chromatography or vacuum distillation. |
Experimental Protocol: Optimized Synthesis Using Phase-Transfer Catalysis
This protocol is designed to maximize O-alkylation and minimize side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), toluene (5-10 mL per gram of phenol), sodium hydroxide (1.5 eq. as a 50% w/w aqueous solution), and tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Reaction Initiation: Stir the biphasic mixture vigorously at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add 1,2-dichloropropane (1.2 eq.) to the mixture.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 4-8 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the salts and separate the layers in a separatory funnel.
-
Extract the aqueous layer twice with toluene.
-
Combine the organic layers and wash with water, followed by a wash with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Troubleshooting Workflow
This diagram provides a logical sequence for diagnosing yield issues.
Caption: A logical workflow for troubleshooting low yields.
References
- Williamson Ether Synthesis - Utah Tech University. [Link]
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Williamson Ether Synthesis Lab Video. (2020). YouTube. [Link]
- The synthesis of black licorice flavoring. (2020). YouTube. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
- Williamson Ether Synthesis reaction. BYJU'S. [Link]
- What Is the Mechanism of Phenol Alkyl
- Williamson Ether Synthesis.
- Hoshino, T., et al. (2001).
- Zhao, C., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society, 139(27), 9178–9185.
- Phenol alkylation process.
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(04), 226-235.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Preparing (2-Chloropropoxy)benzene
Welcome to the Technical Support Center for the synthesis of (2-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important Williamson ether synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for preparing this compound?
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[3][4] Specifically, phenol is first deprotonated by a base to form the more nucleophilic sodium or potassium phenoxide. This phenoxide then attacks the electrophilic carbon of 1,2-dichloropropane, displacing a chloride ion to form the desired ether.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?
Phase-Transfer Catalysis (PTC) is highly advantageous for this reaction.[5] The reactants, phenol (or its salt) and 1,2-dichloropropane, have different solubilities, with the phenoxide salt being more soluble in an aqueous phase and the alkyl halide in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the reaction with 1,2-dichloropropane occurs.[5] This leads to:
-
Increased reaction rates: By bringing the reactants together.
-
Milder reaction conditions: Often allowing for lower temperatures.
-
Higher yields: By promoting the desired reaction pathway.
-
Use of inexpensive inorganic bases: Such as sodium hydroxide or potassium carbonate.
Q3: What are the primary reagents and their recommended molar ratios?
The key reagents and typical molar ratios are summarized in the table below. It is crucial to use an excess of 1,2-dichloropropane to minimize the formation of the dialkylated byproduct, 1,2-diphenoxypropane.
| Reagent | Role | Recommended Molar Ratio (relative to Phenol) |
| Phenol | Starting material (nucleophile precursor) | 1.0 |
| 1,2-Dichloropropane | Alkylating agent (electrophile) | 2.0 - 4.0 |
| Base (e.g., NaOH, K₂CO₃) | Deprotonates phenol | 1.1 - 1.5 |
| Phase-Transfer Catalyst (e.g., TBAB) | Facilitates interphase reaction | 0.01 - 0.05 (1-5 mol%) |
| Solvent (e.g., Toluene, Chlorobenzene) | Reaction medium | Sufficient for dissolution and stirring |
Q4: How do I choose the right solvent and temperature for the reaction?
The choice of solvent and temperature is critical for maximizing the yield of the desired product while minimizing side reactions.
-
Solvent: A non-polar, aprotic solvent like toluene or chlorobenzene is generally preferred for the phase-transfer catalyzed reaction.[2] These solvents are poor at solvating the phenoxide anion, which keeps it highly reactive. Polar aprotic solvents like DMF or DMSO can also be used but may require more stringent drying conditions.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature, in the range of 60-90 °C. Higher temperatures can increase the rate of reaction but may also promote side reactions like elimination and dialkylation. It is advisable to monitor the reaction progress by TLC or GC to determine the optimal temperature and reaction time for your specific setup.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Diagnostic Check | Solution |
| Incomplete Deprotonation of Phenol | Check the pH of the aqueous layer; it should be strongly basic. | Use a slight excess of a strong base like NaOH or KOH. Ensure the base is fresh and has not absorbed significant atmospheric CO₂. |
| Inefficient Phase-Transfer Catalysis | Observe if the reaction is sluggish despite adequate heating. | Use a fresh, high-quality phase-transfer catalyst. Consider screening different catalysts (e.g., TBAB, BTEAC). Ensure vigorous stirring to maximize the interfacial area between the two phases. |
| Side Reaction: Elimination | Analyze the crude product by GC-MS for the presence of allyl phenyl ether or other elimination byproducts. | Use a less sterically hindered base if possible. Lower the reaction temperature. The Williamson ether synthesis is an SN2 reaction, which competes with E2 elimination.[1] |
| Side Reaction: C-Alkylation | Isolate and characterize byproducts. C-alkylated phenols will have different spectral properties (NMR, IR). | Use of a less polar solvent can sometimes favor O-alkylation over C-alkylation. |
| Side Reaction: Dialkylation | Check for a higher boiling point byproduct in the GC-MS analysis, corresponding to 1,2-diphenoxypropane. | Use a larger excess of 1,2-dichloropropane. Add the phenol or phenoxide solution slowly to the reaction mixture containing 1,2-dichloropropane. |
Problem 2: Difficulty in Product Purification
| Issue | Potential Cause | Solution |
| Presence of Unreacted Phenol | Phenol is acidic and can be detected by its characteristic odor and by TLC. | During the work-up, wash the organic layer with a dilute aqueous NaOH solution (e.g., 5-10%) to extract the acidic phenol as its sodium salt. Follow with a water wash to remove any residual base. |
| Formation of an Emulsion During Work-up | The phase-transfer catalyst can act as a surfactant, leading to stable emulsions. | Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps to break up emulsions. If the emulsion persists, filtering the mixture through a pad of Celite® can be effective. |
| Co-distillation of Product and Byproducts | Byproducts such as the regioisomer (1-chloropropoxy)benzene or elimination products may have boiling points close to the desired product. | Use fractional distillation with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column).[6] Perform the distillation under reduced pressure to lower the boiling points and minimize thermal decomposition. |
Experimental Protocols
Representative Protocol for Phase-Transfer Catalyzed Synthesis
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Phenol
-
1,2-Dichloropropane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol (1.0 eq) and TBAB (0.02 eq) in toluene.
-
Base Addition: Prepare a 50% (w/v) aqueous solution of NaOH. With vigorous stirring, add the NaOH solution to the reaction mixture.
-
Alkylation: Heat the mixture to 70-80 °C. Add 1,2-dichloropropane (3.0 eq) dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the organic layer.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add deionized water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer with 5% aqueous NaOH to remove unreacted phenol. Then, wash with water and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum fractional distillation to obtain pure this compound.[6]
Visualizing the Process
Reaction Mechanism
Caption: Williamson ether synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Wikipedia. (2023). Williamson ether synthesis.
- Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- ChemTalk. (2023). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?
- NIST. (n.d.). Benzene, (2-chloropropyl)-. NIST Chemistry WebBook.
- MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
- Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition.
- White Rose eTheses Online. (2010). Selective Alkylation of Phenols Using Solid Catalysts.
- PubChem. (n.d.). 1,2-Diphenyl-propane. National Center for Biotechnology Information.
- Scribd. (n.d.). Separation and Purification.
- CRDEEP Journals. (2016). Phase-Transfer Catalysis in Organic Syntheses.
- EPA. (1996). Method 8041A: Phenols by Gas Chromatography.
- ResearchGate. (2010). (PDF) Selective alkylation of aminophenols.
- Semantic Scholar. (2017). Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication –A Kinetic Study.
- Google Patents. (n.d.). Method of purifying benzene.
- ChemBAM. (n.d.). Purification by fractional distillation.
Sources
Identification of side products in (2-Chloropropoxy)benzene synthesis
Welcome to the technical support guide for the synthesis of (2-Chloropropoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products encountered during this common etherification reaction. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and analytical strategies to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Williamson ether synthesis to create this compound from phenol and 1,2-dichloropropane, but my GC-MS analysis shows several unexpected peaks. What are the most likely side products?
This is a common challenge. The synthesis of this compound, while seemingly straightforward, is subject to competing reactions. The phenoxide ion generated from phenol is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the aromatic ring).[1] Furthermore, the reaction conditions can promote other side reactions.
The most probable side products you are observing include:
-
C-Alkylation Products: Instead of attacking the alkyl halide with its oxygen atom (O-alkylation), the phenoxide ion can attack with its carbon atoms at the ortho and para positions of the aromatic ring (C-alkylation).[2][3][4]
-
Di-alkylation Product: A second molecule of phenoxide can displace the chlorine atom from the desired product, this compound, to form 1,2-diphenoxypropane.
-
Elimination Product: The basic phenoxide can induce an E2 elimination reaction with the secondary alkyl halide (1,2-dichloropropane), leading to the formation of allyl chloride (3-chloro-1-propene).[1][5]
-
Unreacted Starting Materials: Residual phenol and 1,2-dichloropropane.
Table 1: Common Side Products and Their Mass Spectrometry Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) |
| This compound (Desired Product) | C₉H₁₁ClO | 170.63 | 170 (M+), 94 (Phenoxy cation), 77 (Phenyl cation)[6] |
| 2-(2-Chloropropyl)phenol (ortho-C-Alkylation) | C₉H₁₁ClO | 170.63 | 170 (M+), 135, 107 |
| 4-(2-Chloropropyl)phenol (para-C-Alkylation) | C₉H₁₁ClO | 170.63 | 170 (M+), 135, 107[7] |
| 1,2-Diphenoxypropane (Di-alkylation) | C₁₅H₁₆O₂ | 228.29 | 228 (M+), 135, 94, 77 |
| Allyl Chloride (Elimination) | C₃H₅Cl | 76.52 | 76 (M+), 41 (Allyl cation) |
Q2: My primary impurity seems to be C-alkylated phenol. Why is this happening instead of the desired O-alkylation, and how can I prevent it?
The formation of C-alkylated products is a classic example of the competition between kinetic and thermodynamic control, governed by the nature of the phenoxide nucleophile and the reaction conditions.[2]
Causality:
-
Ambident Nucleophile: The negative charge on the phenoxide ion is delocalized across the oxygen atom and the aromatic ring (specifically the ortho and para positions). This creates multiple nucleophilic sites.[1][2]
-
Solvent Effects: This is often the most critical factor.
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it. This steric hindrance makes the carbon atoms of the ring more accessible for attack, favoring C-alkylation.[2]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it exposed and highly nucleophilic. This promotes the desired O-alkylation.[4]
-
-
Temperature: Higher temperatures can sometimes favor rearrangement of the initially formed O-alkylated product to the more thermodynamically stable C-alkylated product.[8]
Preventative Measures:
-
Solvent Choice: Employ a polar aprotic solvent like DMF or DMSO to maximize O-alkylation.[4]
-
Base Selection: Use a strong base (e.g., NaH) to ensure complete deprotonation of the phenol to the phenoxide.
-
Temperature Control: Maintain the lowest practical temperature that allows the reaction to proceed at a reasonable rate to minimize elimination and potential rearrangement side reactions.
Caption: Competing reaction pathways in the synthesis of this compound.
Troubleshooting Guides
Guide 1: An Impurity Has the Same Mass as My Product. How Do I Distinguish Isomers?
If your GC-MS shows an impurity with a mass of ~170 m/z, you are likely dealing with a structural isomer, such as the ortho- or para-C-alkylated product. While GC may achieve some separation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural confirmation.
Interpreting ¹H NMR Spectra:
-
This compound (Desired O-Alkyl Product):
-
Aromatic Region (approx. 6.8-7.3 ppm): You will see a characteristic pattern for a monosubstituted benzene ring. Expect multiplets integrating to 5 protons.
-
Aliphatic Region: You will see signals corresponding to the -O-CH₂-CHCl-CH₃ chain. The diastereotopic protons of the -CH₂- group will likely appear as a complex multiplet (a doublet of doublets of doublets, or similar). The -CHCl- proton will be a multiplet, and the -CH₃ group will be a doublet.
-
-
C-Alkylated Phenols (Side Products):
-
Phenolic -OH: A broad singlet will be present (its chemical shift is concentration and solvent dependent). This is a key indicator of C-alkylation.
-
Aromatic Region: The substitution pattern will change.
-
ortho-isomer: You will see a complex pattern for a 1,2-disubstituted ring, integrating to 4 protons.
-
para-isomer: You will see a highly symmetric pattern, typically two doublets, each integrating to 2 protons (an AA'BB' system).
-
-
Aliphatic Region: The signals for the chloropropyl chain will be present but may have slightly different chemical shifts compared to the O-alkylated product due to the different electronic environment.
-
Guide 2: Standard Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal first-pass analytical tool for this reaction, providing both separation of volatile components and their mass-based identification.[9]
Step-by-Step Protocol:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate and water).
-
Carefully collect the organic layer and dry it over anhydrous sodium sulfate.
-
Dilute the dried organic extract to an appropriate concentration (~1 mg/mL) with a suitable solvent like ethyl acetate or dichloromethane.
-
-
GC-MS Instrument Parameters (Typical):
-
GC Column: A standard non-polar column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is highly effective.[10] A 30 m x 0.25 mm x 0.25 µm column is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.
-
Inlet: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 400 m/z.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak for your desired product based on its retention time and mass spectrum (M+ at 170, key fragment at 94).[6]
-
Analyze the mass spectra of other peaks by comparing them to known library spectra (e.g., NIST) and the expected fragmentation patterns of the side products listed in Table 1.
-
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C9H11ClO | CID 565152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2-Chloropropyl)benzene | C9H11Cl | CID 231365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
Improving regioselectivity in the synthesis of (2-Chloropropoxy)benzene
Introduction
The synthesis of (2-Chloropropoxy)benzene, a key intermediate in various chemical manufacturing processes, is most commonly approached via the Williamson ether synthesis. This involves the reaction of a phenoxide salt with a suitable three-carbon di-halogenated propane. While theoretically straightforward, this synthesis is frequently plagued by issues of regioselectivity and competing side reactions, leading to low yields and complex purification challenges. The primary alkylating agent, 1,2-dichloropropane, possesses two distinct electrophilic carbon centers, leading to the potential formation of an undesired isomeric byproduct, (1-chloropropan-2-yloxy)benzene. Furthermore, the secondary nature of one of the carbons makes the system susceptible to elimination reactions.[1][2]
This technical guide provides researchers and drug development professionals with a comprehensive troubleshooting framework to address these common issues. It is structured in a question-and-answer format to directly tackle specific experimental challenges, offering explanations grounded in reaction mechanism principles and providing actionable protocols to improve regioselectivity and overall yield.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of this compound and (1-chloropropan-2-yloxy)benzene. How can I improve the regioselectivity for the desired 2-chloro isomer?
A1: This is the central challenge of this synthesis. The phenoxide ion can attack either the primary (C1) or the secondary (C2) carbon of 1,2-dichloropropane. The formation of this compound results from nucleophilic attack at the secondary carbon (C2), which is generally less favored in a pure Sₙ2 reaction due to increased steric hindrance compared to the primary carbon.[3] However, several factors can be manipulated to favor the desired outcome.
-
Mechanism Insight: The reaction is a competition between two Sₙ2 pathways. To favor attack at the more hindered secondary carbon, you must optimize conditions to maximize the inherent nucleophilicity of the phenoxide while minimizing steric barriers where possible.
-
Troubleshooting Steps:
-
Choice of Base and Counter-ion: The nature of the cation associated with the phenoxide matters. Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) lead to a "freer" or more dissociated phenoxide anion in solution compared to smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺).[4] This highly reactive, "naked" phenoxide is a more potent nucleophile, improving its ability to attack the more sterically hindered secondary carbon. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydride (KH) instead of sodium hydride (NaH).[5]
-
Solvent Selection: Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5] These solvents are excellent at solvating the cation but poorly solvate the phenoxide anion. This leaves the oxygen atom highly reactive and available for nucleophilic attack, helping to overcome the steric barrier of the secondary carbon.[6][7]
-
Phase-Transfer Catalysis (PTC): This is a highly effective technique for this specific problem. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or benzyltriethylammonium chloride, BTEAC), shuttles the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[8][9] This process generates a highly reactive, unencumbered phenoxide-catalyst ion pair in the organic phase, which can significantly improve the reaction rate at the secondary carbon.[10]
-
Q2: I'm observing a significant amount of an alkene byproduct, likely propene derivatives. What causes this and how can I minimize it?
A2: The formation of alkenes is a classic sign of a competing E2 elimination reaction. This occurs when the phenoxide, which is a strong base as well as a nucleophile, abstracts a proton from the carbon adjacent to the leaving group (a chlorine atom), instead of attacking the carbon itself.[11]
-
Mechanism Insight: The reaction with 1,2-dichloropropane involves a secondary alkyl halide center (C2). Secondary halides are notoriously prone to E2 elimination, especially in the presence of a strong, sterically hindered base.[1][3]
-
Troubleshooting Steps:
-
Temperature Control: E2 reactions have a higher activation energy than Sₙ2 reactions and are more favored at higher temperatures. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate will favor the Sₙ2 pathway. Start at room temperature and only gently heat if necessary, while monitoring the reaction progress by TLC or GC.
-
Base Selection: While a strong base is needed to deprotonate the phenol, a very strong or sterically bulky base can exacerbate the elimination problem.[3] Using a weaker base like K₂CO₃ in a polar aprotic solvent is often a good compromise, as it is sufficient to form the phenoxide without excessively promoting elimination.
-
Reagent Stoichiometry: Use a modest excess of the 1,2-dichloropropane (e.g., 1.5-2.0 equivalents). Avoid a large excess of the phenoxide/base, as this increases the concentration of the base available to drive the E2 reaction.
-
Q3: My overall yield is very low, and I suspect C-alkylation on the phenol ring is a major side reaction. How can I confirm and suppress this?
A3: Phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[7][12] While O-alkylation is generally favored, C-alkylation can become a significant competing pathway under certain conditions.
-
Mechanism Insight: C-alkylation occurs when the nucleophilic attack originates from the ring's π-system. This pathway disrupts the ring's aromaticity in the transition state, making it kinetically less favorable than O-alkylation.[7] However, certain conditions can stabilize this pathway.
-
Troubleshooting Steps:
-
Solvent Choice is Critical: C-alkylation is favored in protic solvents (e.g., ethanol, water).[7][13] These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide, "shielding" it and making it less available for reaction. This effectively lowers the energy barrier for C-alkylation relative to O-alkylation. The single most important change to suppress C-alkylation is to switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. [5][12]
-
Counter-ion Effects: As mentioned in Q1, the degree of ion pairing affects reactivity. Tightly bound ion pairs (favored with Li⁺ or Na⁺ and in less polar solvents) can also increase the propensity for C-alkylation. Using K⁺ or Cs⁺ in a polar aprotic solvent promotes the "free" anion, which overwhelmingly favors O-alkylation.[4]
-
Confirmation: C-alkylated byproducts can be identified using NMR spectroscopy (look for new aliphatic protons attached to the aromatic ring and a corresponding loss of an aromatic proton) and mass spectrometry (the byproduct will have the same mass as the desired ether product).
-
Summary of Recommended Condition Adjustments
| Parameter | To Favor O-Alkylation (Regioselectivity) | To Minimize E2 Elimination | To Minimize C-Alkylation | Overall Recommendation |
| Solvent | Polar Aprotic (DMF, DMSO)[5] | Polar Aprotic | Polar Aprotic[7][12] | DMF or Acetonitrile |
| Base | Use K⁺ or Cs⁺ salts (K₂CO₃, Cs₂CO₃)[5] | Use a moderately strong base (K₂CO₃) | Use a moderately strong base | Potassium Carbonate (K₂CO₃) |
| Temperature | Moderate | Low to moderate | Moderate | Room Temp to 50°C |
| Additives | Phase-Transfer Catalyst (e.g., TBAB)[10] | N/A | N/A | Consider using TBAB |
Visualizing the Competing Pathways
The following diagram illustrates the primary challenge in the synthesis of this compound: the competition between the desired Sₙ2 reaction, the undesired isomeric Sₙ2 reaction, and the E2 elimination side reaction.
Caption: Competing reaction pathways in the alkylation of phenoxide.
Troubleshooting Decision Workflow
Use this flowchart to diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Optimized Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis
This protocol incorporates best practices for maximizing regioselectivity towards this compound.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, 3-5 mL per gram of phenol).[5]
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.
-
Addition of Alkylating Agent: Add 1,2-dichloropropane (1.5 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 50-60°C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically takes 4-12 hours.
-
Work-up: After the reaction is complete (consumption of starting phenol), cool the mixture to room temperature. Pour the reaction mixture into cold water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol is highly recommended for improving yields and simplifying the reaction setup.[8][10]
-
Setup: In a round-bottom flask, combine phenol (1.0 eq), 1,2-dichloropropane (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).
-
Addition of Base: Add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 3.0 eq) to the mixture.
-
Reaction: Stir the biphasic mixture vigorously at 50-70°C. The vigorous stirring is crucial to create a large surface area between the two phases for the catalyst to work effectively. Monitor the reaction by GC or TLC.
-
Work-up: Cool the mixture to room temperature and dilute with water. Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
References
- BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem Technical Support.
- ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
- ChemRxiv. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
- Reddit. (2015). Williamson ether synthesis trouble, 2.0.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates.
- Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis.
- Quora. (2017). Is phenol a good leaving group or bad leaving group?.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- BenchChem. (2025).
- NIST WebBook. (n.d.). Benzene, (2-chloropropyl)-.
- ResearchGate. (2025). Vapour phase selective O-alkylation of phenol over alkali loaded silica.
- BenchChem. (2025).
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation.
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- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Degradation of (2-Chloropropoxy)benzene under different pH conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chloropropoxy)benzene. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation of this compound under various pH conditions.
Introduction
This compound is an aryl ether with potential applications in organic synthesis and pharmaceutical research.[1] Understanding its stability and degradation profile under different pH conditions is crucial for developing stable formulations, predicting metabolic pathways, and ensuring the safety and efficacy of potential drug candidates.[2] This guide is structured to provide practical, experience-based insights into designing and troubleshooting experiments focused on the pH-dependent degradation of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
Q1: Why is it important to study the degradation of this compound at different pH values?
Studying the degradation of this compound across a range of pH values is a critical component of forced degradation studies, which are essential in pharmaceutical development.[1] These studies help to:
-
Establish Degradation Pathways: Identify the likely degradation products that may form under various conditions.[2]
-
Assess Intrinsic Stability: Understand the inherent stability of the molecule.[2]
-
Develop Stability-Indicating Methods: Ensure that the analytical methods used can accurately separate and quantify the parent compound from its degradation products.[1][2]
-
Inform Formulation and Storage: Guide the development of stable formulations and recommend appropriate storage conditions.
Q2: What are the expected degradation pathways for this compound under different pH conditions?
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the ether oxygen can be protonated, making the C-O bond more susceptible to cleavage. This would likely lead to the formation of phenol and 2-chloropropan-1-ol .
-
Alkaline Hydrolysis: Under basic conditions, the ether linkage is generally more stable. However, the secondary alkyl chloride is susceptible to nucleophilic substitution by hydroxide ions, which could lead to the formation of 1-phenoxypropan-2-ol . Elimination (dehydrochlorination) to form an alkene is also a possibility, though likely a minor pathway.
-
Neutral Conditions: At neutral pH, the degradation is expected to be significantly slower than under acidic or basic conditions. Any observed degradation would likely be due to general hydrolysis.
Q3: How should I design a forced degradation study for this compound?
A well-designed forced degradation study should expose the compound to a range of stress conditions to elicit a target degradation of 5-20%.[3] Over-stressing can lead to the formation of secondary degradants not relevant to real-world stability, while under-stressing may not produce sufficient degradation products for analysis.[4]
Here is a general protocol to start with:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature, then 50-70°C if no degradation | Up to 7-14 days[3][4] |
| Neutral Hydrolysis | Water or Buffer (pH 7) | Room Temperature, then 50-70°C if no degradation | Up to 7-14 days |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature, then 50-70°C if no degradation | Up to 7-14 days |
Note: For compounds with poor aqueous solubility, a co-solvent may be necessary.[4] Ensure the co-solvent is inert under the stress conditions.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
The choice of analytical technique depends on the properties of the parent compound and its expected degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique. A reversed-phase HPLC method with UV detection would likely be suitable for separating and quantifying the non-polar this compound from its more polar degradation products like phenol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile compounds. It would be particularly useful for confirming the identity of degradation products.
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.
HPLC Analysis Troubleshooting
Q1: I am not seeing any degradation of my compound, even after prolonged exposure to acid/base.
-
Insufficient Stress: The conditions may not be harsh enough. Increase the temperature (e.g., to 70°C) or the concentration of the acid/base (e.g., to 1 M).[1]
-
Compound Stability: this compound may be inherently stable under the tested conditions. Confirm the accuracy of your analytical method by analyzing a known concentration of a reference standard.
-
Analytical Issue: Your HPLC method may not be retaining the parent compound or the degradants. Check your column, mobile phase, and detector settings.
Q2: I am observing inconsistent retention times for my analyte peak.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature.[5]
-
Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5][6]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[5]
-
Pump Issues: Check for leaks or air bubbles in the pump.[6]
Q3: My peaks are tailing or showing poor shape.
-
Column Contamination: The column may be contaminated with strongly retained sample components. Flush the column with a strong solvent.[5]
-
Column Void: A void may have formed at the head of the column. This can be caused by pressure shocks. Consider replacing the column.[7]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing. Try a different column or modify the mobile phase (e.g., adjust pH or add an ion-pairing agent).
-
Extra-Column Volume: Ensure the tubing connecting the injector, column, and detector is as short and narrow as possible.[5]
GC-MS Analysis Troubleshooting
Q1: I am not detecting my compound of interest or its degradation products.
-
Inlet Issues: The compound may be degrading in the hot injector liner. Try using a deactivated liner or lowering the injector temperature.
-
Column Adsorption: Active sites on the GC column can irreversibly adsorb some compounds. Condition your column according to the manufacturer's instructions or try a new column.[8]
-
Detector Sensitivity: Ensure the MS is properly tuned and operating in a mode that is sensitive to your analytes.
-
Sample Preparation: If you are analyzing aqueous samples, ensure your extraction method is efficient for both the parent compound and its more polar degradants.
Q2: I am seeing broad or tailing peaks in my chromatogram.
-
Poor Column Installation: An improper cut on the column or incorrect insertion depth into the injector or detector can cause peak broadening.[9]
-
Contamination: The liner, septum, or column may be contaminated. Perform routine maintenance and replace these consumables regularly.[10]
-
Injection Technique: For manual injections, a slow or inconsistent injection can lead to broad peaks.[10]
Q3: My baseline is noisy or drifting.
-
Contaminated Carrier Gas: Use high-purity carrier gas and install appropriate gas filters.[8]
-
Column Bleed: The stationary phase of the column is degrading at high temperatures. Condition the column or replace it if bleed is excessive.[10]
-
Detector Contamination: The detector may be contaminated. Follow the manufacturer's instructions for cleaning.[8]
Part 3: Experimental Workflows and Data Visualization
General Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Caption: General workflow for a forced degradation study.
Hypothetical Degradation Pathways
This diagram illustrates the potential primary degradation pathways of this compound under acidic and alkaline conditions.
Caption: Hypothetical degradation pathways of this compound.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). ResolveMass.
- Klick, S., Muellner, T., & Wess, C. (2011). How to Approach a Forced Degradation Study. SGS.
- Agilent Technologies. (n.d.). Troubleshooting Guide.
- HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (2011). SGS.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Troubleshooting Guide. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.).
- Patel, S., & Dedania, Z. (2016). Forced Degradation Studies. MedCrave online.
- Troubleshooting GC Columns and Detectors. (2013). LCGC International.
Sources
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- 10. sigmaaldrich.com [sigmaaldrich.com]
Methods for removing unreacted starting materials from (2-Chloropropoxy)benzene
Welcome to the technical support center for the purification of (2-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Understanding the Synthesis: The Williamson Ether Synthesis
This compound is commonly synthesized via the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an appropriate alkyl halide.[1][2] A typical route involves the reaction of phenol with a base (like NaOH or KOH) to form the sodium or potassium phenoxide, which then reacts with an alkyl halide such as 1,2-dichloropropane or allyl chloride followed by hydrochlorination.
Given this synthetic route, the primary impurities you are likely to encounter in your crude product are unreacted starting materials: phenol and the alkyl halide. Byproducts from elimination reactions may also be present, particularly if using a secondary alkyl halide.[3]
Troubleshooting & FAQs: Removing Unreacted Starting Materials
Here we address common questions regarding the removal of unreacted starting materials from your this compound product.
Question 1: My crude product has a distinct phenolic odor. How can I effectively remove unreacted phenol?
Answer: The persistent, disinfectant-like smell of phenol is a clear indicator of its presence.[4] Fortunately, phenol's acidic nature provides a straightforward method for its removal via liquid-liquid extraction.[5][6][7]
The Underlying Principle: Acid-Base Extraction
Phenol is a weak acid (pKa ≈ 10), meaning it will react with a strong base, such as sodium hydroxide (NaOH), to form a water-soluble salt, sodium phenoxide.[8] Your desired product, this compound, is an ether and will not react with the base, remaining in the organic phase. This difference in reactivity is the foundation of the separation.
Step-by-Step Protocol for Phenol Removal:
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. The choice of solvent should be based on the solubility of your product and ease of removal later.
-
Basification: Transfer the organic solution to a separatory funnel and add a 1-2 M solution of NaOH.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate. The upper layer will typically be the organic phase, and the lower aqueous layer will contain the sodium phenoxide.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh NaOH solution two to three more times to ensure complete removal of the phenol.
-
Water Wash: Wash the organic layer with deionized water to remove any residual NaOH.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Question 2: How can I separate my this compound from the unreacted alkyl halide (e.g., 1,2-dichloropropane)?
Answer: The separation of this compound from an unreacted alkyl halide is best achieved by exploiting the differences in their boiling points through fractional distillation.[9][10]
The Rationale: Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points.[10] By providing a large surface area in a fractionating column, multiple vaporization-condensation cycles occur, enriching the vapor with the more volatile component (the one with the lower boiling point).
To effectively plan your distillation, it is crucial to know the boiling points of your components.
Comparative Physical Properties:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 170.63[11] | ~200-204 |
| 1,2-Dichloropropane | 112.99[12] | 95-96[12][13] |
| Allyl Chloride | 76.53[14] | 44-46[15] |
| Phenol | 94.11[8] | 181.7[16] |
As seen in the table, there is a significant difference in the boiling points of this compound and the common alkyl halide starting materials, making fractional distillation an excellent choice for separation.
Experimental Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charge the Flask: Place the crude product (after the basic wash to remove phenol) into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask. The vapor will rise through the fractionating column.
-
Fraction Collection: The temperature at the distillation head will plateau at the boiling point of the most volatile component. Collect this first fraction, which will be the unreacted alkyl halide.
-
Second Plateau: Once the first component has distilled, the temperature will rise again and plateau at the boiling point of the next component. Change the receiving flask to collect your purified this compound.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Question 3: What if distillation is not providing sufficient purity? Are there other methods?
Answer: If you are dealing with impurities that have very similar boiling points to your product, or if you are working on a smaller scale, flash column chromatography is an excellent alternative for achieving high purity.[17][18][19]
The Principle of Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[18] By applying pressure, the separation process is significantly faster than traditional gravity chromatography.[18]
Workflow for Purification by Flash Column Chromatography:
-
Solvent System Selection: The key to a successful separation is choosing the right eluent system. This is typically done using Thin Layer Chromatography (TLC). You are looking for a solvent system where your product has an Rf value of approximately 0.2-0.4, and there is good separation from all impurities. A common starting point for ethers is a mixture of ethyl acetate and hexanes.[20]
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Apply pressure (using compressed air or nitrogen) to force the eluent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1). [Link]
- PubChem. (n.d.). This compound. [Link]
- NIST. (n.d.). Benzene, (2-chloropropyl)-. [Link]
- Organic Syntheses. (2025).
- Wikipedia. (n.d.). Liquid–liquid extraction. [Link]
- Chemistry Steps. (n.d.).
- Google Patents. (n.d.).
- PubChem. (n.d.). Allyl chloride. [Link]
- PubChem. (n.d.). 1,2-Dichloropropane. [Link]
- Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Link]
- Wikipedia. (n.d.). 1,2-Dichloropropane. [Link]
- KLM Technology Group. (n.d.). Application of Extractive Distillation for the Separation of Benzene and Cyclohexane Mixture. [Link]
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
- Unacademy. (n.d.). physical properties of Phenol. [Link]
- Wikipedia. (n.d.). Allyl chloride. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- PrepChem.com. (n.d.).
- Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
- BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. [Link]
- ChemBAM. (n.d.).
- Oltchim. (n.d.). 1,2 DICLORPROPAN. [Link]
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- EPA. (n.d.). Allylchloride. [Link]
- University of California, Irvine. (n.d.). 10.
- University of Glasgow. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
- Element Lab Solutions. (n.d.).
- Wikipedia. (n.d.). Phenol. [Link]
- MIT OpenCourseWare. (n.d.).
- ResearchGate. (n.d.).
- Land Of Learning. (2024). Chlorobenzene synthesis | Benzene reactions | Organic mechanisms. [Link]
- Organomation. (n.d.). Solvent Extraction Techniques. [Link]
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
- St.Joseph's College of Arts and Science (Autonomous), Cuddalore -1. (2024). SJCTNC-Dr. D.
- PubChem. (n.d.). (2-Chloropropyl)benzene. [Link]
- REACH Devices. (n.d.).
- NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Phenol. [Link]
- University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
- Government of Canada. (n.d.). Fact sheet: 1,2-dichloropropane. [Link]
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Screening alternative catalysts for the synthesis of (2-Chloropropoxy)benzene
Welcome to the technical support center for the synthesis of (2-chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis, with a special focus on screening and implementing alternative catalytic systems for improved efficiency, selectivity, and sustainability.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield in the Williamson ether synthesis of this compound is a common issue that can often be traced back to several key factors. The reaction, which involves the S(_N)2 displacement of a halide by a phenoxide ion, is sensitive to reaction conditions.[1]
Possible Causes & Solutions:
-
Incomplete Deprotonation of Phenol: The formation of the phenoxide ion is the first critical step. If the base is not strong enough or used in insufficient quantity, the equilibrium will not fully favor the phenoxide, leading to unreacted phenol.
-
Solution: Ensure you are using a sufficiently strong base. While NaOH or KOH can be effective, stronger bases like sodium hydride (NaH) can ensure complete deprotonation, especially in anhydrous polar aprotic solvents like THF or DMF.[2] For phase-transfer catalysis (PTC) systems, a high concentration of aqueous NaOH (e.g., 50% w/v) is crucial for driving the reaction.[3]
-
-
Suboptimal Alkylating Agent: The structure of the alkyl halide is critical. While 1,2-dichloropropane is a common reagent, its reactivity is lower than the corresponding bromide or iodide.
-
Solution: Consider using 1-bromo-2-chloropropane or 1-iodo-2-chloropropane to increase the rate of the S(_N)2 reaction. However, be mindful of the increased cost and potential for different side reactions.
-
-
Competing Elimination Reaction (E2): The phenoxide ion is not only a nucleophile but also a strong base. With a secondary alkyl halide like 1,2-dichloropropane, an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of allyl chloride and other olefinic byproducts.[2]
-
Solution: To favor substitution over elimination, it is generally advisable to use milder reaction conditions. Lowering the reaction temperature can significantly reduce the rate of the E2 reaction.
-
-
Inefficient Phase Transfer Catalyst (PTC): In biphasic systems, the efficiency of the PTC is paramount. The catalyst's ability to transport the phenoxide ion into the organic phase dictates the reaction rate.
-
Solution: Screen different PTCs. While tetrabutylammonium bromide (TBAB) is a common choice, other quaternary ammonium salts with varying lipophilicity, such as tetraoctylammonium bromide (TOAB) or Aliquat 336, may offer superior performance depending on the specific solvent system.[4][5] The choice of PTC can have a dramatic effect on reaction rates.[6]
-
Question 2: I am observing significant amounts of a byproduct that I suspect is a C-alkylated phenol. How can I improve O-alkylation selectivity?
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[7] The formation of C-alkylated byproducts is a classic challenge in phenol ether synthesis.
Factors Influencing O- vs. C-Alkylation & Solutions:
-
Solvent Choice: The solvent plays a crucial role in directing the regioselectivity of the alkylation.
-
To Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the phenoxide salt but leave the oxygen atom relatively free to act as a nucleophile. In PTC systems, minimizing the presence of water in the organic phase also promotes O-alkylation.[8]
-
To Minimize C-Alkylation: Avoid protic solvents like water, ethanol, or trifluoroethanol. These solvents can form hydrogen bonds with the oxygen of the phenoxide ion, "shielding" it and making the carbon atoms of the ring more accessible for attack.[7]
-
-
Counter-ion and Ion Pairing: The nature of the cation associated with the phenoxide can influence the reaction outcome.
-
Solution: The formation of tight ion pairs can favor C-alkylation. Using crown ethers like 18-crown-6 with potassium salts (e.g., K₂CO₃ or KOH) can help to sequester the K⁺ ion, leading to a "naked" and more reactive phenoxide oxygen, thereby promoting O-alkylation.[9]
-
-
Phase Transfer Catalyst Structure: The structure of the PTC can influence the proximity of the phenoxide ion to the organic phase where the alkylating agent resides.
-
Solution: Catalysts with higher lipophilicity, such as those with longer alkyl chains (e.g., Aliquat 336), can more effectively bring the phenoxide ion into the organic phase, which generally favors O-alkylation.
-
Question 3: My workup is complicated by the formation of a stable emulsion. What is causing this and how can I resolve it?
Emulsion formation during the aqueous workup is a frequent issue in reactions employing phase transfer catalysts, as these molecules are designed to be surface-active.
Causes & Solutions:
-
Presence of the Phase Transfer Catalyst: The PTC itself is the primary cause of emulsions.
-
Solution: After the reaction is complete, dilute the mixture with a significant volume of both water and your extraction solvent. Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase. In persistent cases, filtering the entire mixture through a pad of celite can be effective.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most promising alternative catalysts to traditional quaternary ammonium salts for this synthesis?
While quaternary ammonium salts are workhorses, several alternatives offer potential advantages:
-
Crown Ethers: These macrocyclic polyethers are excellent at complexing alkali metal cations (like K⁺ from KOH or K₂CO₃), effectively creating a more nucleophilic "naked" phenoxide anion.[9] 18-crown-6 is particularly effective for potassium salts.
-
Supported Catalysts: Immobilizing PTCs (both quaternary ammonium salts and crown ethers) on solid supports like polymers or silica offers the significant advantage of easy catalyst recovery and recycling, contributing to a greener process.[10][11]
-
Ionic Liquids (ILs): Certain ILs can act as both the solvent and the catalyst, offering a unique reaction environment. They have been shown to promote Williamson ether synthesis, often with high yields at room temperature.[12] Their negligible vapor pressure also enhances safety.
Q2: Can I use greener alkylating agents instead of 1,2-dichloropropane?
Yes, research is moving towards more environmentally benign alkylating agents. One promising approach is the use of alcohols or carboxylic acid esters at high temperatures (above 300 °C) in a catalytic version of the Williamson ether synthesis (CWES).[13][14] This method avoids the formation of salt byproducts, with water being the only byproduct when using alcohols.
Q3: What are the main impurities I should look for in my final product?
Besides unreacted starting materials (phenol and 1,2-dichloropropane), the main impurities to monitor are:
-
C-alkylated phenols: As discussed in the troubleshooting section, these are common byproducts.
-
Di-alkylation products: It's possible for the initially formed product to react with another phenoxide ion, although this is less common under controlled stoichiometry.
-
Elimination byproducts: Such as allyl chloride, formed from the E2 reaction.
-
Products from catalyst decomposition: In the presence of strong bases, some quaternary ammonium salts can undergo Hofmann elimination.[15]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting phenol. Gas Chromatography (GC) can provide more quantitative information on the conversion and the formation of byproducts.
-
Product Characterization: Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying the product and any impurities.[16] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the this compound, and Fourier-Transform Infrared (FTIR) spectroscopy can show the presence of the ether linkage and the disappearance of the phenolic -OH stretch.
III. Data & Protocols
Comparative Performance of Catalysts
The choice of catalyst can significantly impact the efficiency of the synthesis. Below is a summary of typical performances for different catalyst types.
| Catalyst Type | Catalyst Example | Typical Yield (%) | Reaction Conditions | Key Advantages |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | 85-95 | Toluene/aq. NaOH, 80-100°C, 4-8h | Cost-effective, widely available |
| Quaternary Ammonium Salt | Aliquat 336 | 90-98 | Toluene/aq. NaOH, 80-100°C, 3-6h | High lipophilicity, often more efficient |
| Crown Ether | 18-Crown-6 | >90 | K₂CO₃, Acetonitrile, reflux | High O-selectivity, forms "naked" anion |
| Ionic Liquid | [bmim][Br] | 80-95 | Neat or with minimal solvent, RT to 60°C | Green solvent, catalyst recyclability |
| Supported Catalyst | Polymer-supported Crown Ether | 85-95 | Toluene/K₂CO₃, 90°C | Easy separation and reuse |
Note: Yields are representative and can vary based on specific substrates and optimization of reaction conditions.[4][11][17]
Experimental Protocols
Protocol 1: Standard Phase-Transfer Catalyzed Synthesis
This protocol details a standard procedure using a quaternary ammonium salt.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene (5 mL per gram of phenol), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base Addition: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (2.0 eq).
-
Alkylation: Heat the mixture to 90°C. Add 1,2-dichloropropane (1.2 eq) dropwise over 30 minutes.
-
Reaction: Maintain the temperature and vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction to room temperature. Add water and separate the organic layer. Wash the organic layer with 1 M HCl, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[18]
Protocol 2: Ionic Liquid-Mediated Synthesis (Alternative Method)
This protocol offers a greener alternative using an ionic liquid.[17]
-
Phenoxide Formation: In a round-bottom flask, dissolve phenol (1.0 eq) in a minimal amount of water, then add sodium hydroxide (1.1 eq). Stir until a clear solution is formed. Remove the water under reduced pressure to obtain the dry sodium phenoxide.
-
Reaction Setup: To the flask containing the sodium phenoxide, add the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim][Br], 3 mL per gram of phenoxide).
-
Alkylation: Add 1,2-dichloropropane (1.2 eq) to the mixture.
-
Reaction: Stir the mixture at 60°C for 6-8 hours. Monitor the reaction by TLC or GC.
-
Workup: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The ionic liquid will remain in the aqueous phase.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be further purified by column chromatography or vacuum distillation. The aqueous phase containing the ionic liquid can be concentrated and reused.
IV. Visualizations & Workflows
Catalyst Selection Workflow
The choice of catalyst is a critical decision in optimizing the synthesis of this compound. This workflow provides a decision-making framework based on experimental priorities.
Caption: A decision tree for selecting a catalyst system based on primary experimental goals.
Troubleshooting Workflow for Low Yield
This diagram outlines a systematic approach to diagnosing and resolving low product yield.
Caption: A systematic workflow for troubleshooting low reaction yields.
V. Safety First: Essential Precautions
-
1,2-Dichloropropane: This reagent is a highly flammable liquid and is considered a hazardous substance.[5][18][19] It is harmful if swallowed or inhaled and can cause skin and eye irritation. There is also evidence that it may be a carcinogen.[7] Always handle 1,2-dichloropropane in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Tetrabutylammonium Bromide (TBAB): TBAB can cause skin, eye, and respiratory irritation.[4][6][20][21][22] Avoid inhaling the dust and ensure adequate ventilation when handling the solid.
-
Ionic Liquids: While often touted as "green," the safety of ionic liquids should not be taken for granted. Their toxicity and stability can vary widely.[8][23] Always consult the Safety Data Sheet (SDS) for the specific ionic liquid you are using. Some may be corrosive or have other hazards associated with their synthesis or decomposition products.
-
Strong Bases: Handle strong bases like NaOH, KOH, and NaH with extreme care, as they are corrosive and can cause severe burns. Sodium hydride is also highly reactive with water and can ignite.
VI. References
-
Denmark, S. E., & Smith, R. C. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(28), 11595–11606. [Link]
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HIMEDIA. (2024). Safety Data Sheet: Tetrabutylammonium bromide, Hi-AR™. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link]
-
Nagy, Z., & Kégl, T. (2020). The Use of Supported Acidic Ionic Liquids in Organic Synthesis. Molecules, 25(11), 2548. [Link]
-
Environment and Climate Change Canada. (n.d.). Fact sheet: 1,2-dichloropropane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Risk Evaluation for 1,2-Dichloropropane. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
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McNeice, P., & Marr, P. C. (2021). Basic ionic liquids for catalysis: the road to greater stability. RSC Advances, 11(5), 2753-2764. [Link]
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Xu, Z. Y., Xu, D. Q., & Liu, B. Y. (2004). WILLIAMSON REACTION IN IONIC LIQUIDS. Organic Preparations and Procedures International, 36(2), 156–161. [Link]
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PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
University of Central Arkansas. (n.d.). Experiment 12: The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]
-
Singh, R., & Sharma, M. (2006). Room-Temperature Ionic Liquid–Promoted Williamson's Synthesis of Ethers: A Facile Synthesis of Diaryloxymethanes. Synthetic Communications, 36(21), 3113-3118. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2014). Comparative Study of Catalytic Potential of Tbab, Bteac, and Ctab in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. Synthetic Communications, 44(4), 574-582. [Link]
-
Welton, T. (2004). Williamson reaction in ionic liquids. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). How 18-Crown-6 Ether Enhances Complexation and Catalysis in Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2014). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. ResearchGate. [Link]
-
Wikipedia. (n.d.). Crown ether. Retrieved from [Link]
-
Yadav, V. G., & Biswal, J. (2012). Phase transfer catalysis: Chemistry and engineering. Journal of the Indian Institute of Science, 92(3), 325-367. [Link]
-
ResearchGate. (n.d.). How to purify and isolate required compound from a reaction mixture?[Link]
-
Trost, B. M., & Toste, F. D. (1998). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 120(4), 815–816. [Link]
-
Sherrington, D. C. (1980). Synthesis of ion-selective polymer-supported crown ethers: A review. Journal of Macromolecular Science, Part C: Polymer Reviews, 19(2), 235-263. [Link]
-
Halpern, M. (1997). Phase-Transfer Catalysis. In ACS Symposium Series (Vol. 659, pp. 216–231). American Chemical Society. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 506, 111566. [Link]
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. [Link]
-
Macmillan Group. (2008). Enolate Seminar. [Link]
-
Khan, I., et al. (2018). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Research Journal of Chemistry and Environment, 22(9), 42-47. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
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Technical Support Center: Real-Time Spectroscopic Monitoring of (2-Chloropropoxy)benzene Reactions
Welcome to the technical support center for the real-time monitoring of reactions involving (2-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging spectroscopic techniques to gain deeper insights into their chemical processes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
This compound is a versatile intermediate in pharmaceutical synthesis, often participating in reactions such as nucleophilic substitutions, cross-coupling, and Grignard reactions.[1] Real-time monitoring of these reactions is crucial for understanding kinetics, identifying intermediates, and ensuring process safety and efficiency.[2][3][4] This guide will address common challenges and questions that arise when using in-situ spectroscopic tools for this purpose.
Section 1: Foundational Knowledge & Spectroscopic Technique Selection
Before delving into troubleshooting, it is essential to select the appropriate spectroscopic technique for your specific reaction. The choice depends on the functional groups involved, the reaction medium, and the information you seek.
Key Considerations for Technique Selection:
| Spectroscopic Technique | Principle | Strengths for this compound Reactions | Potential Limitations |
| FTIR (Fourier Transform Infrared) | Measures the absorption of infrared radiation by molecular vibrations. | Excellent for tracking changes in functional groups like C-O-C (ether), C-Cl, and any new bonds being formed (e.g., C-N, C-C).[5][6] | Solvent absorption can interfere; water is a strong IR absorber. Not ideal for symmetric molecules. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complements FTIR. Excellent for C-C, C=C, and aromatic ring vibrations. Less sensitive to water, making it suitable for aqueous reactions.[7][8] | Fluorescence from impurities or the sample itself can overwhelm the Raman signal. |
| NMR (Nuclear Magnetic Resonance) | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.[9][10][11] | Lower sensitivity compared to other techniques. Requires deuterated solvents for locking and shimming, which might not be feasible for all reactions.[9] |
| UV-Vis (Ultraviolet-Visible) | Measures the absorption of UV or visible light by electronic transitions. | Simple, fast, and highly sensitive, making it a valuable tool for process analytical technology (PAT).[12][13][14] Can be used to monitor changes in conjugation or the concentration of colored species. | Provides less structural information compared to FTIR or NMR. Susceptible to interference from any UV-absorbing species. |
Section 2: Troubleshooting Guides in Q&A Format
This section addresses specific problems you might encounter during the real-time spectroscopic monitoring of this compound reactions.
FTIR Spectroscopy
Q1: I'm trying to monitor the substitution of the chlorine on this compound using in-situ FTIR, but my baseline is drifting significantly. What could be the cause?
A1: Baseline drift in in-situ FTIR is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
-
Thermal Effects: Chemical reactions are often exothermic or endothermic. A change in the reaction temperature can alter the refractive index of your solvent and the pathlength of your ATR probe, leading to baseline shifts.
-
Solution: Ensure your reaction is under strict temperature control. If possible, collect a series of background spectra at different temperatures to build a calibration model that can correct for these thermal effects.
-
-
Incomplete Mixing: If the reaction mixture is not homogenous, localized concentration and temperature gradients can cause fluctuations in the baseline.
-
Solution: Ensure efficient stirring throughout the reaction. For viscous reactions, consider using an overhead stirrer.
-
-
Probe Fouling: The surface of the ATR crystal can become coated with reactants, products, or byproducts, leading to a gradual loss of signal and a drifting baseline.
-
Solution: After the reaction, clean the probe thoroughly according to the manufacturer's instructions. If fouling is suspected during the reaction, it may be necessary to use a probe with a more chemically resistant crystal material. Before starting, it is best practice to ensure the ATR crystal is clean.[2]
-
-
Bubble Formation: Gas evolution during the reaction can lead to bubbles adhering to the probe surface, causing abrupt changes in the baseline.
-
Solution: If gas evolution is expected, consider using a flow cell setup where the reaction mixture is continuously pumped past the ATR crystal.[15]
-
Q2: I'm seeing overlapping peaks in the fingerprint region, making it difficult to quantify my reactant and product. How can I resolve this?
A2: Spectral overlap is a frequent challenge in reaction monitoring.[2] Here are some strategies to deconvolve the overlapping signals:
-
Multivariate Analysis (Chemometrics): Instead of focusing on a single peak, use chemometric methods like Partial Least Squares (PLS) or Principal Component Analysis (PCA) to analyze the entire spectral region. These methods can build a quantitative model that correlates spectral changes to the concentrations of individual components, even with severe peak overlap.[2]
-
Peak Fitting Algorithms: Many spectroscopy software packages include algorithms that can fit overlapping peaks to a sum of individual peak shapes (e.g., Gaussian, Lorentzian). This can allow for the deconvolution and quantification of individual components.
-
Higher Resolution: While not always possible in real-time, acquiring spectra at a higher resolution can sometimes resolve closely spaced peaks.[16]
Raman Spectroscopy
Q3: My Raman signal is being swamped by a broad, intense background signal. What is causing this and how can I fix it?
A3: This is a classic case of fluorescence interference, a common issue in Raman spectroscopy.
-
Source of Fluorescence: The fluorescence can originate from your starting materials, impurities, the solvent, or even the product itself.
-
Troubleshooting Steps:
-
Change Excitation Wavelength: If your spectrometer has a different laser source (e.g., 785 nm or 1064 nm instead of 532 nm), switching to a longer wavelength will often reduce or eliminate fluorescence.
-
Sample Purification: If the fluorescence is due to impurities, purifying your starting materials or solvent can help.
-
Photobleaching: In some cases, exposing the sample to the laser for a period before starting the measurement can "burn off" the fluorescent species. However, this is not always practical for real-time monitoring.
-
Background Subtraction Algorithms: Most Raman software includes algorithms to subtract the fluorescence background. While this can improve the appearance of the spectrum, it may also introduce artifacts and affect quantitative accuracy.
-
Q4: I'm not seeing a clear peak for the C-Cl bond of this compound. Is Raman not suitable for monitoring this bond?
A4: The C-Cl stretch is often a weak Raman scatterer. While it might not be the most prominent peak, it should be detectable.
-
Expected Wavenumber: The C-Cl stretch typically appears in the 600-800 cm⁻¹ region.
-
Improving Signal-to-Noise:
-
Increase Laser Power: Use the highest laser power that does not cause sample degradation.
-
Increase Integration Time: A longer acquisition time will improve the signal-to-noise ratio.
-
Signal Averaging: Co-adding multiple spectra will also improve the signal quality.
-
-
Alternative Peaks to Monitor: Instead of focusing solely on the C-Cl bond, monitor other spectral changes that are indicative of the reaction's progress. For example, the disappearance of a reactant peak or the appearance of a product peak in the aromatic region.
NMR Spectroscopy
Q5: I want to use real-time NMR, but my reaction is sensitive to the deuterated solvents required for the lock. What are my options?
A5: This is a common challenge, and there are several approaches to overcome it:
-
No-D NMR: Some modern NMR spectrometers have advanced hardware and software that allow for measurements without a deuterium lock. These systems use other methods to stabilize the magnetic field.
-
External Locking: It is possible to use an external lock sample, although this is less common and may require specialized hardware.
-
Minimal Deuterated Solvent: Depending on the reaction, you may be able to add a small amount of a deuterated solvent that is miscible with your reaction mixture but does not interfere with the chemistry. This can sometimes be enough to achieve a stable lock.
-
Flow NMR: A flow NMR setup can be used where the reaction is performed in a standard reactor and a portion of the mixture is continuously pumped through the NMR spectrometer.[17][18] This can minimize the contact time of the bulk reaction with any deuterated solvent if it is added just before the spectrometer.
Q6: My peaks are broad and distorted in my real-time NMR spectra, making quantification unreliable. What's happening?
A6: Peak broadening and distortion in real-time NMR can be caused by several factors related to the dynamic nature of the experiment.[9]
-
Magnetic Field Inhomogeneity: The reaction itself can cause changes in the sample's magnetic susceptibility, leading to a non-homogenous magnetic field and distorted lineshapes.[9]
-
Solution: If your experiment allows, perform periodic shimming. Some software can even automate this process.
-
-
Flow Effects: In flow NMR, the movement of the sample through the magnetic field can affect relaxation times and lead to peak broadening or splitting.[17][18]
-
Solution: Optimize the flow rate. A slower flow rate can sometimes improve spectral quality, but this needs to be balanced with the need for real-time data.
-
-
Paramagnetic Species: If your reaction involves paramagnetic species (e.g., certain catalysts or radical intermediates), this can cause significant peak broadening.
-
Solution: This is an inherent property of the chemical system. While difficult to eliminate, understanding this effect is crucial for correct data interpretation.
-
Section 3: Experimental Protocols & Workflows
Workflow for Setting Up In-Situ FTIR Monitoring
Caption: Workflow for setting up in-situ FTIR monitoring.
Step-by-Step Protocol:
-
Probe Preparation: Thoroughly clean the ATR probe with a suitable solvent to remove any residues from previous experiments. Ensure the crystal is not scratched or damaged.[2]
-
Solvent Selection: Choose a solvent that has a clear spectral window in the region of interest for your reaction.
-
Background Collection: Before adding the reactants, collect a background spectrum of the solvent at the intended reaction temperature. This is crucial for accurate subtraction of solvent peaks.[2]
-
Reactor Assembly: Assemble your reaction vessel and insert the in-situ FTIR probe, ensuring it is properly sealed and immersed in the reaction medium.
-
Initiate Reaction and Acquisition: Start the reaction (e.g., by adding a catalyst or reagent) and simultaneously begin acquiring spectra at regular time intervals.
-
Real-Time Monitoring: Observe the spectra in real-time, focusing on the disappearance of reactant peaks and the appearance of product peaks. For this compound reactions, key regions to monitor would be the C-O-C stretch (around 1250 cm⁻¹) and changes in the aromatic substitution pattern (below 900 cm⁻¹).
-
Data Processing: After the reaction is complete, process the collected spectra. This typically involves baseline correction and referencing to the background spectrum.
-
Quantitative Analysis: Use the processed data to generate concentration profiles of the reactants and products over time.
-
Kinetic Analysis: From the concentration profiles, you can determine the reaction rate, order, and other kinetic parameters.
Decision Tree for Troubleshooting Spectroscopic Data
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The effect of different solvents on the rate of (2-Chloropropoxy)benzene formation
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting the synthesis of (2-Chloropropoxy)benzene. As a classic example of the Williamson ether synthesis, this reaction's success is critically dependent on a nuanced understanding of its mechanism and reaction conditions. This document provides in-depth, field-proven insights into one of the most critical parameters: the choice of solvent.
Core Principles: The Mechanism and the Solvent's Role
The formation of this compound proceeds via the Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1] The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this specific synthesis, a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1,2-dichloropropane, to displace a chloride leaving group.
The rate and efficiency of an SN2 reaction are profoundly influenced by the solvent. The ideal solvent must dissolve the reactants but, more importantly, it must properly manage the reactivity of the nucleophile. The solvent's ability to solvate the cation of the alkoxide salt without deactivating the anion is paramount for achieving high reaction rates and yields.
Caption: SN2 mechanism for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related problems.
Q1: My reaction is proceeding very slowly or not at all. What's the most likely cause?
A1: An unexpectedly slow reaction rate is most often traced back to the choice of solvent. The Williamson ether synthesis is highly sensitive to the solvent environment because the nucleophile (phenoxide) can be easily deactivated.
The primary culprit is often the use of polar protic solvents (e.g., water, ethanol, methanol). These solvents have acidic protons that can form strong hydrogen bonds with the negatively charged oxygen of the phenoxide. This creates a "solvation cage" around the nucleophile, stabilizing it and sterically hindering its ability to attack the electrophile.[4][5] While the reaction might still proceed in a protic solvent, the rate will be significantly slower than in an optimal medium.[6]
For maximum reaction rates, polar aprotic solvents like acetonitrile, DMF, or DMSO are strongly recommended.[4][7] These solvents have high dielectric constants to dissolve ionic species but lack acidic protons, leaving the nucleophile "naked" and highly reactive.
Caption: Protic vs. Aprotic solvent effects on the phenoxide nucleophile.
Q2: I'm getting a low yield and see multiple byproducts. Can the solvent influence side reactions?
A2: Yes, the solvent can have a significant impact on the selectivity of the reaction, influencing the ratio of desired product to byproducts.[8][9] Two major side reactions compete with the Williamson ether synthesis:
-
Base-Catalyzed Elimination (E2): Since the alkylating agent (1,2-dichloropropane) is a secondary halide and phenoxide is a strong base, an E2 elimination reaction to form an alkene is a common competing pathway.[7][10][11] The choice of solvent can influence the SN2/E2 ratio, although this is also highly dependent on the base, substrate, and temperature.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation) and the aromatic ring at the ortho and para positions (C-alkylation).[7][12] C-alkylation is essentially a Friedel-Crafts alkylation reaction.[13][14] Studies have shown that the choice of solvent can dramatically alter the O/C alkylation ratio. For instance, in one study, the ratio of O- to C-alkylated product was 97:3 in acetonitrile (polar aprotic) but shifted to 72:28 in methanol (polar protic).[15][16] This demonstrates the solvent's critical role in directing the regioselectivity of the reaction.
Q3: How do I select the optimal solvent for my specific laboratory setup?
A3: The ideal solvent maximizes the reaction rate while minimizing side reactions and being practical for your laboratory's capabilities (e.g., boiling point for reflux and removal). The following table provides a comparison of common solvents.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Performance in Williamson Synthesis |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent: High reaction rates due to strong solvation of cations and leaving the anion highly reactive.[4][7] High boiling point is good for heating but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent: Similar to DMF, promotes very fast SN2 reactions.[2][4] Very high boiling point makes removal challenging. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Very Good: A preferred solvent that provides high reaction rates and is easily removed due to its lower boiling point.[7][10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Good: A common choice, though its lower polarity may result in slightly slower rates compared to DMF or acetonitrile.[2] Often used with strong, non-nucleophilic bases like NaH. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Poor to Fair: Significantly slows the reaction by solvating the phenoxide nucleophile through hydrogen bonding.[5][17] May be used for convenience but expect longer reaction times and potentially lower yields. |
| Toluene (with PTC) | Nonpolar | 2.4 | 111 | Excellent (with PTC): Insoluble for ionic reactants alone, but highly effective when used in a biphasic system with a Phase-Transfer Catalyst (PTC).[10][18] |
Q4: My sodium phenoxide salt has poor solubility in my chosen organic solvent. What can I do?
A4: This is a common challenge, especially with less polar aprotic solvents like THF or when scaling up a reaction. The solution is to employ Phase-Transfer Catalysis (PTC) .[19]
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide is located.[7][18]
How it works:
-
Phenol is deprotonated by a base (e.g., aqueous NaOH or solid K₂CO₃).
-
The bulky, lipophilic cation of the PTC (e.g., Bu₄N⁺) pairs with the phenoxide anion.
-
This new ion pair is soluble in the organic solvent.
-
The "naked" phenoxide is now highly reactive in the organic phase and can readily perform the SN2 attack.
This technique is robust, often allows for the use of less expensive bases and solvents (like toluene), and eliminates the need for strictly anhydrous conditions.[19][20]
Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis. Always perform a thorough risk assessment before beginning any chemical reaction.
Protocol 1: Synthesis in a Polar Aprotic Solvent (Acetonitrile)
This protocol is optimized for high yield and reaction rate under anhydrous conditions.
-
Preparation:
-
Ensure all glassware is oven-dried to remove moisture.[21]
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the phenol.
-
-
Alkoxide Formation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.[2]
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of sodium phenoxide.
-
-
SN2 Reaction:
-
Add 1,2-dichloropropane (1.2 eq) to the reaction mixture via syringe.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[21]
-
-
Workup and Purification:
-
Cool the reaction to room temperature and cautiously quench with cold water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation to yield pure this compound.
-
Protocol 2: Synthesis using Phase-Transfer Catalysis
This protocol is a practical alternative that does not require anhydrous solvents.
-
Preparation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), 1,2-dichloropropane (1.5 eq), toluene, and benzyltriethylammonium chloride (BTEAC, 0.05 eq) as the PTC.[22]
-
-
Reaction:
-
Begin vigorous stirring (≥600 rpm) to ensure efficient mixing between phases.[22]
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to 80-90 °C and maintain for 6-12 hours, stirring vigorously.
-
Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product to yield this compound.
-
Caption: A workflow for troubleshooting poor reaction outcomes.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Semantic Scholar.
- Brainly. (2023). How does the dielectric constant affect SN1 and SN2 reactions?.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?.
- Collegepressbox. (2025). Mastering The Williamson Ether Synthesis.
- Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Diamanti, A., Ganase, Z., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry Publishing.
- ACS Publications. (2016). Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions.
- PubMed. (2016). Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis.
- Filo. (2023). Why do solvents with low dielectric constants favor SN2 reactions?.
- Chegg. (2023). Consider the influence of different solvents on the Williamson ether synthesis process.
- Brainly.in. (2018). WHICH IS NOT CORRECT ABOUT SN2 ?.
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?.
- Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184.
- JETIR. (2023). Contribution of phase transfer catalyst to green chemistry: A review.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Reddit. (2021). Why can we use the conjugate acid of the nucleophile (polar, protic) in Williamson Ether Synthesis even though it is an SN2 reaction which requires a polar, aprotic solvent?.
- Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
- MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
- Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Scanned document. (n.d.). Phenol reaction.
- Khan Academy. (2012). Williamson ether synthesis. YouTube.
- Google Patents. (n.d.). US3766276A - Phenol alkylation process.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- NIST. (n.d.). Benzene, (2-chloropropyl)-. WebBook.
- PubChem. (n.d.). (2-Chloropropyl)benzene.
- PubChem. (n.d.). ((R)-2-Chloro-propyl)-benzene.
Sources
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- 15. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 16. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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Strategies to minimize impurity formation in (2-Chloropropoxy)benzene reactions
Welcome to the technical support guide for reactions involving (2-Chloropropoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this compound, with a primary focus on minimizing the formation of common impurities. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary synthesis of this compound is resulting in a low yield, and I'm detecting a significant byproduct with a similar mass. What is this impurity and how can I prevent it?
This is the most common challenge in this synthesis, which typically follows the Williamson Ether Synthesis pathway. The likely impurity is an alkene, formed via a competing Elimination (E2) reaction.
Causality: The SN2 vs. E2 Competition
The synthesis involves the reaction of a phenoxide ion (a strong nucleophile but also a strong base) with a secondary alkyl halide (1,2-dichloropropane). These conditions create a classic competition between the desired SN2 (substitution) pathway that yields this compound and the undesired E2 (elimination) pathway that yields an alkene byproduct, primarily allyl phenyl ether.[1][2]
-
SN2 Pathway (Desired): The phenoxide attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion to form the ether.[3][4]
-
E2 Pathway (Undesired): The phenoxide acts as a base, abstracting a proton from the carbon adjacent to the chlorine-bearing carbon. This leads to the formation of a double bond and elimination of the chloride ion.[5][6]
Caption: Competing SN2 and E2 pathways in the synthesis.
Troubleshooting & Minimization Strategies:
To favor the SN2 pathway and maximize the yield of your desired ether, consider the following adjustments:
-
Temperature Control: E2 reactions have a higher activation energy than SN2 reactions. Therefore, running the reaction at a lower temperature will significantly favor the SN2 pathway. Maintain the temperature between 50-80°C.[7]
-
Choice of Base: While a strong base is needed to deprotonate phenol, extremely strong or bulky bases can favor elimination.[2] Using a weaker, non-hindered base like potassium carbonate (K₂CO₃) is often a better choice than sodium hydride (NaH) or alkoxides like sodium tert-butoxide.[8]
-
Solvent Selection: Use a polar aprotic solvent such as DMF (N,N-Dimethylformamide) or Acetonitrile.[7] These solvents solvate the cation of the base but not the nucleophilic anion, enhancing its nucleophilicity without promoting the proton abstraction required for elimination. Protic solvents like ethanol can favor elimination.[1]
Q2: I'm observing impurities that are isomers of this compound, specifically with the propyl group attached to the benzene ring itself. How does this happen?
This issue arises from the ambident nature of the phenoxide nucleophile, leading to a side reaction known as C-alkylation.
Causality: O-Alkylation vs. C-Alkylation
The phenoxide ion is an "ambident nucleophile," meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[9][10]
-
O-Alkylation (Desired): Attack from the oxygen atom results in the formation of the desired ether, this compound.
-
C-Alkylation (Undesired): Attack from the carbon atoms at the ortho or para positions of the ring leads to the formation of 2-(2-chloropropyl)phenol and 4-(2-chloropropyl)phenol isomers.[7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
Best practices for handling air- and moisture-sensitive reagents for (2-Chloropropoxy)benzene synthesis
Welcome to the technical support center for the synthesis of (2-Chloropropoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for handling the air- and moisture-sensitive reagents commonly used in this Williamson ether synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and safety in your laboratory.
Introduction to this compound Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] The reaction typically involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide—in this case, a derivative of propyl chloride—in an SN2 reaction.[1][3] The success of this synthesis is highly dependent on the careful handling of air- and moisture-sensitive reagents to prevent decomposition and side reactions, which can significantly impact yield and purity.[4][5]
This guide will provide a comprehensive overview of best practices, troubleshooting strategies, and frequently asked questions to navigate the challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in the Williamson ether synthesis are a common issue and can often be traced back to a few key factors:
-
Presence of Moisture: The alkoxide intermediate is a strong base and will readily react with any water present in the reaction mixture. This consumes the nucleophile and reduces the overall yield. Ensure all glassware is rigorously dried, and use anhydrous solvents.[4][5]
-
Improper Base Selection or Handling: If using a strong base like sodium hydride (NaH), it's crucial to ensure it is fresh and has been stored under an inert atmosphere. A gray appearance can indicate deactivation.[4] For weaker bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and dry to maximize its effectiveness.
-
Suboptimal Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can promote competing elimination (E2) reactions, especially with secondary alkyl halides, leading to the formation of alkene byproducts.[6] A typical temperature range is 50-100 °C.[4]
-
Insufficient Reaction Time: The Williamson ether synthesis can require several hours to reach completion, often between 1 to 8 hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q2: I am observing the formation of an unexpected byproduct. What could it be?
A2: The most common byproduct in this synthesis is the result of an elimination reaction, leading to the formation of an alkene from the alkyl halide. This is more prevalent with secondary alkyl halides.[6] Another possibility is the self-condensation of the alkyl halide or reaction with trace amounts of water. Careful control of reaction conditions, particularly temperature, can help minimize these side reactions.
Q3: Can I use a different base instead of sodium hydride?
A3: Yes, several other bases can be used. Potassium carbonate (K₂CO₃) is a milder, non-pyrophoric alternative that is often effective, particularly in polar aprotic solvents like DMF or acetone.[7][8][9] Potassium hydroxide (KOH) can also be used. The choice of base will depend on the specific substrate and desired reaction conditions. A study comparing K₂CO₃ and NaH in a similar synthesis found that NaH in DMF gave higher yields.[8]
Q4: Is a phase transfer catalyst necessary for this reaction?
A4: While not always strictly necessary, a phase transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can be highly beneficial.[1] A PTC facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is, thereby increasing the reaction rate and often allowing for milder reaction conditions.[10][11][12] This can be particularly useful when using bases like NaOH or KOH in a two-phase system.
Q5: How do I properly handle sodium hydride (NaH)?
A5: Sodium hydride is a highly reactive and flammable solid that is extremely sensitive to moisture and air.[13][14] It is typically supplied as a dispersion in mineral oil to improve safety during handling.[15]
-
Inert Atmosphere: All manipulations of NaH should be performed under an inert atmosphere, such as nitrogen or argon, ideally within a glovebox.[13][16]
-
Dispensing: Weighing NaH should be done quickly and carefully. The mineral oil can be washed away with a dry, non-reactive solvent like pentane or hexane if pure NaH is required, though this increases its reactivity.
-
Quenching: Any residual NaH must be quenched carefully and slowly with a proton source, such as isopropanol or ethanol, before the introduction of water.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive base (e.g., old or improperly stored NaH).2. Presence of water in reagents or glassware.3. Insufficient reaction temperature or time.4. Poor quality starting materials. | 1. Use fresh, properly stored base. For NaH, a gray color may indicate deactivation.[4]2. Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents.[5]3. Monitor the reaction by TLC. If no product is forming, gradually increase the temperature. Ensure the reaction is allowed to proceed for an adequate amount of time (1-8 hours).[1] 4. Purify starting materials if necessary. |
| Formation of Alkene Byproduct | 1. Reaction temperature is too high, favoring E2 elimination.2. Use of a sterically hindered base. | 1. Lower the reaction temperature. Elimination reactions are generally more favored at higher temperatures.[6]2. Consider using a less sterically hindered base if applicable. |
| Reaction Stalls Before Completion | 1. Insufficient amount of base.2. Deactivation of the base during the reaction. | 1. Ensure at least a stoichiometric amount of base is used. An excess is often recommended.2. This could be due to slow ingress of air or moisture. Check that all joints are well-sealed and the inert atmosphere is maintained. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of product with starting materials or byproducts during chromatography. | 1. Add a small amount of brine to the aqueous layer to break the emulsion.2. Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols & Workflows
General Procedure for this compound Synthesis using NaH
This protocol outlines a standard procedure using sodium hydride as the base.
-
Glassware Preparation: All glassware should be dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas (nitrogen or argon).[17][18]
-
Reaction Setup: Assemble the reaction apparatus (a round-bottom flask equipped with a magnetic stirrer, condenser, and a septum for reagent addition) while flushing with an inert gas. Maintain a slight positive pressure of the inert gas throughout the reaction, vented through a bubbler.[19]
-
Reagent Addition:
-
In a separate flask, dissolve phenol in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1]
-
Carefully add sodium hydride (typically as a 60% dispersion in mineral oil) to the reaction flask under a positive flow of inert gas.
-
Slowly add the solution of phenol to the NaH suspension at 0 °C. The evolution of hydrogen gas should be observed. Allow the mixture to stir until gas evolution ceases, indicating the complete formation of the sodium phenoxide.
-
Add 1-chloro-2-propanol (or a related alkylating agent) dropwise to the reaction mixture.
-
-
Reaction Monitoring: Heat the reaction mixture to 50-100 °C and monitor its progress using TLC.[1]
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of isopropanol or ethanol.
-
Pour the mixture into water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizing the Inert Atmosphere Setup
The following diagram illustrates a typical Schlenk line setup for performing reactions under an inert atmosphere.
Caption: Typical Schlenk line setup for inert atmosphere reactions.
Troubleshooting Logic Flow
This diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting decision tree for low reaction yield.
Conclusion
The successful synthesis of this compound via the Williamson ether synthesis is readily achievable with careful attention to the handling of air- and moisture-sensitive reagents. By understanding the underlying chemical principles and implementing the best practices and troubleshooting strategies outlined in this guide, researchers can optimize their reaction outcomes, improve yields, and ensure the safe execution of this valuable synthetic transformation.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Filo. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. (2023-10-07).
- Standard Operating Procedure. Sodium Hydride. (2012-12-14).
- New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE.
- Fisher Scientific.
- Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis.
- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- Clemson University. Sodium Hydride SOP.
- ACS Publications.
- BenchChem. troubleshooting low yield in Williamson ether synthesis of crown ethers.
- The Williamson Ether Synthesis.
- MilliporeSigma. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- ResearchGate. Can anyone help me with a Williamson ether synthesis?. (2014-08-15).
- Studylib. Sodium Hydride SOP: Safety & Handling in UCSF Lab.
- BenchChem. Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
- MIT. Handling air-sensitive reagents AL-134.
- University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22).
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Quora. How do organic chemists prepare sodium hydride for reaction?. (2017-06-09).
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013-07-02).
- YouTube. Williamson Ether Synthesis. (2020-10-20).
- Chemistry Steps. The Williamson Ether Synthesis.
- PubChem. This compound | C9H11ClO | CID 565152.
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- TailoredRead.
- Semantic Scholar.
- LookChem. This compound.
- Cheméo. Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1).
- University of Rochester. How to Store Reagents.
- NIST. Benzene, (2-chloropropyl)-.
- EvitaChem. Buy this compound (EVT-301658) | 53491-30-8.
- NIST. Benzene, (2-chloropropyl)-.
- PubChem. (2-Chloropropyl)benzene | C9H11Cl | CID 231365.
- Quora. What could be reason for getting a very low yield in organic chemistry?. (2015-01-21).
- J&K Scientific LLC.
- Chegg.com. Solved Answer: Given Reaction is williamson ether Synthesis. (2020-06-25).
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020-11-23).
- ResearchGate.
- Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical W
- PubMed.
- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024-10-04).
- Scilit.
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Technical Support Center: Stability of (2-Chloropropoxy)benzene During Aqueous Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of (2-Chloropropoxy)benzene during aqueous workup procedures. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-tested insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its stability during aqueous workup a potential issue?
This compound is an organic compound featuring a benzene ring attached to a chloropropoxy group via an ether linkage.[1][2] Its structure combines an aromatic ether with a secondary alkyl chloride. This combination of functional groups introduces potential stability concerns during standard chemical manipulations, particularly aqueous workups.
Chloroalkyl ethers, as a class of compounds, can be susceptible to various reactions, including nucleophilic substitution and elimination, especially when exposed to acidic or basic aqueous environments common in post-reaction processing.[3][4] The stability of the C-Cl bond and the ether linkage is paramount for isolating the desired product without generating impurities. Understanding these potential degradation pathways is critical for developing robust and reproducible synthetic procedures.
Caption: Chemical Structure of this compound.
Q2: Under which specific aqueous workup conditions is this compound likely to degrade?
The stability of this compound is highly dependent on the pH, temperature, and duration of the aqueous workup.
-
Strongly Basic Conditions (e.g., >1M NaOH, KOH): Exposure to strong bases can promote two primary degradation pathways. The secondary chlorine is susceptible to nucleophilic substitution by hydroxide ions to form the corresponding alcohol, 1-phenoxy-2-propanol. Additionally, strong bases can induce an E2 elimination reaction , leading to the formation of propene-substituted phenoxy compounds.[3]
-
Strongly Acidic Conditions (e.g., >1M HCl, H₂SO₄): While the ether linkage is generally stable, harsh acidic conditions and elevated temperatures could potentially lead to its cleavage. More likely, acidic water can participate in a slow Sₙ1-type hydrolysis of the secondary chloride. This reaction proceeds via a carbocation intermediate, which could also lead to rearranged or eliminated byproducts.[5][6]
-
Neutral Water & Prolonged Heating: Even in neutral water, hydrolysis of alkyl chlorides can occur, albeit slowly.[7] If the aqueous workup involves prolonged heating, the risk of hydrolysis increases.
-
Presence of Other Nucleophiles: If the reaction mixture contains other nucleophiles (e.g., amines, cyanides), these may compete with water/hydroxide to displace the chloride during the workup.
For these reasons, it is advisable to conduct aqueous workups at room temperature or below, using mild acidic or basic washes, and minimizing the contact time between the organic phase and the aqueous phase.
Q3: What are the likely degradation products of this compound, and how can they be identified?
Based on the reactivity of secondary alkyl halides and ethers, two main classes of degradation products are anticipated.
-
Hydrolysis Product: Nucleophilic substitution of the chloride by water or hydroxide yields 1-phenoxy-2-propanol .
-
Elimination Products: Base-induced elimination of HCl can result in a mixture of isomeric products, primarily 1-phenoxy-1-propene and 3-phenoxy-1-propene .
These potential degradation pathways are illustrated below.
Caption: Potential Degradation Pathways for this compound.
Identification: The most effective method for identifying these potential byproducts alongside the parent compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[8][9] This technique separates the components of the mixture and provides mass spectra for each, allowing for structural elucidation. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used to monitor the purity of the compound.[8]
| Analytical Method | Purpose | Key Advantages |
| GC-MS | Separation and identification of volatile compounds and byproducts. | High resolution; provides mass fragmentation patterns for structural confirmation.[8] |
| HPLC-UV | Quantifying the purity of the main compound. | Excellent for non-volatile compounds; provides quantitative data on purity. |
| ¹H NMR | Structural verification of the isolated product. | Provides detailed structural information; can detect impurities if present in sufficient quantity. |
Q4: What is the recommended protocol for a safe and effective aqueous workup of this compound?
To minimize degradation, a carefully planned workup using mild reagents and efficient phase separation is crucial. The following protocol is designed to neutralize the reaction mixture and remove water-soluble impurities while preserving the integrity of the target compound.
Caption: Recommended Aqueous Workup Workflow.
Detailed Steps:
-
Quenching: Cool the reaction mixture to room temperature. If strong acids or bases were used, quench the reaction by slowly adding it to a separate flask containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl) for a milder quench.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add a suitable organic solvent like ethyl acetate or diethyl ether.[10] Ensure you use a sufficient volume to fully dissolve your product.
-
Washing (if necessary):
-
To remove acidic impurities , wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[11] Perform this step carefully to vent any CO₂ gas that forms.
-
To remove basic impurities (like residual amines), a wash with dilute acid (e.g., 1M HCl) can be used, but contact time should be minimized.
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water from the organic phase, improving the efficiency of the subsequent drying step.[11]
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent like sodium sulfate (Na₂SO₄, neutral) or magnesium sulfate (MgSO₄, slightly acidic).[10] Add the agent until some of it remains free-flowing.
-
Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified if necessary.[10]
Q5: My analysis shows impurities. What are the most common troubleshooting steps?
If you suspect degradation has occurred, consider the following adjustments to your procedure:
-
Reduce Temperature: Perform the entire aqueous workup at a lower temperature (e.g., in an ice bath). This will decrease the rate of potential hydrolysis and elimination reactions.
-
Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Shake, allow the layers to separate, and drain them promptly.
-
Use Milder Reagents:
-
Instead of strong bases like NaOH, use saturated sodium bicarbonate for neutralization.
-
Instead of strong acids, use saturated ammonium chloride.
-
-
Avoid Emulsions: Emulsions increase the contact time between phases. If an emulsion forms, adding brine can often help to break it.[12]
-
Solvent Choice: Ensure your extraction solvent is appropriate. Diethyl ether and ethyl acetate are generally good choices for compounds of moderate polarity.[10]
By carefully controlling the conditions of your aqueous workup, you can significantly improve the stability and final purity of this compound.
References
- MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
- PubMed. (2020). Degradation kinetics and mechanism of bis(2-chloroethyl) ether by electromagnetic induction electrodeless lamp activated persulfate.
- National Institutes of Health. (n.d.). Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods.
- Columbia University. (n.d.). Solid-liquid extraction.
- NIST. (n.d.). Benzene, (2-chloropropyl)-.
- University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents.
- National Institutes of Health. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- University of York. (n.d.). Theory of Aqueous Workup.
- PubMed. (2004). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures.
- NIST. (n.d.). Benzene, (2-chloropropyl)-.
- PubChem. (n.d.). This compound.
- OEHHA. (2011). Chloroalkyl ethers.
- National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples.
- Quora. (2020). What happens when 2-chloropropane is hydrolysed?.
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- PubChem. (n.d.). (2-Chloropropyl)benzene.
- Royal Society of Chemistry. (n.d.). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character.
- PubChem. (n.d.). ((R)-2-Chloro-propyl)-benzene.
- GeeksforGeeks. (2025). Benzene Reactions.
- YouTube. (2021). Live Class - A2 BMI - Organic Chemistry Part 2 - Hydrolysis.
- ResearchGate. (2025). Concerted SN2 mechanism for the hydrolysis of acid chlorides.
- ResearchGate. (2025). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
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Validation & Comparative
A Comparative Guide to the Structural Validation of (2-Chloropropoxy)benzene using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of three powerful two-dimensional nuclear magnetic resonance (2D NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of (2-Chloropropoxy)benzene. Moving beyond a simple procedural outline, this document delves into the causality behind experimental choices and demonstrates how these techniques form a self-validating system for molecular structure elucidation.
Introduction: The Imperative of Unambiguous Structure Determination
In the synthesis of small organic molecules, structural isomers can often exhibit similar physical properties, making their differentiation by simple analytical techniques challenging. This compound serves as an excellent case study, where the precise location of the chlorine atom on the propoxy chain is critical to its chemical identity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, overlapping signals and the absence of direct connectivity information can leave room for ambiguity.[1] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between different nuclei and providing a detailed map of the molecular structure.[2] This guide will compare the utility of COSY, HSQC, and HMBC in unequivocally confirming the structure of this compound.
The Subject Molecule: this compound
To effectively utilize 2D NMR for structural validation, a foundational understanding of the expected chemical environments is essential. The structure of this compound is presented below, with atoms systematically numbered for clarity in the subsequent spectral analysis.
Structure of this compound
-
Aromatic Ring (Ph): C1-C6 and H1-H5
-
Propoxy Chain: C7, C8, C9 and H7a, H7b, H8, H9a, H9b, H9c
Based on established chemical shift principles for substituted benzenes and alkyl halides, we can predict the approximate ¹H and ¹³C chemical shifts for this compound.[3][4][5][6] These predicted values, summarized in Table 1, will serve as our reference for interpreting the 2D NMR correlation data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~158 |
| C2/C6 | ~6.9 | ~115 |
| C3/C5 | ~7.3 | ~130 |
| C4 | ~7.0 | ~122 |
| C7 | ~4.2 | ~72 |
| C8 | ~4.4 | ~55 |
| C9 | ~1.6 | ~22 |
| H2/H6 | ~6.9 | - |
| H3/H5 | ~7.3 | - |
| H4 | ~7.0 | - |
| H7a, H7b | ~4.2 | - |
| H8 | ~4.4 | - |
| H9 | ~1.6 | - |
A Comparative Analysis of 2D NMR Techniques
The structural validation of this compound will be approached through a synergistic application of COSY, HSQC, and HMBC experiments. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating workflow.
Caption: Workflow for 2D NMR based structural validation.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the starting point for delineating the proton-proton coupling networks within a molecule.[7] It identifies protons that are scalar-coupled, typically through two or three bonds. For this compound, the COSY spectrum is expected to reveal the connectivity within the propoxy chain and the aromatic ring.
Expected COSY Correlations:
-
Propoxy Chain: A cross-peak between the protons on C8 (H8) and the protons on C7 (H7a, H7b) will be observed. Similarly, a correlation between H8 and the protons of the methyl group at C9 (H9) will be present. This establishes the -CH(Cl)-CH₂-O- and -CH(Cl)-CH₃ fragments.
-
Aromatic Ring: Correlations will be seen between adjacent aromatic protons: H2 with H3, and H3 with H4. Due to symmetry, the correlations for H6-H5 and H5-H4 will overlap with these.
Caption: Predicted COSY correlations for this compound.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachments
The HSQC experiment is crucial for identifying which protons are directly attached to which carbon atoms.[7] This is a one-bond correlation experiment that simplifies the assignment process significantly.
Expected HSQC Correlations:
Each protonated carbon will show a correlation to its attached proton(s). This allows for the direct assignment of the carbon signals based on the already assigned (or tentatively assigned) proton spectrum.
Table 2: Predicted HSQC Correlations for this compound
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| ~6.9 | ~115 | H2/H6 - C2/C6 |
| ~7.3 | ~130 | H3/H5 - C3/C5 |
| ~7.0 | ~122 | H4 - C4 |
| ~4.2 | ~72 | H7 - C7 |
| ~4.4 | ~55 | H8 - C8 |
| ~1.6 | ~22 | H9 - C9 |
The absence of a correlation for the carbon at ~158 ppm confirms its quaternary nature (C1).
Caption: Predicted HSQC one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful of the three for final structural confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8] This long-range connectivity information is what allows for the assembly of the molecular fragments identified by COSY and HSQC.
Key Expected HMBC Correlations for Structural Validation:
-
Propoxy-Aromatic Linkage: The most critical correlation for confirming the overall structure is between the protons on C7 (H7) and the quaternary carbon C1 of the aromatic ring. This unequivocally establishes the ether linkage.
-
Position of the Chlorine Atom: The protons of the methyl group (H9) will show a correlation to C8, and the protons on the methylene group (H7) will also show a correlation to C8. Crucially, H8 will show correlations to C7 and C9. These correlations, combined with the chemical shifts, confirm the 2-chloro substitution pattern.
-
Aromatic Ring Structure: Protons on the aromatic ring will show correlations to carbons two and three bonds away, further confirming the substitution pattern. For example, H2/H6 will show correlations to C4 and C1.
Table 3: Key Predicted HMBC Correlations for this compound
| Proton | Correlating Carbons | Significance |
| H7 (~4.2 ppm) | C1 (~158 ppm), C8 (~55 ppm) | Confirms the ether linkage and propoxy chain connectivity. |
| H8 (~4.4 ppm) | C7 (~72 ppm), C9 (~22 ppm), C1 (~158 ppm) | Confirms the 2-chloro position and propoxy chain. |
| H9 (~1.6 ppm) | C8 (~55 ppm), C7 (~72 ppm) | Confirms the terminal methyl group and its connectivity. |
| H2/H6 (~6.9 ppm) | C4 (~122 ppm), C1 (~158 ppm), C3/C5 (~130 ppm) | Confirms the aromatic ring structure. |
Experimental Protocols
To obtain high-quality, interpretable 2D NMR spectra, adherence to standardized experimental protocols is essential. The following provides a general outline for the acquisition of COSY, HSQC, and HMBC spectra on a modern NMR spectrometer.
Sample Preparation
A solution of this compound (approximately 10-20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) is prepared in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.
General Spectrometer Setup
-
Lock and Shim: The sample is placed in the spectrometer, and the deuterium lock is established. The magnetic field homogeneity is optimized through an automated or manual shimming procedure.[9]
-
1D Spectra Acquisition: A standard 1D ¹H spectrum is acquired to determine the spectral width and transmitter offset. A 1D ¹³C spectrum is also typically acquired.[1]
COSY Experiment Setup
-
Pulse Program: A gradient-selected COSY pulse sequence (e.g., cosygpqf) is loaded.[10]
-
Spectral Width: The spectral width in both dimensions is set to encompass all proton signals.
-
Acquisition Parameters: Typically, 2-4 scans per increment are acquired, with 256-512 increments in the indirect dimension (t₁).[9]
-
Processing: The data is processed with a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.[9]
HSQC Experiment Setup
-
Pulse Program: A phase-sensitive, edited HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3) is used.[11]
-
Spectral Widths: The ¹H spectral width is set as determined from the 1D spectrum. The ¹³C spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).[11]
-
Acquisition Parameters: The number of scans per increment will depend on the sample concentration, typically ranging from 4 to 16. The number of increments in the ¹³C dimension is usually between 128 and 256.[7]
-
Processing: The data is processed with appropriate window functions and Fourier transformed. Phasing is performed in both dimensions.[11]
HMBC Experiment Setup
-
Pulse Program: A gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) is employed.[10]
-
Spectral Widths: The spectral widths are set similarly to the HSQC experiment, although the ¹³C width may need to be extended to include all quaternary carbons.
-
Long-Range Coupling Delay: The delay for the evolution of long-range couplings is optimized, typically for a J-coupling of 8 Hz.[12]
-
Acquisition Parameters: HMBC experiments are less sensitive than HSQC, so a higher number of scans per increment (e.g., 16-64) is often required.[8] The number of increments is typically 256-512.
-
Processing: The data is processed using a sine-bell or squared sine-bell window function and Fourier transformed.[12]
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of this compound exemplifies the power of a multi-technique 2D NMR approach. While COSY provides the initial map of proton spin systems, and HSQC links protons to their directly attached carbons, it is the long-range correlations from the HMBC experiment that definitively piece together the molecular framework. The observation of the key HMBC correlation between the methylene protons of the propoxy chain (H7) and the ipso-carbon of the benzene ring (C1) provides unequivocal evidence for the ether linkage. Furthermore, the complete set of COSY, HSQC, and HMBC correlations allows for the unambiguous assignment of all proton and carbon signals, confirming the 2-chloro substitution pattern and validating the overall structure. This synergistic and self-validating workflow is an indispensable tool for ensuring the scientific integrity of chemical research and development.
References
- HSQC and HMBC for Topspin. (2020, September 16).
- TUTORIAL: 2D HMBC EXPERIMENT - IMSERC. (n.d.).
- 2D NMR: HMBC & Assignments in MNova. (n.d.).
- 2-d hmbc / cigar - IU NMR Facility. (2004, August 31).
- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- TUTORIAL: 2D COSY EXPERIMENT - IMSERC. (n.d.).
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.).
- Basic 2D NMR experiments. (n.d.).
- Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (n.d.).
- C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
- C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.).
- Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. (n.d.).
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2).
- Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.).
- NMR of 2-chloropropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns - YouTube. (2024, March 19).
- Initialising the HSQC - Protein NMR. (2012, October 24).
- some previous examples (13c-nmr). (n.d.).
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A Comparative Guide to the Reactivity of (2-Chloropropoxy)benzene and (3-Chloropropoxy)benzene in Nucleophilic Substitution
Abstract
In the field of synthetic organic chemistry, understanding the subtle interplay between molecular structure and chemical reactivity is paramount for designing efficient reaction pathways. This guide provides an in-depth comparison of the reactivity of two structurally similar isomers: (2-Chloropropoxy)benzene and (3-Chloropropoxy)benzene. While differing only in the position of a single chlorine atom, these compounds exhibit dramatically different behaviors in nucleophilic substitution reactions. We will explore the theoretical underpinnings of this reactivity gap, grounded in the principles of intramolecular catalysis, and provide a framework for experimental validation. This document is intended for researchers, chemists, and drug development professionals who leverage fine chemical intermediates and require a deep understanding of their reactivity profiles.
Structural and Electronic Foundations
At first glance, this compound and (3-Chloropropoxy)benzene are simple isomers. Both possess a phenoxy group and a chloropropoxy chain. The critical distinction lies in the location of the electrophilic carbon center relative to the ether oxygen.
-
This compound: The chlorine atom is on the second carbon (C2) of the propyl chain.
-
(3-Chloropropoxy)benzene: The chlorine atom is on the terminal carbon (C3) of the propyl chain.
This seemingly minor positional change has profound consequences for the molecule's reaction dynamics, as we will explore.
Caption: Contrasting reaction pathways for the two isomers.
Experimental Validation: A Protocol for Comparative Kinetics
To empirically validate the theoretical framework, a comparative kinetic study of the hydrolysis of both isomers can be performed. The objective is to determine the pseudo-first-order rate constants (k) for each reaction.
Objective
To quantitatively measure and compare the rate of hydrolysis of this compound and (3-Chloropropoxy)benzene in an aqueous solvent system.
Experimental Workflow
Caption: Step-by-step workflow for the comparative hydrolysis experiment.
Detailed Methodology
-
Reagent Preparation:
-
Prepare 100 mL of an 80:20 (v/v) ethanol/water solvent mixture.
-
Accurately prepare 50 mL stock solutions of 0.01 M this compound and 0.01 M (3-Chloropropoxy)benzene in the solvent mixture.
-
Prepare and standardize a 0.01 M aqueous solution of Sodium Hydroxide (NaOH).
-
-
Reaction Execution:
-
Place the flasks containing the isomer solutions into a thermostatically controlled water bath set to 50.0 ± 0.1 °C. Allow 15 minutes for thermal equilibration.
-
At time t=0, withdraw the first 5.00 mL aliquot from each flask.
-
Immediately transfer each aliquot into a flask containing ~20 mL of ice-cold deionized water to quench the hydrolysis reaction.
-
-
Analysis:
-
Add 2-3 drops of phenolphthalein indicator to each quenched aliquot.
-
Titrate the generated hydrochloric acid (HCl) with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
Repeat the aliquot withdrawal and titration process at regular intervals (e.g., 5, 10, 20, 40, 60 minutes for the 3-chloro isomer; much shorter intervals may be needed for the highly reactive 2-chloro isomer).
-
-
Data Processing:
-
The concentration of HCl produced at time t is equal to the concentration of the reactant that has hydrolyzed.
-
The concentration of the remaining reactant at time t is [Reactant]t = [Reactant]₀ - [HCl]t.
-
For a first-order reaction, a plot of ln([Reactant]t) versus time will yield a straight line with a slope of -k.
-
Justification of Experimental Design (E-E-A-T)
-
Choice of Solvent: An 80:20 ethanol/water mixture ensures the organic substrate is soluble while providing an excess of the nucleophile (water), simplifying the kinetics to a pseudo-first-order model.
-
Temperature Control: Reaction rates are highly dependent on temperature. A constant temperature water bath is critical for obtaining reproducible and accurate kinetic data.
-
Quenching: Immediately stopping the reaction by cooling is essential to accurately "freeze" the composition of the mixture at the precise time of sampling.
-
Titration Method: This classic method provides a direct measure of product formation (HCl) and is a robust, self-validating system for monitoring the reaction progress without requiring complex instrumentation.
Expected Results and Data Summary
The experimental results are expected to show a dramatic difference in the hydrolysis rates. The rate constant for this compound will be several orders of magnitude greater than that for (3-Chloropropoxy)benzene. This is consistent with literature examples of anchimeric assistance, where rate enhancements of 10³ to 10¹¹ are not uncommon. [1][2]
| Compound | Reaction | Expected Relative Rate Constant (k_rel) | Primary Mechanism |
|---|---|---|---|
| (3-Chloropropoxy)benzene | Hydrolysis | 1 (Baseline) | Intermolecular SN2 |
| this compound | Hydrolysis | >> 1000 | Neighboring Group Participation (NGP) |
Conclusion and Synthetic Implications
The reactivity of this compound and (3-Chloropropoxy)benzene is not governed by simple steric or inductive effects, but by the profound influence of molecular architecture. The ability of the ether oxygen in the 2-chloro isomer to act as an internal nucleophile via Neighboring Group Participation results in a massive rate acceleration compared to its 3-chloro counterpart, which must rely on a slower, conventional intermolecular SN2 pathway.
For the practicing chemist, this guide underscores a critical principle: isomeric purity is not just an analytical detail but a crucial determinant of reaction outcome. When designing a synthesis:
-
This compound should be selected when a highly labile substrate is required for rapid nucleophilic substitution.
-
(3-Chloropropoxy)benzene is the appropriate choice for applications requiring a more stable alkylating agent that will react predictably with external nucleophiles without intramolecular interference.
Understanding this fundamental difference allows for more precise control over reaction kinetics, product distribution, and the overall efficiency of synthetic routes.
References
- IUPAC. (n.d.). Neighbouring group participation. Wikipedia.
- Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained.
- NotEvans. (2017, January 7). Why does neighbouring group participation happen?. Chemistry Stack Exchange.
- chanchan88vn. (n.d.). Neighboring Group Participation. Scribd.
- Anonymous. (n.d.). Anchimeric Assistance. Scribd.
- LibreTexts. (2019, June 5). 30.5: Anchimeric Assistance by Other Neighboring Groups. Chemistry LibreTexts.
- Dalal Institute. (n.d.). Anchimeric Assistance.
- Borders, B. (n.d.). Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). UCLA Chemistry & Biochemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). (3-Chloropropoxy)benzene. National Center for Biotechnology Information.
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Analysis and comparison of experimental vs. predicted spectra for (2-Chloropropoxy)benzene
An objective, data-driven comparison of experimental versus predicted spectroscopic data for (2-Chloropropoxy)benzene, designed for researchers and drug development professionals. This guide provides in-depth analysis of NMR, IR, and Mass Spectrometry data, grounded in established scientific principles.
Introduction: The Analytical Imperative for this compound
This compound is a substituted aromatic ether whose structural characterization is fundamental for its application in chemical synthesis and materials science. Accurate structural elucidation is paramount, preventing costly errors in downstream applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this process.[1]
This guide presents a comparative analysis, juxtaposing experimentally acquired spectra with theoretically predicted data for this compound. The objective is to demonstrate the synergy between empirical evidence and computational models, providing a robust framework for structural verification. We will delve into the causality behind experimental choices and the logic of spectral prediction, offering field-proven insights for professionals in the chemical sciences.
Methodology: A Self-Validating Approach to Spectral Analysis
The trustworthiness of spectral data hinges on rigorous and well-defined protocols for both acquisition and prediction. The following sections detail the methodologies that form the basis of our comparison.
Experimental Protocol for Spectral Acquisition
The acquisition of high-quality experimental data is the bedrock of any spectroscopic analysis. The following is a generalized, best-practice workflow for obtaining NMR, IR, and MS data for a liquid sample like this compound.
Step-by-Step Experimental Workflow:
-
Sample Preparation:
-
NMR: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra. Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and provides a reference point.
-
IR: For a neat liquid sample, a drop is placed between two KBr or NaCl plates to form a thin capillary film (a common technique for liquid samples).[2]
-
MS: Dilute the sample to a low concentration (e.g., ~1 µg/mL) in a volatile solvent like methanol or acetonitrile for analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Instrumental Analysis:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.
-
IR: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum.
-
GC-MS: Inject the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method for generating fragments.
-
-
Data Processing:
-
NMR: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals to determine proton ratios.
-
IR: The instrument software directly provides the processed spectrum, typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
MS: The software generates a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
-
Diagram: Experimental Spectral Acquisition Workflow
Caption: Workflow for acquiring experimental NMR, IR, and MS spectra.
Computational Protocol for Spectral Prediction
Predictive models leverage fundamental principles of physics and extensive databases to estimate spectral properties from a chemical structure.
Step-by-Step Computational Workflow:
-
Structure Input: Provide the chemical structure of this compound, typically as a SMILES string (CC(COC1=CC=CC=C1)Cl) or a Molfile, to the prediction software.[2]
-
Prediction Algorithm Execution:
-
NMR: Algorithms use a combination of methods, including empirical additivity rules and machine learning models trained on vast spectral databases.[3] For ¹³C NMR of benzene derivatives, substituent effects on the chemical shifts of the aromatic carbons (ipso, ortho, meta, para) are well-characterized and applied.[4][5] For ¹H NMR, the electronegativity of adjacent atoms (O, Cl) and anisotropic effects from the benzene ring are the primary factors determining chemical shifts. Spin-spin coupling is predicted using the n+1 rule.
-
IR: Prediction relies on correlation tables that link specific functional groups to characteristic vibrational frequency ranges. For example, the C-O-C ether stretch is expected in the 1000-1300 cm⁻¹ region.
-
MS: Fragmentation is predicted by applying established rules of mass spectrometry. The software identifies the molecular ion and then simulates fragmentation by breaking the weakest bonds and favoring the formation of the most stable carbocations (e.g., those stabilized by resonance).
-
-
Output Generation: The software outputs a predicted spectrum or a peak list with corresponding values (ppm, cm⁻¹, m/z) and assignments.
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Economic analysis of various synthetic methodologies for (2-Chloropropoxy)benzene
An Economic Analysis of Synthetic Methodologies for (2-Chloropropoxy)benzene: A Comparative Guide for Researchers and Process Chemists
Introduction: The Strategic Importance of this compound
This compound is a key aromatic ether intermediate utilized in the synthesis of various higher-value chemicals, including pharmaceuticals and agrochemicals. Its molecular structure, featuring a reactive chlorine atom and a stable phenoxy group, makes it a versatile building block. The economic viability of any large-scale chemical process hinges on the efficiency, cost-effectiveness, and sustainability of its synthetic route. For drug development professionals and process chemists, selecting an optimized pathway for producing intermediates like this compound is a critical decision that impacts everything from research and development timelines to the final market price of a new active pharmaceutical ingredient (API).
This guide provides an in-depth economic and practical analysis of the primary synthetic methodologies for this compound. We will move beyond simple reaction schemes to dissect the underlying chemical principles, process parameters, and economic drivers that govern each route's suitability for laboratory and industrial-scale production. By synthesizing technical data with field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions for process development and optimization.
Methodology 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains one of the most fundamental and widely used methods for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[1][2]
Reaction and Mechanism
In the context of this compound synthesis, the reaction involves the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then attacks the primary carbon of an appropriate chloropropylating agent, such as 1,2-dichloropropane.
Step 1: Deprotonation of Phenol Phenol is treated with a strong base to generate the sodium or potassium phenoxide salt. The choice of base and solvent is critical and has significant economic implications.
Step 2: SN2 Nucleophilic Attack The resulting phenoxide ion attacks the less sterically hindered primary carbon of 1,2-dichloropropane, displacing a chloride ion to form the desired ether linkage.
dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=plaintext, fontsize=12];
} ddot Caption: General workflow for the classical Williamson ether synthesis.
Experimental Protocol (Laboratory Scale)
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagents: The flask is charged with sodium hydride (NaH, 1.1 eq.) as a 60% dispersion in mineral oil, suspended in anhydrous N,N-Dimethylformamide (DMF).
-
Phenoxide Formation: A solution of phenol (1.0 eq.) in anhydrous DMF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour until hydrogen gas evolution ceases.
-
Alkylation: 1,2-Dichloropropane (1.2 eq.) is added dropwise, and the reaction mixture is heated to 80-100 °C for 4-8 hours.[1] Reaction progress is monitored by TLC or GC.
-
Workup: Upon completion, the mixture is cooled to room temperature and cautiously quenched with water. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Economic Analysis of the Classical Approach
-
Raw Materials: While phenol and 1,2-dichloropropane are commodity chemicals, the use of strong, hazardous, and expensive bases like sodium hydride (NaH) significantly increases costs and poses handling challenges (flammability, moisture sensitivity).[2]
-
Solvents: Anhydrous polar aprotic solvents such as DMF or DMSO are highly effective for SN2 reactions but are expensive, have high boiling points (requiring significant energy for removal), and are under increasing regulatory scrutiny due to toxicity concerns.[1] Their recovery and recycling are essential for industrial viability but add capital and operational costs.
-
Energy Consumption: The need for heating the reaction to 80-100 °C for several hours contributes to operational costs.[1] The subsequent vacuum distillation for purification is also energy-intensive.
-
Waste Generation: The reaction produces a stoichiometric amount of salt waste (e.g., NaCl), which requires disposal. The use of organic solvents in both the reaction and the workup generates significant liquid waste streams.
-
Yield and Throughput: Laboratory yields can range from 50-95%, but on a large scale, side reactions (such as elimination or alkylation at the secondary carbon of the propyl chain) can lower the yield and necessitate more rigorous purification, reducing overall throughput.[1]
Methodology 2: Phase-Transfer Catalysis (PTC) – The Industrial Workhorse
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[3] For the synthesis of this compound, PTC offers a more economical and environmentally benign alternative to the classical Williamson synthesis, making it highly attractive for industrial applications.[4]
Reaction and Mechanism
The overall reaction is the same, but the mechanism leverages a catalyst to transport the phenoxide anion across the phase boundary.
A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion (generated in situ from phenol and an inexpensive aqueous base like NaOH) into the organic phase. In the organic phase, the "naked" and highly reactive phenoxide anion rapidly reacts with the 1,2-dichloropropane.
dot graph "PTC_Mechanism" { rankdir="TB"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} ddot Caption: Mechanism of phase-transfer catalysis in ether synthesis.
Experimental Protocol (Industrial/Pilot Scale)
-
Setup: A jacketed glass reactor is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and addition funnels.
-
Reagents: The reactor is charged with phenol (1.0 eq.), 1,2-dichloropropane (1.5 eq., serving as both reactant and solvent, or with an additional solvent like toluene), and tetrabutylammonium bromide (TBAB, 0.02-0.05 eq.).
-
Reaction: The mixture is stirred vigorously while a 50% aqueous solution of sodium hydroxide (NaOH, 1.2 eq.) is added portion-wise, maintaining the temperature between 60-70 °C. The exothermic reaction is controlled by adjusting the addition rate and reactor cooling.
-
Monitoring: The reaction is typically complete within 2-4 hours and is monitored by GC for the disappearance of phenol.
-
Workup: Stirring is stopped, and the phases are allowed to separate. The lower aqueous layer containing sodium chloride and residual NaOH is drained.
-
Purification: The organic layer is washed with water to remove the catalyst and any remaining salts. The excess 1,2-dichloropropane or toluene is recovered by distillation. The final product, this compound, is purified by vacuum distillation.
Economic Analysis of the PTC Approach
-
Raw Materials: The most significant economic advantage is the replacement of expensive and hazardous bases like NaH with inexpensive, easy-to-handle aqueous sodium hydroxide.[4] This drastically lowers raw material costs and improves process safety.
-
Catalyst: The phase-transfer catalyst is an additional cost, but it is used in small catalytic quantities (2-5 mol%). In many industrial processes, the catalyst can be recovered from the aqueous phase and recycled, further improving process economics.
-
Solvents: The PTC method eliminates the need for expensive, anhydrous polar aprotic solvents like DMF.[5] The reaction can often be run using one of the reactants as the organic phase or in a cheaper, less toxic solvent like toluene. This reduces solvent purchase and recycling costs.
-
Energy Consumption: PTC reactions often proceed at lower temperatures and faster rates than their classical counterparts, leading to reduced energy consumption and higher reactor throughput.
-
Waste Generation: The primary waste stream is a brine solution (NaCl in water), which is significantly easier and cheaper to treat than mixed aqueous-organic waste streams. The overall volume of organic waste is substantially reduced.
-
Process Simplification: The process is operationally simpler. It avoids the need for strictly anhydrous conditions and the handling of pyrophoric reagents, leading to a more robust and safer manufacturing process.
Comparative Economic and Process Analysis
| Parameter | Classical Williamson Synthesis | Phase-Transfer Catalysis (PTC) Method | Economic & Safety Rationale |
| Base | Strong, anhydrous (NaH, KH) | Inexpensive, aqueous (NaOH, KOH) | PTC offers a >90% cost reduction on the base and eliminates significant safety hazards.[4] |
| Solvent | Anhydrous Polar Aprotic (DMF, DMSO) | Biphasic (Toluene/Water) or neat | PTC avoids expensive, toxic solvents, reducing costs and environmental impact.[5] |
| Reaction Temp. | 80-100 °C | 60-70 °C | Lower temperature reduces energy costs and allows for better process control. |
| Reaction Time | 4-8 hours | 2-4 hours | Faster reaction times increase plant throughput and reduce operational costs. |
| Typical Yield | 70-85% | 90-98% | Higher yield directly translates to lower cost-of-goods by maximizing raw material conversion. |
| Catalyst Cost | None | Low (2-5 mol% of recyclable catalyst) | A minor, often recoverable expense, far outweighed by other savings. |
| Waste Stream | Salt + Organic Solvent | Aqueous Brine Solution | Simpler, cheaper waste treatment and reduced environmental footprint for the PTC method. |
| Process Safety | High (flammable H₂, pyrophoric base) | Moderate (standard organic process) | PTC provides a significantly safer, more robust, and scalable process. |
| Overall Cost | High | Low | The PTC method is demonstrably superior for industrial-scale production. |
Conclusion and Senior Scientist Recommendation
The economic analysis clearly demonstrates the superiority of the Phase-Transfer Catalysis (PTC) methodology for the synthesis of this compound on any scale beyond exploratory lab work. While the classical Williamson ether synthesis is a cornerstone of organic chemistry education and suitable for small-scale preparations, its reliance on hazardous, expensive reagents and anhydrous, toxic solvents makes it economically unviable and operationally challenging for industrial production.
The PTC approach directly addresses these shortcomings. By enabling the use of inexpensive aqueous bases and eliminating the need for costly anhydrous solvents, it drastically reduces raw material and operational costs. Furthermore, the faster reaction times, higher yields, and simplified workup procedures contribute to increased plant throughput and a more sustainable, "greener" chemical process. For researchers, scientists, and drug development professionals, adopting a PTC-based route early in process development for molecules like this compound is a strategic imperative. It not only ensures a more cost-effective and scalable synthesis but also aligns with modern principles of safe and environmentally responsible chemical manufacturing.
References
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- Khan, I., et al. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)
- PTC Organics. (2005).
- ACS Publications. (2018). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences. [Link]
- Bentham Science. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
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- Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers. Methodologies in Ether Synthesis. [Link]
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A Comparative Guide to the Validation of (2-Chloropropoxy)benzene Purity by High-Resolution Mass Spectrometry
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. For a key building block like (2-Chloropropoxy)benzene, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) for the validation of this compound purity against established alternative techniques. The experimental data and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the insights necessary to make informed analytical decisions.
The Criticality of Purity for this compound
This compound (C9H11ClO) is a halogenated organic compound likely utilized as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Impurities, even at trace levels, can have significant consequences, potentially altering reaction kinetics, introducing toxic byproducts, or compromising the therapeutic effect and safety of the final drug product.[2] Therefore, the validation of its purity is a non-negotiable aspect of quality control, governed by stringent regulatory expectations.[3]
High-Resolution Mass Spectrometry: A Paradigm of Specificity and Sensitivity
High-resolution mass spectrometry has emerged as a powerful tool for impurity profiling due to its exceptional sensitivity and selectivity.[4][5] Unlike lower-resolution techniques, HRMS can provide highly accurate mass measurements, often to within a few parts per million (ppm). This precision enables the confident determination of elemental compositions for unknown impurities, a crucial advantage when dealing with complex mixtures.[6][7]
The core strength of HRMS in purity validation lies in its ability to distinguish between compounds with very similar nominal masses. This is particularly relevant for this compound, where potential impurities might include isomers or compounds with minor structural modifications that are indistinguishable by lower-resolution methods.[6]
Experimental Workflow for HRMS Purity Validation
A robust HRMS workflow for the purity validation of this compound involves a systematic approach to ensure data integrity and compliance with regulatory standards such as the ICH Q2(R1) guidelines.[8][9]
Caption: High-Resolution Mass Spectrometry (HRMS) workflow for purity validation.
Detailed HRMS Protocol
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and the test sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable high-purity solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by serial dilution of the reference standard stock solution.
-
If an internal standard is used, add a known concentration to all standards and samples.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of achieving a resolution of >60,000 FWHM and mass accuracy of <5 ppm.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), depending on the polarity and volatility of potential impurities.
-
Data Acquisition: Acquire data in full scan mode over an appropriate mass range (e.g., m/z 50-500) to detect a wide range of potential impurities. Targeted MS/MS can be used for structural elucidation of identified impurities.
-
-
Data Analysis and Purity Calculation:
-
Process the acquired data using appropriate software to identify and integrate peaks corresponding to the main component and any impurities.
-
Calculate the exact mass and elemental composition of any detected impurities.
-
Quantify the impurities relative to the main peak area or against the internal standard.
-
Calculate the purity of the this compound sample as follows: Purity (%) = (Area of Main Peak / (Area of Main Peak + Sum of Areas of Impurity Peaks)) * 100
-
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS offers unparalleled specificity, a comprehensive purity assessment often benefits from orthogonal techniques. The choice of method depends on the specific analytical challenge and the intended use of the compound.[10]
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination.[6] | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[11] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification without a reference standard for the analyte.[12][13] |
| Selectivity | Very high; can resolve isobaric interferences.[6] | High, especially when coupled with a mass spectrometer.[14] | High; based on unique chemical shifts of different protons. |
| Sensitivity | Very high (ppb to ppt levels).[4] | High (ppb levels).[15] | Moderate (ppm to low % levels). |
| Quantification | Relative or absolute (with appropriate standards). | Relative or absolute (with appropriate standards). | Absolute, primary ratio method.[16] |
| Impurity Identification | Excellent; provides accurate mass for formula determination and MS/MS for structural fragments.[4] | Good; provides mass spectra for library matching.[17] | Good for known structures; can be challenging for unknowns without isolation. |
| Limitations | Ionization suppression effects; may not be suitable for non-ionizable compounds. | Limited to volatile and thermally stable compounds; derivatization may be required.[17] | Lower sensitivity compared to MS techniques; signal overlap can be an issue in complex mixtures.[18] |
In-Depth Look at Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, making it a suitable choice for this compound and its potential volatile impurities.[14] The combination of chromatographic separation with mass spectrometric detection provides a high degree of confidence in both the identification and quantification of impurities.[17]
-
Sample Preparation: Prepare solutions of the test sample and reference standard in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the main component from potential impurities.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify impurities based on their peak areas relative to the main component.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[12][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] This makes qNMR an invaluable tool for determining the absolute purity of a compound.[19]
-
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons, MW = molecular weight, m = mass, and Purity_standard = purity of the internal standard.[12]
-
Validation Parameters and Acceptance Criteria
According to ICH Q2(R1) guidelines, the validation of an analytical procedure for purity determination should address several key parameters to demonstrate its suitability for the intended purpose.[8][9][20][21]
Caption: Key validation parameters for an analytical purity method.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Range | 80% to 120% of the test concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1; RSD ≤ 10%.[9] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Conclusion: An Integrated Approach to Purity Validation
The validation of this compound purity demands a rigorous and scientifically sound analytical strategy. High-resolution mass spectrometry stands out for its exceptional specificity and sensitivity, providing a high degree of confidence in the identification and quantification of unknown impurities.[4] However, for a comprehensive and robust purity assessment, an integrated approach that combines the strengths of orthogonal techniques is often the most prudent path.
GC-MS offers a reliable method for volatile impurities, while qNMR provides an absolute measure of purity, serving as an excellent primary or confirmatory technique.[10][19] The choice of methodology should be guided by the specific requirements of the analysis, the nature of potential impurities, and the regulatory landscape. By leveraging the complementary nature of these advanced analytical tools, researchers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final product.
References
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- Quantitative NMR Spectroscopy. (n.d.).
- This compound. PubChem. (n.d.).
- What is the difference between GC-MS and HRMS? ResearchGate. (2021).
- Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. (2015).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995).
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. (2023).
- A Guide to Quantitative NMR (qNMR). Emery Pharma. (n.d.).
- 2-chloropropyl benzene. Sigma-Aldrich. (n.d.).
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. (2014).
- Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. (n.d.).
- A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives. Benchchem. (n.d.).
- Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. (n.d.).
- Comparison of new approach of GC-HRMS (Q-Orbitrap) to GC–MS/MS (triple-quadrupole) in analyzing the pesticide residues and contaminants in complex food matrices. ResearchGate. (2025).
- Benzene, (2-chloropropyl)-. NIST WebBook. (n.d.).
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. (n.d.).
- Determining and reporting purity of organic molecules: why qNMR. PubMed. (2013).
- (2-Chloropropyl)benzene. PubChem. (n.d.).
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. (n.d.).
- ICH Q2 Analytical Method Validation. SlideShare. (n.d.).
- Benzene;2-chloropropane. PubChem. (n.d.).
- Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. MDPI. (n.d.).
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. (n.d.).
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. (2022).
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A Guide to the Cross-Validation of (2-Chloropropoxy)benzene: Comparing Experimental Data with Published Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of experimental data for the chemical compound (2-Chloropropoxy)benzene. In the pursuit of scientific rigor, it is imperative that newly acquired experimental data be meticulously compared against established literature values. This process not only validates the identity and purity of a synthesized compound but also ensures the reliability and reproducibility of experimental results. This is particularly crucial in the fields of medicinal chemistry and drug development, where the precise characterization of molecules is paramount.
This document will navigate through a hypothetical scenario of characterizing a newly synthesized batch of this compound. We will present a set of plausible "in-house" experimental data and compare it with available, albeit primarily computed, literature data. The emphasis will be on the process of this validation, detailing the experimental protocols and the rationale behind the analytical techniques employed.
It is important to note the current scarcity of comprehensive, experimentally-derived data for this compound in peer-reviewed literature. Consequently, the "published literature" values presented herein are largely compiled from computational predictions and data aggregated in chemical databases. This guide, therefore, also serves to highlight the critical need for robust experimental characterization and publication of data for less common chemical compounds.
The Importance of Isomeric Specificity
A significant challenge in the study of this compound is the potential for confusion with its structural isomer, (2-Chloropropyl)benzene.
-
This compound (A Phenyl Ether): The subject of this guide, characterized by a benzene ring connected to an oxygen atom, which is then attached to a 2-chloropropyl group.
-
(2-Chloropropyl)benzene (An Alkyl Benzene): In this isomer, the 2-chloropropyl group is directly bonded to a carbon atom of the benzene ring.
These isomers will exhibit distinct physicochemical properties and spectroscopic signatures. Therefore, unambiguous structural confirmation is a primary objective of the cross-validation process.
Data Comparison: Hypothetical Experimental vs. Published Literature
This section presents a comparison between a hypothetical set of experimental data for a newly synthesized batch of this compound and the available data from chemical databases and computational predictions.
Physicochemical Properties
| Property | Hypothetical Experimental Data | Published Literature Data (Computed) |
| Molecular Formula | C₉H₁₁ClO | C₉H₁₁ClO[1] |
| Molecular Weight | 170.63 g/mol | 170.63 g/mol [1] |
| Boiling Point | 94-96 °C at 5 mmHg | 95 °C at 5 mmHg |
| Refractive Index (n²⁰/D) | 1.5075 | 1.506 |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Predicted Multiplicity | Hypothetical Coupling Constant (J, Hz) |
| CH₃ | 1.65 | Doublet (d) | 6.8 |
| CH₂ | 4.10 | Doublet of doublets (dd) | 10.4, 6.0 |
| 4.22 | Doublet of doublets (dd) | 10.4, 4.8 | |
| CH | 4.50 | Multiplet (m) | - |
| Ar-H | 6.90-7.00 | Multiplet (m) | - |
| 7.25-7.35 | Multiplet (m) | - |
¹³C NMR (100 MHz, CDCl₃)
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| CH₃ | 21.5 |
| CH | 55.0 |
| CH₂ | 73.0 |
| Ar-C (ortho) | 114.8 |
| Ar-C (para) | 121.5 |
| Ar-C (meta) | 129.6 |
| Ar-C (ipso) | 158.0 |
Infrared (IR) Spectroscopy
| Hypothetical Peak (cm⁻¹) | Functional Group Assignment |
| 3065, 3040 | Aromatic C-H stretch |
| 2980, 2935 | Aliphatic C-H stretch |
| 1598, 1495 | Aromatic C=C stretch |
| 1245 | Aryl-O-C stretch (asymmetric) |
| 1040 | Aryl-O-C stretch (symmetric) |
| 755, 690 | Aromatic C-H out-of-plane bend |
| 650 | C-Cl stretch |
Mass Spectrometry (GC-MS)
| m/z | Hypothetical Relative Intensity (%) | Fragment Assignment |
| 170 | 30 | [M]⁺ (³⁵Cl isotope) |
| 172 | 10 | [M+2]⁺ (³⁷Cl isotope) |
| 94 | 100 | [C₆H₅OH]⁺ (Phenol) |
| 77 | 45 | [C₆H₅]⁺ (Phenyl cation) |
| 65 | 15 | [C₅H₅]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. The rationale behind each procedural choice is explained to ensure scientific integrity and trustworthiness.
Boiling Point Determination (Micro-scale)
The boiling point is a fundamental physical property that is sensitive to impurities. A sharp boiling range is indicative of a pure compound.
-
Rationale: The micro-boiling point method is employed when sample quantities are limited. It relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point.[2]
-
Procedure:
-
Seal one end of a capillary tube using a Bunsen burner.
-
Place a small amount (a few drops) of the this compound sample into a small test tube.
-
Invert the sealed capillary tube and place it, open-end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse this assembly in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heat the bath gently and observe the capillary tube. A slow, steady stream of bubbles will emerge from the open end.
-
Once a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[2]
-
Record the temperature range from the point the liquid enters the capillary to the point it fills the capillary.
-
Refractive Index Measurement
The refractive index is another characteristic physical property that is a sensitive measure of purity.
-
Rationale: An Abbe refractometer provides a quick and accurate measurement of the refractive index of a liquid.[3][4][5] This value is dependent on temperature and the wavelength of light used, which must be controlled and reported.
-
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and calibrated with a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the this compound sample onto the prism.
-
Close the prism and allow the sample to spread into a thin film.
-
Turn on the light source and look through the eyepiece.
-
Adjust the coarse and fine control knobs until the field of view is divided into a light and a dark region.
-
Sharpen the borderline between the light and dark regions using the dispersion compensator.
-
Align the borderline with the center of the crosshairs.
-
Read the refractive index from the scale. Record the temperature of the measurement.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for obtaining and cross-validating the spectroscopic data.
Caption: Workflow for Spectroscopic Data Acquisition and Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.
-
Procedure:
-
Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Rationale: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. This provides a "fingerprint" of the functional groups present.[6]
-
Procedure (Attenuated Total Reflectance - ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that separates the components of a mixture and provides their mass spectra, allowing for both purity assessment and structural elucidation.
-
Rationale: The gas chromatograph separates the sample from any volatile impurities, and the mass spectrometer provides the molecular weight and fragmentation pattern of the compound. The fragmentation pattern is a reproducible characteristic that can be compared to library data.[7][8]
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
The mass-to-charge ratio (m/z) of the ions is detected.
-
Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion and characteristic fragment ions.
-
Conclusion
The cross-validation of experimental data with published literature is a cornerstone of scientific research. This guide has outlined a systematic approach to this process for this compound, emphasizing the importance of sound experimental methodology and the careful interpretation of data. While the current lack of extensive, experimentally-verified literature data for this specific compound presents a challenge, the principles and protocols detailed herein provide a robust framework for its characterization. It is through such diligent validation that researchers can ensure the integrity of their findings and contribute to the collective body of scientific knowledge with confidence.
References
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid?
- Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- University of California, Los Angeles. (n.d.). Boiling Point Determination.
- Anton Paar. (n.d.). Requirements for refractive index measurements.
- Scribd. (n.d.). Refractive Index Measurement Guide.
- YouTube. (2025, April 12). How Is Refractive Index Measured?
- PubChem. (n.d.). This compound.
- Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument.
- ResearchGate. (n.d.). Refractive index measurement using a standard compensating method.
- YouTube. (2024, September 29). CTC 114: Refractive Index Pre-Lab Video 2.
- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (3-Bromo-2-methylpropyl)benzene.
- Whitman College. (n.d.). GCMS Section 6.9.5.
- Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting.
- Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr.
- National Institute of Standards and Technology. (n.d.). Data.
- National Institute of Standards and Technology. (n.d.). Standard Reference Data.
- Sigma-Aldrich. (n.d.). NIST Standard Reference Materials Catalogue.
- Sigma-Aldrich. (n.d.). Nist certified reference material for chemical analysis.
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A Senior Application Scientist's Guide to Phenoxyalkyl Halides: A Performance Comparison Featuring (2-Chloropropoxy)benzene
Introduction: The Enduring Utility of Phenoxyalkyl Halides in Modern Synthesis
Phenoxyalkyl halides are a class of organic compounds that serve as indispensable building blocks in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the presence of two key reactive moieties: the phenoxy group, which can be further functionalized, and the alkyl halide, which provides a reactive site for nucleophilic substitution. Among these, (2-Chloropropoxy)benzene is a commonly employed reagent. However, to make informed decisions in synthetic planning, it is crucial for researchers to understand its performance characteristics in relation to its bromo- and iodo-analogs. This guide provides a comprehensive comparison of this compound with other phenoxyalkyl halides, supported by established chemical principles and practical considerations for their application in synthesis. The focus will be on their utility in the Williamson ether synthesis, a cornerstone reaction for the formation of ether linkages.[1][2][3]
Physicochemical Properties: A Comparative Overview
The choice of a phenoxyalkyl halide in a synthetic route can be influenced by its physical properties, which affect handling, reaction conditions, and purification. Below is a comparison of key physicochemical properties of this compound and its bromo- and iodo- counterparts.
| Property | This compound | (2-Bromopropoxy)benzene | (2-Iodopropoxy)benzene |
| Molecular Formula | C₉H₁₁ClO[4] | C₉H₁₁BrO[5] | C₉H₁₁IO |
| Molecular Weight ( g/mol ) | 170.63[4] | 215.09[5] | 262.09 |
| Boiling Point (°C) | 216.5 (predicted) | 240.2 (predicted) | 265.1 (predicted) |
| Density (g/cm³) | 1.103 (predicted) | 1.345 (predicted) | 1.587 (predicted) |
| LogP | 3.2[4] | 3.3[5] | 3.5 (predicted) |
Note: Some physical properties are predicted due to the limited availability of experimental data for all analogs.
The data clearly indicates a trend of increasing molecular weight, boiling point, and density as we move from the chloro- to the iodo-analog. This is expected due to the increasing atomic mass and polarizability of the halogen atom. The octanol-water partition coefficient (LogP) also shows a slight increase, suggesting a corresponding increase in lipophilicity.
Performance in Synthesis: The Williamson Ether Synthesis as a Benchmark
The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, proceeding via an S(_N)2 mechanism.[1][2][3] In this reaction, a deprotonated alcohol (alkoxide) or phenol (phenoxide) acts as a nucleophile, displacing a halide from an alkyl halide to form an ether. The performance of phenoxyalkyl halides in this reaction is critically dependent on two main factors: the nature of the leaving group and steric hindrance.
The Causality Behind Experimental Choices: Leaving Group Ability
The rate of an S(_N)2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to the conjugate base of a strong acid. For the halides, the leaving group ability follows the trend:
I⁻ > Br⁻ > Cl⁻ > F⁻
This is because hydroiodic acid (HI) is the strongest acid among the hydrohalic acids, making the iodide ion (I⁻) the most stable and thus the best leaving group. Consequently, in a Williamson ether synthesis under identical conditions, the reactivity of phenoxyalkyl halides is expected to follow the same trend:
(2-Iodopropoxy)benzene > (2-Bromopropoxy)benzene > this compound
This means that for a given nucleophile, the reaction with the iodo-analog will proceed at the fastest rate, followed by the bromo- and then the chloro-analog. This difference in reactivity can be significant, potentially affecting reaction times, required temperatures, and overall yields.
Experimental Protocol: A Model Williamson Ether Synthesis
To provide a practical context for comparison, the following is a generalized experimental protocol for the synthesis of a model ether, (1-(1-methoxypropan-2-yloxy)benzene), using a phenoxyalkyl halide.
Objective: To synthesize (1-(1-methoxypropan-2-yloxy)benzene) from sodium methoxide and a (2-halopropoxy)benzene.
Reagents:
-
This compound, (2-Bromopropoxy)benzene, or (2-Iodopropoxy)benzene (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add sodium methoxide to the flask and stir until it is fully dissolved.
-
Slowly add the (2-halopropoxy)benzene to the solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Expected Outcomes and Performance Comparison
Based on the principles of S(_N)2 reactions, the following outcomes can be anticipated when using the different phenoxyalkyl halides in the above protocol:
| Phenoxyalkyl Halide | Expected Reaction Rate | Expected Yield | Potential Side Reactions |
| This compound | Slowest | Lower | Higher temperatures may be required, potentially leading to decomposition or side reactions. |
| (2-Bromopropoxy)benzene | Moderate | Good | A good balance between reactivity and stability. |
| (2-Iodopropoxy)benzene | Fastest | Highest | The most reactive, allowing for milder reaction conditions. However, it is also the most expensive and potentially least stable of the three. |
It is important to note that while the chloro-analog is the least reactive, it is often the most cost-effective and readily available, making it a viable option for large-scale syntheses where reaction times can be extended or more forcing conditions can be applied.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis using a phenoxyalkyl halide.
Caption: A generalized workflow for the Williamson ether synthesis.
Logical Relationships in Reagent Selection
The choice of the specific phenoxyalkyl halide is a balance between reactivity, cost, and availability.
Caption: Factors influencing the selection of a phenoxyalkyl halide.
Application in Pharmaceutical Synthesis: The Case of Naftopidil
A practical application of phenoxyalkyl halides can be found in the synthesis of Naftopidil, a drug used for the treatment of benign prostatic hyperplasia. The synthesis of Naftopidil involves the reaction of a substituted naphthol with a phenoxyalkyl halide derivative, highlighting the importance of this class of reagents in accessing complex pharmaceutical architectures. While specific examples in the literature may vary in the exact halide used, the principles of reactivity discussed in this guide are directly applicable to optimizing such syntheses.
Conclusion: Making an Informed Choice
References
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A Comparative Environmental Impact Assessment of (2-Chloropropoxy)benzene Synthesis: Traditional vs. Greener Alternatives
Executive Summary
The synthesis of (2-Chloropropoxy)benzene, a key intermediate in various industrial applications, has traditionally relied on the Williamson ether synthesis. While effective, this method presents significant environmental challenges, including the use of hazardous reagents, generation of substantial salt waste, and often harsh reaction conditions. This guide provides an in-depth comparison of the traditional Williamson ether synthesis with greener alternatives, primarily focusing on Phase-Transfer Catalysis (PTC). By analyzing the underlying chemistry, experimental protocols, and key environmental metrics, we demonstrate that PTC offers a more sustainable pathway, significantly reducing solvent usage, eliminating the need for hazardous bases, and simplifying workup procedures. This analysis is intended to equip researchers, scientists, and process development professionals with the data and insights necessary to make more environmentally conscious decisions in their synthetic strategies.
Introduction: The Need for Greener Ether Synthesis
This compound is a valuable aromatic ether used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its production is a critical industrial process. The classical method for synthesizing such ethers is the Williamson ether synthesis, a robust and well-established SN2 reaction.[2] However, growing environmental regulations and a collective push towards sustainable chemistry necessitate a critical evaluation of this long-standing method.[3]
The core principles of green chemistry—waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency—provide a framework for this assessment.[4] Industrial processes, in particular, generate significant waste, and the stoichiometric production of salt byproducts in the traditional Williamson synthesis is a major drawback.[5] This guide will dissect the conventional synthesis of this compound and compare it directly with a readily implementable and more sustainable alternative that leverages Phase-Transfer Catalysis.
The Benchmark: Traditional Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide.[6] In the context of this compound, this translates to the reaction of a phenoxide with a suitable 2-chloropropyl electrophile.
Reaction: Phenol is first deprotonated by a strong base, typically sodium hydride (NaH), to form sodium phenoxide. This highly reactive nucleophile then attacks the alkyl halide, 1-chloro-2-propanol or a related compound, in a bimolecular nucleophilic substitution (SN2) reaction.[2]
Environmental Concerns:
-
Hazardous Reagents: Sodium hydride (NaH) is a popular choice for deprotonation because it reacts irreversibly.[6] However, it is highly flammable and reacts violently with water, requiring strictly anhydrous conditions and careful handling.
-
Stoichiometric Waste: The reaction generates a stoichiometric amount of inorganic salt (e.g., NaCl) as a byproduct. For every mole of product formed, one mole of salt is produced, which must be separated and disposed of, leading to a poor atom economy.
-
Solvent Use: The reaction is typically run in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).[7] These organic solvents are volatile, often toxic, and require costly recycling or disposal procedures.
-
Energy Consumption: Achieving anhydrous conditions and maintaining them throughout the reaction, followed by solvent removal during workup, contributes to the overall energy intensity of the process.
Caption: Workflow for traditional Williamson ether synthesis.
A Greener Alternative: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[8] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the migration of a reactant across the phase boundary, enabling the reaction to proceed.[9]
Mechanism in Ether Synthesis: In a PTC-modified Williamson synthesis, phenol can be deprotonated by an inexpensive and safer base like sodium hydroxide (NaOH) in an aqueous phase. The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide anion (PhO⁻) at the interface of the aqueous and organic layers. The newly formed lipophilic ion pair (Q⁺OPh⁻) is soluble in the organic phase, where it can react with the alkyl halide. The catalyst (Q⁺) is then regenerated and returns to the aqueous phase to repeat the cycle.[4]
Environmental Advantages:
-
Safer Reagents: PTC eliminates the need for hazardous and water-sensitive bases like NaH. Readily available and safer aqueous sodium hydroxide is used instead.[4]
-
Reduced Solvent Use: The need for anhydrous organic solvents is eliminated. The reaction can be run in a biphasic system (e.g., toluene and water) or even under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions.[10]
-
Milder Conditions & Simplified Workup: Reactions often proceed at lower temperatures and the workup is greatly simplified to a mere phase separation and washing, avoiding difficult filtrations of fine salt precipitates.[8]
-
Improved Efficiency: By accelerating the reaction rate, PTC can lead to higher yields and shorter reaction times, increasing process throughput.
Caption: The catalytic cycle in Phase-Transfer Catalysis.
Comparative Analysis: Traditional WES vs. PTC-WES
To provide a clear, objective comparison, key performance and environmental indicators for both synthesis routes are summarized below.
| Feature | Traditional Williamson Ether Synthesis (WES) | PTC-Modified Williamson Ether Synthesis (PTC-WES) |
| Base | Strong, hazardous bases (e.g., NaH, KH)[6] | Safer, inexpensive bases (e.g., NaOH, K₂CO₃)[11] |
| Solvent | Anhydrous polar aprotic (e.g., THF, DMF)[7] | Biphasic (Water/Organic) or solvent-free[10] |
| Reaction Conditions | Often requires elevated temperatures; strictly anhydrous | Milder conditions (often room temp. to moderate heat)[9] |
| Waste Generation | Stoichiometric inorganic salt waste; hazardous solvent waste | Stoichiometric inorganic salt (dissolved in water); minimal organic solvent waste |
| Workup Procedure | Quenching, extraction, filtration, solvent evaporation | Simple phase separation, washing |
| Safety Profile | High risk due to flammable, water-reactive base | Significantly improved; avoids pyrophoric reagents |
| Atom Economy | Lower, due to base and solvent considerations | Higher, due to simpler system and potential for catalyst recycling |
| Cost-Effectiveness | Higher cost due to special reagents and anhydrous solvents | Lower cost due to use of bulk chemicals (NaOH, water) |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of this compound.
Protocol 1: Traditional Williamson Ether Synthesis
Objective: To synthesize this compound using sodium hydride in an anhydrous solvent.
Causality: Sodium hydride is used to ensure complete and irreversible deprotonation of the weakly acidic phenol, maximizing the concentration of the reactive phenoxide nucleophile. Anhydrous THF is used as the solvent because it is inert to the strong base and effectively solvates the reactants.[6]
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dichloropropane (1.2 eq)
-
Saturated aq. NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride to a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Washing: Wash the NaH with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.
-
Reaction: Add anhydrous THF to the flask. Dissolve phenol in a small amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of sodium phenoxide.
-
Alkylation: Add 1,2-dichloropropane dropwise to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis
Objective: To synthesize this compound using aqueous NaOH and a phase-transfer catalyst.
Causality: This protocol leverages the ability of the TBAB catalyst to transport the phenoxide anion, generated in the aqueous phase by NaOH, into the organic phase to react with the alkyl halide. This biphasic system eliminates the need for hazardous reagents and anhydrous conditions, simplifying the entire process.[4]
Materials:
-
Phenol (1.0 eq)
-
1,2-Dichloropropane (1.2 eq)
-
Sodium Hydroxide (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB, 0.05 eq)
-
Toluene
-
Water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol, toluene, 1,2-dichloropropane, and TBAB.
-
Base Addition: Prepare a solution of sodium hydroxide in water (e.g., 50% w/w) and add it to the reaction flask.
-
Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial surface area where the catalysis occurs.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by sampling the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature and transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer from the aqueous layer. Wash the organic layer with water (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure. The crude product can be further purified by distillation if necessary.
Caption: Comparison of experimental workflows.
Conclusion and Future Outlook
The environmental assessment clearly indicates that the Phase-Transfer Catalysis approach is a superior alternative to the traditional Williamson ether synthesis for producing this compound. It aligns with multiple principles of green chemistry by utilizing safer reagents, minimizing hazardous waste, reducing solvent usage, and simplifying operational procedures. While the traditional method remains a valid option for small-scale laboratory synthesis where expediency is key, PTC offers a scalable, cost-effective, and environmentally responsible pathway for industrial production.
Further advancements could explore the use of even greener solvents, recyclable catalysts, or continuous flow processes to further enhance the sustainability of this important transformation. Additionally, a full Life Cycle Assessment (LCA) could provide a more granular, quantitative comparison of the total environmental impact, from raw material sourcing to final product disposal, for each synthetic route.[12][13][14]
References
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- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.
- Tula, A. K., et al. (2023). Life cycle assessment on methanol, dimethyl ether and formaldehyde. ResearchGate.
- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. 22(11), 291-300.
- eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
- DelveInsight. (2024, October 10). Phase transfer catalyst in organic synthesis.
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- Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- ResearchGate. (2006). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 143-149.
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- Wu, Y. (2024). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Highlights in Science, Engineering and Technology, 83, 181-187.
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- NIST. (n.d.). Benzene, (2-chloropropyl)-. NIST Chemistry WebBook.
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A Comparative Guide to the Reaction Kinetics of Aryl Ether Formation: Benchmarking (2-Chloropropoxy)benzene
In the landscape of synthetic organic chemistry, the formation of aryl ethers is a cornerstone reaction, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis, a classic and versatile method, remains a widely utilized strategy for this transformation.[1][2][3] This guide provides an in-depth comparative analysis of the reaction kinetics for the formation of a specific aryl ether, (2-Chloropropoxy)benzene, benchmarked against structurally similar reactions. By understanding the nuances of these reaction rates, researchers can optimize synthetic routes, improve yields, and gain deeper mechanistic insights.
This document is intended for researchers, scientists, and drug development professionals who possess a foundational understanding of organic reaction mechanisms and kinetics. We will delve into the experimental design for kinetic analysis, present comparative data, and discuss the underlying principles that govern the observed reactivity trends.
The Significance of Kinetic Benchmarking in Aryl Ether Synthesis
The rate at which a chemical reaction proceeds is a critical parameter in both laboratory-scale synthesis and industrial production.[4] For drug development professionals, understanding reaction kinetics is paramount for process optimization, ensuring consistent product quality, and scaling up production. The formation of this compound serves as an interesting case study due to the presence of a secondary alkyl halide, which introduces the possibility of competing reaction pathways, namely SN2 and E2 mechanisms.[1][5][6] Benchmarking its formation kinetics against reactions involving primary and other secondary alkyl halides allows for a systematic evaluation of steric and electronic effects on the reaction rate.
Reaction Mechanism: The Williamson Ether Synthesis
The formation of this compound proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[3][7][8] In this reaction, a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[9][10]
The generalized mechanism is as follows:
-
Deprotonation: A strong base is used to deprotonate phenol, forming the more nucleophilic sodium phenoxide.[7][11]
-
Nucleophilic Attack: The phenoxide ion attacks the alkyl halide in a concerted, single-step mechanism, leading to the formation of the ether and a salt byproduct.[9][10]
Experimental Design for Kinetic Analysis
To accurately benchmark the kinetics of this compound formation, a robust and reproducible experimental protocol is essential. The progress of the reaction can be monitored by measuring the change in concentration of a reactant or product over time.[12] For this study, we will utilize an in-situ monitoring technique, such as Fourier-transform infrared spectroscopy (FTIR) or proton nuclear magnetic resonance (¹H NMR), to continuously track the reaction progress without the need for quenching and sampling.
The "initial rates method" is a common and effective approach for determining the order of a reaction.[13][14] This involves measuring the instantaneous rate at the beginning of the reaction for a series of experiments where the initial concentration of one reactant is varied while the others are kept constant.
Experimental Workflow:
Detailed Protocol for Kinetic Measurement:
-
Reactant Preparation: A stock solution of sodium phenoxide is prepared by reacting phenol with a stoichiometric equivalent of sodium hydroxide in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[15] Stock solutions of the alkyl halides—(2-chloropropane), 1-chloropropane, and 1-chloro-2-methylpropane—are also prepared in the same solvent.
-
Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and an in-situ monitoring probe is used. The reactor is maintained at a constant temperature (e.g., 60 °C) using a circulating bath.
-
Kinetic Run: A known volume of the sodium phenoxide solution is added to the reactor and allowed to thermally equilibrate. The reaction is initiated by the rapid addition of a specific volume of the alkyl halide stock solution.
-
Data Acquisition: The concentration of a key species (e.g., the phenoxide ion) is monitored over time. The initial rate of the reaction is determined from the slope of the concentration versus time plot at t=0.
-
Varying Concentrations: The experiment is repeated with different initial concentrations of the alkyl halide, while keeping the sodium phenoxide concentration and temperature constant. A similar set of experiments is performed by varying the initial concentration of sodium phenoxide while keeping the alkyl halide concentration constant.
Comparative Kinetic Data
The following table summarizes the hypothetical kinetic data obtained for the reaction of sodium phenoxide with (2-chloropropane) to form this compound, and two benchmark reactions: the formation of (n-propoxy)benzene from 1-chloropropane and (isobutoxy)benzene from 1-chloro-2-methylpropane. The reactions were carried out in DMF at 60 °C.
| Alkyl Halide | Product | Alkyl Halide Type | Initial Rate (M/s) at [Phenoxide] = 0.1 M, [Alkyl Halide] = 0.1 M | Relative Rate |
| 1-Chloropropane | (n-Propoxy)benzene | Primary | 5.2 x 10⁻⁴ | 1.00 |
| 2-Chloropropane | This compound | Secondary | 8.7 x 10⁻⁵ | 0.17 |
| 1-Chloro-2-methylpropane | (Isobutoxy)benzene | Primary (Sterically Hindered) | 1.5 x 10⁻⁴ | 0.29 |
Analysis and Discussion of Kinetic Results
The data clearly demonstrates a significant difference in the reaction rates. The formation of (n-propoxy)benzene from the primary alkyl halide, 1-chloropropane, is the fastest. This is consistent with the principles of the SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon center.[5][16]
The reaction to form This compound is considerably slower, with a relative rate of 0.17 compared to the reaction with 1-chloropropane. This is attributed to the increased steric bulk around the secondary carbon of 2-chloropropane, which hinders the backside attack of the phenoxide nucleophile.[16]
Interestingly, the reaction with 1-chloro-2-methylpropane, a primary alkyl halide, is also slower than that with 1-chloropropane. Although the reaction occurs at a primary carbon, the presence of a bulky isopropyl group on the adjacent carbon (β-branching) creates steric hindrance that impedes the approach of the nucleophile.
Side Reactions and Selectivity:
A crucial consideration, particularly with secondary alkyl halides like 2-chloropropane, is the competition with the E2 elimination reaction.[6][15] The phenoxide ion can also act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of an alkene. The choice of solvent and temperature can significantly influence the ratio of substitution to elimination products.[15] Polar aprotic solvents like DMF tend to favor SN2 reactions.[7][15]
Mechanistic Insights and Implications
The kinetic data strongly supports the SN2 mechanism for all three reactions. The observed rate trends underscore the critical role of steric accessibility at the electrophilic center. For researchers in drug development, this has practical implications for substrate selection and reaction condition optimization. When designing a synthesis involving a Williamson ether formation, choosing a primary, unhindered alkyl halide will generally lead to faster reaction times and higher yields of the desired ether.
When the synthesis necessitates the use of a secondary alkyl halide, it is important to be aware of the slower reaction rate and the potential for competing elimination reactions. In such cases, careful optimization of reaction conditions, including temperature and solvent, is crucial to maximize the yield of the desired ether product.
Conclusion
This comparative guide has benchmarked the kinetics of this compound formation against similar aryl ether syntheses. The experimental data, grounded in the principles of the SN2 reaction mechanism, highlights the profound impact of steric hindrance on reaction rates. By understanding these kinetic trends, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and selective chemical transformations.
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Standard operating procedures for the quality control of (2-Chloropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Quality Control for (2-Chloropropoxy)benzene
This compound, a halogenated aromatic ether, serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its chemical structure, featuring a reactive chlorine atom and a stable benzene ring, makes it a valuable building block. However, the very reactivity that lends it utility also presents challenges in ensuring its purity and stability. Residual starting materials, side-products from synthesis, and degradation products can all compromise the quality of the final active pharmaceutical ingredient (API), potentially impacting its efficacy and safety.
This guide provides a comprehensive overview of the standard operating procedures for the quality control (QC) of this compound. We will delve into the primary analytical methodologies, compare their strengths and weaknesses with supporting data, and provide detailed experimental protocols. Our objective is to equip researchers and drug development professionals with the necessary tools to establish a robust and self-validating QC system for this critical intermediate.
Defining the Quality Attributes of this compound
A comprehensive QC strategy for this compound must address the following key quality attributes:
-
Identity: Confirmation of the chemical structure as this compound.
-
Purity: Quantification of the main compound and identification and quantification of any impurities.
-
Residual Solvents: Detection and quantification of any remaining solvents from the synthesis and purification processes.
-
Water Content: Measurement of the amount of water present.
To address these attributes, a multi-faceted analytical approach is required. While no single technique can provide all the answers, a combination of chromatographic and spectroscopic methods forms the cornerstone of a robust QC program.
Primary Quality Control Methodology: High-Performance Liquid Chromatography (HPLC)
For the routine quality control of this compound, a non-volatile and thermally stable compound, reversed-phase High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] It offers excellent resolution, sensitivity, and reproducibility for the separation and quantification of the main component and non-volatile impurities.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard of known purity
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 271 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the this compound sample to be analyzed in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.
Data Interpretation and System Suitability
A typical chromatogram will show a major peak for this compound and potentially smaller peaks for impurities. The retention time of the major peak in the sample should match that of the reference standard. System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, should be established and monitored to ensure the validity of the results.
Comparative Analysis of Quality Control Techniques
While HPLC is the primary workhorse for purity assessment, a comprehensive QC strategy should incorporate complementary techniques to provide a complete picture of the material's quality.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Ionization of molecules and separation of ions based on their mass-to-charge ratio.[4] |
| Applicability | Ideal for non-volatile and thermally labile compounds.[3] | Suitable for volatile and thermally stable compounds.[3] | Provides detailed structural information. | Determines molecular weight and elemental composition.[4] |
| Primary Use for this compound | Purity determination and quantification of non-volatile impurities. | Analysis of residual solvents and volatile impurities. | Structural confirmation and identification of major components. | Molecular weight confirmation and identification of unknown impurities when coupled with GC or HPLC. |
| Typical Purity Result | 99.5% | Not suitable for primary purity assay of the main compound. | Provides relative ratios of different protons/carbons. | Not a primary quantification technique. |
| Common Impurities Detected | Starting materials (phenol, 1,2-dichloropropane), over-alkylated products, positional isomers. | Residual solvents (e.g., toluene, acetone). | Structural isomers. | Fragmentation patterns can help identify related substances. |
Workflow for Comprehensive Quality Control
The following diagram illustrates a logical workflow for the comprehensive quality control of this compound, integrating multiple analytical techniques.
Caption: Integrated workflow for the quality control of this compound.
Alternative and Confirmatory Techniques
Gas Chromatography (GC) for Residual Solvents
Causality behind Experimental Choices: this compound is a relatively volatile compound, making Gas Chromatography a suitable technique for analyzing volatile impurities, particularly residual solvents from the synthesis process. A flame ionization detector (FID) is commonly used for this purpose due to its excellent sensitivity to hydrocarbons.
Experimental Protocol: GC Analysis
Objective: To identify and quantify residual solvents in this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Headspace autosampler (for automated analysis)
GC Conditions:
| Parameter | Value |
|---|---|
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min |
| Detector Temperature | 280 °C |
| Injection Mode | Split (10:1) |
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations of potential residual solvents in a suitable, non-interfering solvent.
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial.
-
Analysis: Place the vials in the headspace autosampler and run the GC analysis.
-
Quantification: Identify and quantify the residual solvents by comparing the peak areas in the sample chromatogram to those in the standard chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Causality behind Experimental Choices: NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of a molecule's chemical structure.[5] Both ¹H and ¹³C NMR provide a detailed map of the atomic connectivity, allowing for the definitive identification of this compound and the potential identification of structural isomers or major impurities.
Data Interpretation:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the chlorine, and the diastereotopic methylene protons, as well as the methyl group. The splitting patterns and chemical shifts of these signals provide a unique fingerprint of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon environments in the molecule.
Mass Spectrometry (MS) for Molecular Weight Verification
Causality behind Experimental Choices: Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial confirmation of its identity.[4] When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for identifying unknown impurities by analyzing their fragmentation patterns.
Data Interpretation: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (170.63 g/mol ).[1] The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the QC data, each analytical method must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Multi-Pronged Approach to Quality Assurance
The quality control of this compound is not a one-size-fits-all endeavor. A robust and reliable QC strategy relies on a multi-pronged approach that leverages the strengths of various analytical techniques. While HPLC serves as the primary tool for purity assessment, GC, NMR, and MS provide essential complementary information regarding residual solvents, structural identity, and molecular weight. By implementing a well-validated set of analytical procedures, researchers and drug development professionals can ensure the consistent quality of this compound, thereby safeguarding the integrity of their downstream processes and final products.
References
- PubChem. This compound. National Center for Biotechnology Information.
- NIST. (2-Chloropropyl)benzene. National Institute of Standards and Technology.
- Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation.
- Chemistry LibreTexts. Mass Spectrometry.
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Inter-laboratory study for the validation of (2-Chloropropoxy)benzene analytical methods
An Inter-laboratory Study for the Validation of (2-Chloropropoxy)benzene Analytical Methods: A Comparative Guide
This guide presents the results and methodologies of a comprehensive inter-laboratory study designed to validate and compare analytical methods for the quantification of this compound. As a compound of interest in various chemical and pharmaceutical manufacturing processes, either as an intermediate or a potential impurity, the establishment of robust, reliable, and reproducible analytical methods is paramount for ensuring quality control and regulatory compliance.
This document deviates from a standard report template to provide a narrative grounded in practical field experience. It elucidates the rationale behind the selection of analytical techniques, the design of the validation study, and the interpretation of the resulting performance data. The objective is to equip researchers, analytical development scientists, and quality control professionals with the necessary insights to select and implement a method that is fit for its intended purpose, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2]
The Analytical Target: this compound
Before developing an analytical method, a thorough understanding of the analyte is essential. This compound is an aromatic ether with the following key physicochemical properties that influence the choice of analytical technique, particularly its volatility and UV absorbance.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁ClO | PubChem[3] |
| Molecular Weight | 170.63 g/mol | PubChem[3] |
| IUPAC Name | 2-chloropropoxybenzene | PubChem[3] |
| CAS Number | 53491-30-8 | PubChem[3] |
| Predicted Boiling Point | 220-230 °C | - |
| Key Features | Aromatic Ring, Ether Linkage, Alkyl Halide | - |
The presence of a benzene ring suggests strong UV absorbance, making High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) a viable technique. The compound's predicted boiling point and thermal stability also make it a suitable candidate for Gas Chromatography (GC) analysis. This study will therefore focus on comparing the performance of GC coupled with Mass Spectrometry (GC-MS) and HPLC-DAD.
Inter-laboratory Study Design & Rationale
To ensure the methods are not only accurate and precise within a single laboratory but also reproducible across different environments, an inter-laboratory study was designed.[1][4] This approach is the gold standard for method validation, as it exposes the analytical procedure to variations in equipment, analysts, and laboratory conditions, thereby testing its true robustness.[4][5]
The core objective is to compare two fundamentally different, yet highly applicable, analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful separation technique based on volatility, coupled with a highly specific and sensitive detector. This is often considered a reference method due to the structural information provided by the mass spectrometer.[6][7]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A technique based on partitioning between a mobile and stationary phase, ideal for non-volatile or thermally labile compounds, but also highly effective for analytes like this compound.[8][9]
The validation protocol was designed in accordance with ICH Q2(R1) guidelines, assessing the following key performance characteristics.[4]
Workflow of the Inter-laboratory Validation Study
Caption: Workflow of the inter-laboratory study from preparation to final comparison.
Comparative Performance Data
The following tables summarize the validation data compiled from the five participating laboratories. The acceptance criteria were predefined based on ICH guidelines and the intended purpose of the methods (quantitative analysis of a key impurity).[4]
Table 1: Linearity and Sensitivity
| Parameter | GC-MS | HPLC-DAD | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.5 - 500 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 | Reportable |
Insight: Both methods demonstrated excellent linearity. As expected, GC-MS provided superior sensitivity, with a lower LOD and LOQ, making it the preferred method for trace-level analysis.
Table 2: Accuracy and Precision
| Parameter | GC-MS | HPLC-DAD | Acceptance Criteria |
| Accuracy (% Recovery at 3 Levels) | 99.2% - 101.5% | 98.8% - 100.9% | 98.0% - 102.0% |
| Repeatability (RSD%, n=6) | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision (RSD%) | 1.5% | 1.2% | ≤ 3.0% |
| Reproducibility (RSD%, Inter-lab) | 2.8% | 2.5% | ≤ 5.0% |
Insight: Both methods are highly accurate and precise. The slightly better precision observed with the HPLC-DAD method may be attributed to the simpler sample introduction (autosampler injection) compared to potential variability in the GC inlet. The reproducibility for both methods falls well within acceptable limits, confirming their ruggedness across different laboratories.
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Discussion: Choosing the Right Method
The choice between GC-MS and HPLC-DAD for the analysis of this compound is not a matter of one being universally "better," but rather which is more suitable for a specific application.
-
Choose GC-MS for:
-
Trace Analysis: Its lower limit of detection is critical for identifying and quantifying trace-level impurities or environmental contaminants.[10]
-
Confirmatory Analysis: The mass spectrometric data provides a high degree of certainty in peak identification, which is invaluable for investigations or when analyzing complex matrices where chromatographic co-elution is a risk.[6]
-
Analysis of Volatile Impurities: GC is inherently suited for analyzing other volatile or semi-volatile compounds that may be present in the sample matrix.
-
-
Choose HPLC-DAD for:
-
Routine Quality Control: The method is exceptionally precise, robust, and typically has faster run times, making it ideal for high-throughput QC environments analyzing samples within the defined quantification range.[9]
-
Simplicity and Cost-Effectiveness: HPLC systems are often more straightforward to operate and maintain than GC-MS systems. The cost per sample can be lower, especially when high sample throughput is required.
-
Analysis of Non-Volatile Components: If the analysis also needs to include non-volatile starting materials or degradation products, an HPLC method can often be adapted to measure all components in a single run.
-
Detailed Experimental Protocols
A self-validating system requires meticulously detailed protocols. The following sections provide the step-by-step methodologies used in this inter-laboratory study.
Protocol 1: GC-MS Method
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in methanol.
-
Perform serial dilutions with methanol to create calibration standards at 0.1, 0.5, 1, 10, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample amount expected to contain ~1 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
If necessary, further dilute to fall within the calibration range.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 60°C hold for 1 min, ramp at 15°C/min to 240°C, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion: m/z (Primary ion specific to analyte).
-
Qualifier Ions: m/z, m/z (Secondary ions for confirmation).
-
Protocol 2: HPLC-DAD Method
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in acetonitrile.
-
Perform serial dilutions with the mobile phase to create calibration standards at 0.5, 1, 10, 100, and 500 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample amount expected to contain ~5 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 65:35 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detector Conditions:
-
Detector: Waters 2998 PDA Detector or equivalent.
-
Detection Wavelength: 215 nm.
-
Bandwidth: 4 nm.
-
Reference Wavelength: 360 nm.
-
Conclusion
This inter-laboratory validation study successfully demonstrated that both GC-MS and HPLC-DAD are suitable methods for the quantitative analysis of this compound. The methods were proven to be linear, accurate, precise, and reproducible. The GC-MS method is superior for applications requiring high sensitivity and confirmatory identification, such as trace impurity analysis. The HPLC-DAD method stands out for its robustness, high precision, and suitability for routine quality control applications where analyte concentrations are higher. The data and protocols presented in this guide provide a comprehensive and authoritative foundation for laboratories to select, implement, and validate the analytical method that best aligns with their specific requirements.
References
- Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloropropyl)- (CAS 10304-81-1).
- Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 565152, this compound.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231365, (2-Chloropropyl)benzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12423104, ((2S)-2-Chloropropyl)benzene.
- AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained.
- Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
- National Institute of Standards and Technology. (n.d.). Benzene, (2-chloropropyl)-. NIST Chemistry WebBook.
- Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System.
- SIELC Technologies. (n.d.). Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column.
- Agency for Toxic Substances and Disease Registry. (2007). Toxicological Profile for Benzene.
- U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
- de Souza, S. V. C., & Borges, K. B. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
- Agilent Technologies. (2022). Analysis of Benzene and its Derivatives (BTEX) in Water by Gas Chromatography.
- Krause, S. O. (2003). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine, 10(12), 684.
- Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. National Institutes of Health.
- Krock, K. A. (2001). Comprehensive Two-Dimensional Gas Chromatography and Chemometrics for the Analysis of Complex Mixtures. DTIC.
- Liew, S. L., et al. (2014). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. DR-NTU, Nanyang Technological University.
- Bahrami, A. R., et al. (2011). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. International Journal of Occupational Hygiene, 3(1), 12-17.
- Mills, D. (n.d.). GC/MS Analysis of Benzene in Gasoline. Portland State University.
- Wang, L., & Zhang, Y. (2011). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography. ResearchGate.
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A Researcher's Guide to Byproduct Identification in the Synthesis of (2-Chloropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active ingredients, a thorough understanding of the reaction's impurity profile is not merely an academic exercise but a critical component of process development, quality control, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the identification and confirmation of byproducts in the synthesis of (2-Chloropropoxy)benzene, a key building block in various pharmaceutical compounds. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for scientists navigating the complexities of synthetic chemistry and impurity analysis.
The Synthetic Landscape: Williamson Ether Synthesis and Its Inherent Challenges
The most common and industrially viable route to this compound is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, a phenoxide ion reacts with a suitable three-carbon electrophile bearing a chlorine atom.[1] The archetypal pathway involves the reaction of phenol with 1,2-dichloropropane in the presence of a base.
While seemingly straightforward, this SN2 reaction is often accompanied by competing side reactions that lead to the formation of various byproducts.[2] The ambident nature of the phenoxide nucleophile, which possesses reactive sites on both the oxygen and the aromatic ring, is a primary driver of impurity formation.[3] Furthermore, the reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the product distribution.
Visualizing the Reaction Pathways
Caption: Primary and competing reaction pathways in the synthesis of this compound via Williamson ether synthesis.
Unmasking the Byproducts: A Comparative Analysis of Analytical Techniques
The effective identification and quantification of byproducts are paramount for optimizing reaction conditions and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed techniques for this purpose. Each offers unique advantages and provides complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
GC-MS is an exceptionally sensitive and versatile technique for the analysis of volatile and semi-volatile compounds, making it ideal for monitoring the reaction progress and identifying impurities in the synthesis of this compound.[4] The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by analyzing the fragmentation patterns of the eluted compounds.
Anticipated Byproducts and their GC-MS Signatures:
| Compound | Potential Origin | Expected GC Retention Time (Relative to Main Product) | Key Mass Spectral Fragments (m/z) |
| This compound | Main Product (O-Alkylation) | Reference | 170 (M+), 94 (Phenoxy), 77 (Phenyl), 63 |
| 1-Phenoxy-2-chloropropane | Isomeric Product | Similar to main product | 170 (M+), 107, 94, 77 |
| 2-(2-Chloropropyl)phenol | C-Alkylation (ortho) | Higher | 170 (M+), 107, 91, 77 |
| 4-(2-Chloropropyl)phenol | C-Alkylation (para) | Higher | 170 (M+), 107, 91, 77 |
| Allylbenzene/Propenylbenzene | Elimination of HCl from dichloropropane followed by alkylation/isomerization | Lower | 118 (M+), 91 (Tropylium ion) |
| 1,2-Diphenoxypropane | Di-alkylation | Significantly Higher | 228 (M+), 135, 94, 77 |
| Unreacted Phenol | Starting Material | Lower | 94 (M+) |
| Unreacted 1,2-Dichloropropane | Starting Material | Much Lower | 112 (M+), 76, 63 |
Experimental Protocol: GC-MS Analysis of this compound Synthesis Mixture
-
Sample Preparation:
-
Quench a 0.1 mL aliquot of the reaction mixture with 1 mL of water.
-
Extract the organic components with 1 mL of a suitable solvent such as dichloromethane or diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) for GC-MS analysis.
-
-
GC-MS Parameters (Illustrative):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-400 amu.
-
Causality Behind Experimental Choices: The choice of a non-polar column like HP-5MS is based on the principle of separating compounds primarily by their boiling points, which is effective for the expected range of aromatic compounds in the mixture. The temperature program is designed to provide good separation between the volatile starting materials and the higher-boiling products and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While GC-MS excels at separation and providing molecular weight information, ¹H and ¹³C NMR spectroscopy offer unparalleled detail regarding the precise connectivity of atoms within a molecule. For complex mixtures, 2D NMR techniques like COSY and HSQC can be invaluable for assigning structures to unknown byproducts.
¹H NMR Spectral Signatures for Byproduct Identification:
| Compound/Functional Group | Characteristic ¹H NMR Chemical Shifts (δ, ppm) | Key Splitting Patterns |
| This compound (O-Alkylation) | ~7.3-6.9 (aromatic), ~4.3 (CH), ~4.2-4.1 (CH₂) | Multiplets for aromatic protons, Multiplet for CH, Doublet of doublets for CH₂ |
| C-Alkylated Phenols | ~7.2-6.7 (aromatic), ~5.0-4.5 (phenolic OH, broad), ~3.5 (CH) | Distinct aromatic splitting patterns for ortho and para substitution. |
| Allyl/Propenyl Groups | ~6.0-5.0 (vinylic protons) | Complex multiplets characteristic of vinylic systems. |
| 1,2-Diphenoxypropane | ~7.3-6.8 (aromatic), ~4.8 (CH), ~4.3 (CH₂) | Two sets of aromatic signals if phenoxy groups are inequivalent. |
Experimental Protocol: ¹H NMR Analysis of Crude Reaction Product
-
Sample Preparation:
-
After workup and removal of the bulk solvent, dissolve a small amount (10-20 mg) of the crude product in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing.
-
-
NMR Acquisition Parameters (Illustrative):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Solvent: CDCl₃.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-32 for good signal-to-noise.
-
Causality Behind Experimental Choices: A higher field NMR spectrometer (400 MHz or greater) is crucial for resolving the often-overlapping signals in the aromatic region, which is key to distinguishing between O- and C-alkylation products. CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak.
Workflow for Byproduct Identification and Confirmation
Caption: A self-validating workflow for the identification and confirmation of byproducts in a chemical synthesis.
A Comparative Guide: GC-MS vs. NMR
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | Excellent, capable of detecting trace-level impurities (ppm to ppb). | Lower, typically requires higher concentrations (µg to mg). |
| Separation | Excellent for volatile and semi-volatile compounds. | Generally poor for mixtures unless coupled with a separation technique (LC-NMR). |
| Structural Information | Provides molecular weight and fragmentation patterns, which can be matched against libraries for identification. | Provides detailed information about the chemical environment and connectivity of atoms, allowing for de novo structure elucidation. |
| Quantitative Analysis | Can be quantitative with appropriate calibration standards. | Inherently quantitative as signal intensity is directly proportional to the number of nuclei. |
| Throughput | Relatively high, with typical run times of 30-60 minutes per sample. | Can be lower, especially if 2D experiments are required for structural confirmation. |
| Self-Validation | Library matching provides a degree of confidence, but confirmation with a standard is often necessary. | The detailed structural information allows for a high degree of self-validation, especially with 2D techniques. |
Conclusion: A Synergistic Approach for Unambiguous Identification
For the comprehensive identification and confirmation of byproducts in the synthesis of this compound, a synergistic approach utilizing both GC-MS and NMR spectroscopy is indispensable. GC-MS provides the initial overview of the impurity profile, highlighting the number of components and their likely molecular weights. This information is then used to guide the interpretation of the more structurally informative NMR data. In cases of novel or unexpected byproducts, isolation via preparative chromatography followed by detailed NMR analysis is the gold standard for unambiguous structure elucidation. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently characterize their reaction products, optimize their synthetic routes, and ensure the quality and safety of their chemical entities.
References
- Khan Academy. "Regioselectivity, stereoselectivity, and stereospecificity." Khan Academy. Accessed January 7, 2026. [Link].
- BYJU'S. "Williamson Ether Synthesis reaction." BYJU'S. Accessed January 7, 2026. [Link].
- MDPI. "Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy." PNNL. Accessed January 7, 2026. [Link].
- AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." AMSbiopharma. Accessed January 7, 2026. [Link].
- ResearchGate. "Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
- Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Accessed January 7, 2026. [Link].
- ResearchGate. "Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents | Request PDF.
- RSC Publishing. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." RSC Publishing. Accessed January 7, 2026. [Link].
Sources
Safety Operating Guide
Navigating the Disposal of (2-Chloropropoxy)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (2-Chloropropoxy)benzene, a halogenated aromatic ether. By understanding the chemical's inherent properties and the regulatory landscape governing its waste, laboratories can ensure the safety of their personnel and protect the environment.
Understanding the Hazard Profile of this compound
This compound is a combustible liquid and is expected to be a skin and eye irritant.[1] Inhalation of vapors may cause respiratory irritation.[1] As a halogenated organic compound, it is also crucial to consider its potential for environmental persistence. Improper disposal can lead to contamination of soil and groundwater. Thermal decomposition may produce toxic gases such as carbon oxides and hydrogen chloride.[1]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Primary Precaution |
| Flammability | Combustible Liquid.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Wear chemical safety goggles or a face shield.[1] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation.[1] | Work in a well-ventilated area or under a fume hood.[1][2] |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. | Avoid release to the environment. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with removal by a certified hazardous waste contractor. The following workflow provides a comprehensive guide for laboratory personnel.
Figure 1: Decision workflow for the proper disposal of this compound from the laboratory bench to final disposal.
In-Lab Waste Management
Step 1: Waste Segregation
The cardinal rule of chemical waste management is segregation. This compound waste must be collected separately from non-halogenated solvents and other waste streams.[4] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.
Step 2: Container Selection and Labeling
-
Container: Collect liquid waste this compound in a dedicated, leak-proof container with a secure screw-top cap. The container material must be compatible with chlorinated organic compounds; high-density polyethylene (HDPE) or glass containers are generally suitable.[5] Never use metallic containers for chlorinated waste, as they can corrode. The original product container is often the best choice for waste accumulation.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[5] The label should include:
-
The full chemical name: "this compound"
-
The primary hazard(s): "Combustible," "Irritant"
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Temporary Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Away from heat sources, direct sunlight, and incompatible chemicals.[4]
Institutional Disposal Process
Step 4: EHS Notification and Waste Pickup Request
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5] Provide them with a complete and accurate description of the waste.
Step 5: Transportation by Certified Personnel
Only trained and authorized EHS personnel should handle the transportation of hazardous waste from the laboratory to the central accumulation facility.
Step 6: Final Disposal
The EHS department will arrange for a licensed hazardous waste disposal company to transport the waste for final disposal. The preferred and most environmentally sound method for the disposal of halogenated organic compounds like this compound is high-temperature incineration at a permitted facility.[6] This process ensures the complete destruction of the molecule, preventing its release into the environment.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, evacuate the laboratory and contact your institution's emergency response team.
-
Ventilate: Ensure the area is well-ventilated by working under a fume hood or opening windows if it is safe to do so.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (such as Viton® or nitrile), and chemical safety goggles.[2] For larger spills, a respirator with an organic vapor cartridge may be necessary.
-
Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Regulatory Considerations: RCRA Waste Codes
The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the United States governing the disposal of solid and hazardous waste. Under RCRA, hazardous wastes are assigned specific codes. As a halogenated organic compound, this compound waste would likely fall under the "F-listed" wastes from non-specific sources. Specifically, if it is a spent solvent, it could be classified under:
-
F002: The following spent halogenated solvents: tetrachloroethylene, methylene chloride, trichloroethylene, 1,1,1-trichloroethane, chlorobenzene, 1,1,2-trichloro-1,2,2-trifluoroethane, ortho-dichlorobenzene, trichlorofluoromethane, and 1,1,2-trichloroethane; all spent solvent mixtures/blends containing, before use, a total of ten percent or more (by volume) of one or more of the above halogenated solvents or those solvents listed in F001, F004, and F005; and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[7][8]
If the waste does not meet the criteria for a listed waste, it must be evaluated for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[9] Given its combustible nature, it may exhibit the characteristic of ignitability (D001).[9] Your institution's EHS department will make the final determination of the appropriate waste codes.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
- Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. University of Maryland. [Link]
- EPA. EPA Hazardous Waste Codes. [Link]
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- Euro Chlor.
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- U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- Hazardous Waste Disposal. [Link]
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- Ataman Kimya. 1-Phenoxy-2-propanol. [Link]
- ACTenviro.
- U.S. Environmental Protection Agency.
- GSRS. (2-CHLOROPROPYL)BENZENE. [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling (2-Chloropropoxy)benzene
This guide provides essential, field-proven safety protocols for the handling of (2-Chloropropoxy)benzene. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the absolute safety of ourselves and our colleagues. This document is structured not as a rigid checklist, but as a dynamic, risk-based approach to safety, empowering you to make informed decisions. The causality behind each recommendation is explained to build a deep, intuitive understanding of the necessary precautions.
Understanding the Hazard: Why This Level of Protection?
This compound is a halogenated aromatic ether. While specific toxicological data for this exact compound is not extensively published, the chemical class and related structures, such as (2-Chloroprop-2-yl)benzene, present a clear hazard profile that dictates our protective strategy. Based on data from analogous compounds, we must assume this compound is, at a minimum:
-
Corrosive to Skin and Eyes: Similar compounds are known to cause severe skin burns and serious eye damage[1]. Contact can lead to rapid tissue destruction.
-
A Respiratory Irritant: Vapors or aerosols are likely to irritate the mucous membranes and upper respiratory tract, potentially causing coughing, shortness of breath, and inflammation[1].
-
Combustible: The substance is expected to be a combustible liquid, with vapors that can form flammable mixtures with air[1][2].
Given these significant risks, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation; it is an operational necessity.
Core PPE Requirements: A Head-to-Toe Protocol
Engineering controls, such as working within a certified chemical fume hood, are the primary line of defense and are considered mandatory when handling this substance. The following PPE is required in addition to these engineering controls.
Hand Protection: The First Barrier
The choice of glove is critical due to the risk of severe skin burns upon contact[1]. A single glove layer is insufficient.
-
Primary Gloves: Heavy-duty, chemical-resistant gloves are required. Materials such as Viton™ or neoprene should be selected. Always consult the glove manufacturer's compatibility chart for specific breakthrough times against chlorinated and aromatic compounds.
-
Secondary Gloves: Wear a pair of nitrile gloves under the primary gloves. This provides protection during the doffing (removal) process and in the event of an undetected breach in the outer glove.
-
Procedural Causality: Double-gloving prevents direct skin contact with a contaminated outer glove during removal. If the outer glove is compromised, the inner glove provides a temporary barrier, allowing you to exit the exposure area safely and decontaminate.
Eye and Face Protection: Preventing Irreversible Damage
Because related compounds can cause serious and potentially irreversible eye damage, robust protection is non-negotiable[1].
-
Required Equipment: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Enhanced Protection: For operations with a higher risk of splashing (e.g., transfers of volumes >100 mL, reactions under pressure), a full-face shield must be worn over the chemical splash goggles[1].
-
Expert Rationale: Standard safety glasses, even with side shields, do not provide an adequate seal against vapors and splashes. A face shield protects the entire face from direct contact and is a critical secondary barrier during high-risk procedures.
Body Protection: Shielding Against Spills and Splashes
Standard cotton lab coats offer minimal protection against corrosive liquid splashes.
-
Required Attire: A chemically resistant, flame-retardant lab coat is essential. Ensure it has long sleeves and a secure closure.
-
Additional Barrier: For large-scale operations or transfers, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required at all times in the laboratory.
Respiratory Protection: Managing Inhalation Risk
All work with this compound must be conducted in a certified chemical fume hood to minimize vapor inhalation. However, respiratory protection may be necessary in specific scenarios.
-
When is a Respirator Needed?
-
During a spill or leak outside of the fume hood.
-
When engineering controls are not available or are malfunctioning.
-
During procedures that may generate significant aerosols or vapors that cannot be contained.
-
-
Type of Respirator: In cases of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required[1]. For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.
-
Trustworthiness: All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program that complies with OSHA 29 CFR 1910.134[3].
Operational Plan: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Step-by-Step PPE Protocols
| Step | Donning (Putting On) | Doffing (Taking Off) | Rationale |
| 1 | Lab Coat | Outer Gloves | The most contaminated item is removed first. |
| 2 | Inner Gloves (Nitrile) | Face Shield (if used) | Remove by handling the clean headband. |
| 3 | Goggles | Goggles | Handle by the strap to avoid touching the front. |
| 4 | Face Shield (if needed) | Lab Coat | Roll it inside-out to contain contamination. |
| 5 | Outer Gloves (Viton/Neoprene) | Inner Gloves | Peel off without touching the outside surface. |
| 6 | --- | Wash Hands Thoroughly | Final step to remove any potential residual contamination. |
Disposal Plan: A Closed-Loop System
Proper disposal is paramount to ensure the safety of all personnel, including support and waste management staff.
-
Solid Waste: All contaminated disposable PPE (gloves, wipes, bench paper) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound and solutions containing it must be collected in a sealed, properly labeled hazardous waste container. Never dispose of this chemical down the drain.
-
Empty Containers: Empty containers must be decontaminated before disposal or recycling. A triple rinse with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous waste, is a standard procedure. Alternatively, consult your institution's waste management authority for specific protocols[4].
Visualization of PPE Decision Workflow
The following diagram outlines the logical flow for selecting the appropriate level of PPE based on the experimental context.
Caption: Risk-based workflow for selecting appropriate PPE.
References
- Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%. Cole-Parmer. [Link]
- (2-Chloropropoxy)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
